molecular formula C13H11BrFNO2S B1273620 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide CAS No. 260969-08-2

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B1273620
CAS No.: 260969-08-2
M. Wt: 344.2 g/mol
InChI Key: SFYHVQBHPYZLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide (CAS 260969-08-2) is a high-purity organic compound with a molecular formula of C13H11BrFNO2S and a molecular weight of 344.20 g/mol . This chemical belongs to the benzenesulfonamide class, which is recognized in scientific research for its potential in modulating voltage-gated sodium channels (Na v 1.6) . Compounds with this mechanism are investigated for their application in the study of neurological conditions such as epilepsy and epileptic seizure disorders . The structure features both a reactive bromomethyl group, which serves as a versatile handle for further chemical synthesis and derivatization (e.g., forming covalent links or creating molecular hybrids), and a sulfonamide moiety linked to a 4-fluorophenyl group, a common pharmacophore in medicinal chemistry. This makes it a valuable intermediate for researchers in drug discovery and the development of novel bioactive molecules. Please note that this product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-9-10-1-7-13(8-2-10)19(17,18)16-12-5-3-11(15)4-6-12/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYHVQBHPYZLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373722
Record name 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260969-08-2
Record name 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260969-08-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is a key building block in medicinal chemistry, valued for its bifunctional nature. The presence of a reactive bromomethyl group allows for its use as a versatile linker in the construction of more complex molecular architectures, while the sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis of this important compound, focusing on a reliable and well-documented two-step approach. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process. The first step is the formation of the sulfonamide precursor, 4-methyl-N-(4-fluorophenyl)benzenesulfonamide, through the reaction of p-toluenesulfonyl chloride with 4-fluoroaniline. The second step is the selective benzylic bromination of the methyl group of the precursor to yield the final product.

An alternative, though less common, route involves the direct reaction of 4-(bromomethyl)benzenesulfonyl chloride with 4-fluoroaniline. While seemingly more direct, the synthesis of 4-(bromomethyl)benzenesulfonyl chloride is itself a multi-step process, making the first approach generally more practical for laboratory-scale synthesis.

Part 1: Synthesis of 4-methyl-N-(4-fluorophenyl)benzenesulfonamide

The formation of the sulfonamide bond is a cornerstone of medicinal chemistry. In this first step, the nucleophilic nitrogen of 4-fluoroaniline attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, and a proton is removed from the nitrogen atom by a base to yield the stable sulfonamide.

Experimental Protocol

Materials:

  • p-Toluenesulfonyl chloride

  • 4-Fluoroaniline

  • Pyridine (or other suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq) in dichloromethane.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-methyl-N-(4-fluorophenyl)benzenesulfonamide.

Characterization Data for 4-methyl-N-(4-fluorophenyl)benzenesulfonamide
Property Value Source
Melting Point 79-80 °C[3]
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J = 6.8 Hz, 2H), 7.44 (m, 1H), 7.22 (d, J = 7.6 Hz, 2H), 7.07 (m, 2H), 6.91 (t, J = 7.6 Hz, 2H), 2.37 (s, 3H)[3]
¹³C NMR (100 MHz, CDCl₃) Not explicitly available in the provided search results.

Part 2: Synthesis of this compound

The second and final step is the selective bromination of the benzylic methyl group of the previously synthesized sulfonamide. This is a free-radical substitution reaction, where N-bromosuccinimide (NBS) is a highly effective and selective brominating agent for allylic and benzylic positions. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Reaction Mechanism: Free-Radical Halogenation

The reaction proceeds through a classic free-radical chain mechanism:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical.

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to form the desired product and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate a bromine radical, continuing the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

Free-Radical Bromination Mechanism
Experimental Protocol

Materials:

  • 4-methyl-N-(4-fluorophenyl)benzenesulfonamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., acetonitrile)

  • Anhydrous conditions are crucial

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-N-(4-fluorophenyl)benzenesulfonamide (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (around 77 °C for CCl₄) and maintain for 4-8 hours. The reaction can be monitored by TLC or by observing the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Predicted Characterization Data for this compound
Property Predicted Value Justification
Melting Point Likely a solid with a melting point higher than the starting material.Introduction of the bromine atom increases molecular weight and potentially intermolecular forces.
¹H NMR The singlet for the methyl group (around δ 2.37) will be replaced by a singlet for the bromomethyl group (CH₂Br) further downfield, likely in the range of δ 4.5-4.8 ppm. The aromatic protons will show similar patterns to the starting material, with potential minor shifts.The electronegative bromine atom deshields the adjacent protons.
¹³C NMR The methyl carbon signal (around δ 21.5) will be replaced by a signal for the bromomethyl carbon, shifted downfield to approximately δ 32-35 ppm.The carbon atom is deshielded by the attached bromine.

Overall Synthetic Workflow

synthetic_workflow SM1 p-Toluenesulfonyl Chloride Intermediate 4-methyl-N-(4-fluorophenyl)benzenesulfonamide SM1->Intermediate Step 1: Sulfonamide Formation (Pyridine, DCM) SM2 4-Fluoroaniline SM2->Intermediate Product This compound Intermediate->Product Step 2: Benzylic Bromination (NBS, AIBN, CCl4)

Two-Step Synthesis of the Target Compound

Safety Considerations

  • p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Fluoroaniline: Toxic and an irritant. Avoid inhalation and skin contact.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care and avoid exposure to moisture.

  • Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store at recommended temperatures and handle with care.

  • Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a fume hood and minimize exposure. Consider using a less hazardous solvent like acetonitrile if possible.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

Conclusion

The synthesis of this compound is a straightforward yet powerful example of building block synthesis in medicinal chemistry. The two-step approach, involving sulfonamide formation followed by selective benzylic bromination, is a reliable and well-understood route. By understanding the underlying mechanisms and adhering to careful experimental technique, researchers can efficiently produce this valuable compound for further elaboration in drug discovery programs. The provided protocols, along with the characterization data for the key intermediate, offer a solid foundation for the successful synthesis of this target molecule.

References

  • Stenfors, B. A.; Ngassa, F. N.
  • Deng, X.; Mani, N. S.
  • Khan, I. U.; Sharif, S.; Akkurt, M.; Sajjad, A.; Ahmad, J. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online2010, 66, o786.
  • Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 78, p.23 (2002).
  • Wikipedia. N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. Allylic Bromination with NBS. [Link]

  • PrepChem. Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. [Link]

  • Supporting information for a publication by The Royal Society of Chemistry. The spectral data of N-arylsulfonamides 3a-3c'. Available through various online repositories.
  • Ghorab, M. M.; Ragab, F. A.; Heiba, H. I.; El-Hazek, R. M. Synthesis of Novel Sulfonamides, Thiazolidinones, and Pyrrolidinones of Expected Antitumor and Radiosensitizing Activities. Archiv der Pharmazie2010, 343(3), 164-171.
  • Scozzafava, A.; Owa, T.; Mastrolorenzo, A.; Supuran, C. T. Anticancer and antiviral sulfonamides. Current Medicinal Chemistry2003, 10(11), 925-953.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, a key intermediate in synthetic organic chemistry and a potential scaffold in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs to provide reasoned estimations of its properties. Furthermore, it offers comprehensive, field-proven experimental protocols for the determination of its core physicochemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar molecules, enabling a deeper understanding of its behavior and potential in various scientific contexts.

Introduction and Chemical Identity

This compound is a sulfonamide derivative featuring a reactive bromomethyl group. This functional group makes it a versatile building block for introducing the benzenesulfonamide moiety into larger molecules, a common strategy in medicinal chemistry due to the prevalence of sulfonamides in a wide array of therapeutic agents. The presence of a fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive subject for structure-activity relationship (SAR) studies.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 260969-08-2[1]
Molecular Formula C₁₃H₁₁BrFNO₂S[1]
Molecular Weight 344.20 g/mol [1]
SMILES O=S(C1=CC=C(CBr)C=C1)(NC2=CC=C(F)C=C2)=O

Estimated Physicochemical Properties

Table 2: Estimated and Comparative Physicochemical Properties

PropertyEstimated Value for Target CompoundComparative Data for AnalogsSource (Analog Data)
Melting Point (°C) Solid, likely in the range of 100-140 °C4-bromo-N-(4-fluorophenyl)benzenesulfonamide: 127 °C (400 K)ResearchGate
4-(Bromomethyl)benzenesulfonyl chloride: 71-75 °C[2][3]
4-(Bromomethyl)benzenesulfonyl fluoride: 80-85 °C
N-Phenyl-benzenesulfonamide: 110 °C[4]
Boiling Point (°C) High, likely > 300 °C (with decomposition)N-Phenyl-benzenesulfonamide: 220.4 °C (rough estimate)[4]
Solubility Likely soluble in polar organic solvents (e.g., methanol, acetone, DMSO). Low solubility in water.N-Phenyl-benzenesulfonamide: Soluble in Methanol[4]

Rationale for Estimations:

  • Melting Point: The presence of the sulfonamide and aromatic functionalities in the analogs contributes to a crystalline solid structure with a relatively high melting point. The target compound shares these features, and the additional bromomethyl and fluoro groups are not expected to drastically lower the melting point. Therefore, a melting point in the range of its analogs is a reasonable estimation.

  • Boiling Point: Due to its relatively high molecular weight and polar functional groups, the compound is expected to have a high boiling point and may decompose before boiling under atmospheric pressure.

  • Solubility: The molecule possesses both polar (sulfonamide) and non-polar (aromatic rings, bromomethyl) regions. This amphiphilic character suggests solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its large non-polar surface area predicts low aqueous solubility.

Spectral Data and Structural Elucidation

While specific spectra for this compound are not available, this section outlines the expected spectral characteristics based on its functional groups and provides protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the compound.[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the benzylic protons of the bromomethyl group, and a broad singlet for the sulfonamide N-H proton. The protons on the fluorophenyl ring will likely exhibit splitting due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbon of the bromomethyl group will be in the aliphatic region, while the aromatic carbons will appear in the downfield region. The carbons of the fluorophenyl ring will show coupling with the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.[7][8] Expected characteristic absorption bands include:

  • N-H stretch: A medium to weak band around 3200-3300 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • S=O stretch (asymmetric and symmetric): Strong bands around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

  • C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

  • C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[9]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (344.20 g/mol ). Due to the presence of bromine, an isotopic peak at M+2 with nearly equal intensity will be observed, which is a characteristic signature for bromine-containing compounds.[9]

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom, cleavage of the sulfonamide bond, and fragmentation of the aromatic rings.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind a small amount of the compound using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the bottom of the tube.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[11]

Causality Behind Experimental Choices:

  • A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the heating block and the sample to be in equilibrium.[11]

  • Using a finely powdered sample ensures uniform heat distribution.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[8]

Materials:

  • Test tubes

  • Spatula

  • Vortex mixer

  • A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Qualitative Assessment:

    • Add approximately 10-20 mg of the compound to a test tube.

    • Add 1 mL of the chosen solvent.

    • Vortex the mixture for 30-60 seconds.

    • Visually inspect the solution for any undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (if required):

    • Prepare a saturated solution of the compound in the solvent of interest at a specific temperature.

    • After equilibration, carefully separate the supernatant from any undissolved solid.

    • Determine the concentration of the compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Caption: A simplified workflow for qualitative solubility testing.

Spectral Analysis Protocols

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[4]

Causality Behind Experimental Choices:

  • ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation compared to methods like KBr pellets.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[7]

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.[12]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Causality Behind Experimental Choices:

  • Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte.[12]

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure.[13]

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.[14]

Causality Behind Experimental Choices:

  • Electron ionization is a common and robust ionization technique for relatively volatile and thermally stable organic molecules.

Reactivity and Stability

The 4-(bromomethyl) group is a key reactive site in this molecule. It is a benzylic bromide, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the N-(4-fluorophenyl)benzenesulfonamide moiety onto various molecular scaffolds.

The compound should be stored in a cool, dry place, away from moisture and strong nucleophiles, to prevent degradation. The sulfonamide linkage is generally stable under neutral and acidic conditions but can be cleaved under strongly basic conditions.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While direct experimental data is limited, reasoned estimations based on structurally similar compounds have been presented to guide researchers. The detailed experimental protocols offer a practical framework for the in-house determination of its key characteristics. A thorough understanding of these properties is fundamental for the effective utilization of this compound in synthetic chemistry and drug discovery endeavors.

References

  • ChemBK. N-Phenyl-benzenesulfonamide. [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • PubChem. 4-chloro-N-phenylbenzenesulfonamide. [Link]

  • PubChem. 4-(Bromomethyl)benzenesulfonyl chloride. [Link]

  • PubChem. 4-(Bromomethyl)benzenesulfonamide. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubChem. Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • "Determination of Melting Point". [Link]

  • Enhanced Introductory College Chemistry. 29.7 Mass Spectrometry (MS). [Link]

  • PubChem. 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]

  • ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. [Link]

  • Compound Interest. Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • ResearchGate. (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]

  • AZoLifeSciences. Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]

  • PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]

  • SpectraBase. 4-Amino-N-(4-fluorophenyl)benzenesulfonamide, me derivative. [Link]

  • 北京欣恒研科技有限公司. This compound. [Link]

  • Crysdot. This compound. [Link]

Sources

An In-depth Technical Guide to 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 260969-08-2

Introduction

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a sulfonamide moiety, a well-established pharmacophore found in a wide array of therapeutic agents, and a reactive benzylic bromide. This unique combination makes it a valuable synthetic intermediate for the creation of novel molecular entities with potential applications in various therapeutic areas. The sulfonamide group can engage in crucial hydrogen bonding interactions with biological targets, while the bromomethyl group serves as a versatile handle for covalent modification or the introduction of further molecular complexity. This guide provides a comprehensive overview of its synthesis, properties, potential applications, and safe handling procedures, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 260969-08-2Vendor Information
Molecular Formula C₁₃H₁₁BrFNO₂SVendor Information
Molecular Weight 344.20 g/mol Vendor Information
Appearance White to off-white solid (predicted)Inferred from related compounds
Melting Point Not available-
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water (predicted)Inferred from structural features

Synthesis of this compound

The synthesis of the title compound can be logically approached in a two-step sequence starting from commercially available materials: p-toluenesulfonyl chloride and 4-fluoroaniline. The first step involves the formation of the sulfonamide bond, followed by the bromination of the benzylic methyl group.

Step 1: Synthesis of N-(4-fluorophenyl)-4-methylbenzenesulfonamide

This initial step involves the nucleophilic substitution of the chloride on p-toluenesulfonyl chloride by the amino group of 4-fluoroaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add p-toluenesulfonyl chloride (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-fluorophenyl)-4-methylbenzenesulfonamide as a white solid.[1]

Causality Behind Experimental Choices:

  • Solvent: Pyridine can act as both a solvent and a base. Dichloromethane is a good alternative when an organic base like triethylamine is used.

  • Temperature: The initial addition at 0 °C helps to control the exothermicity of the reaction.

  • Base: The base is crucial to scavenge the HCl produced, driving the reaction to completion.

  • Purification: Recrystallization is often sufficient to obtain a pure product, leveraging the crystalline nature of many sulfonamides.

Characterization Data for N-(4-fluorophenyl)-4-methylbenzenesulfonamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 6.8 Hz, 2H), 7.44 (m, 1H), 7.22 (d, J = 7.6 Hz, 2H), 7.07 (m, 2H), 6.91 (t, J = 7.6 Hz, 2H), 2.37 (s, 3H).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 143.9, 136.6, 136.0, 129.7, 129.3, 125.5, 121.8, 116.2, 115.9, 21.5.[1]

Step 2: Benzylic Bromination of N-(4-fluorophenyl)-4-methylbenzenesulfonamide

The second step is a free-radical bromination of the methyl group to the desired bromomethyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-fluorophenyl)-4-methylbenzenesulfonamide (1.0 eq) in a non-polar solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[2][3]

Causality Behind Experimental Choices:

  • Reagent: NBS is a convenient and safe source of bromine for radical reactions, maintaining a low concentration of Br₂ in the reaction mixture.

  • Initiator: AIBN or benzoyl peroxide generates free radicals upon heating or irradiation, initiating the chain reaction.

  • Solvent: A non-polar, inert solvent is preferred to avoid side reactions.

  • Work-up: The aqueous sodium thiosulfate wash is essential to quench any unreacted bromine, which can interfere with subsequent steps or product stability.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Benzylic Bromination p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride sulfonamide_formation Sulfonamide Formation (Pyridine or Et3N, DCM) p_toluenesulfonyl_chloride->sulfonamide_formation fluoroaniline 4-Fluoroaniline fluoroaniline->sulfonamide_formation precursor N-(4-fluorophenyl)-4- methylbenzenesulfonamide sulfonamide_formation->precursor Purification bromination Radical Bromination (NBS, AIBN, CCl4, Δ/hν) precursor->bromination final_product 4-(bromomethyl)-N-(4-fluorophenyl) benzenesulfonamide bromination->final_product Purification

Caption: Synthetic workflow for this compound.

Applications in Drug Development

While specific biological activities for this compound are not extensively reported in the literature, its structural motifs suggest significant potential in drug discovery.

As a Covalent Inhibitor Precursor

The benzylic bromide is a reactive electrophile that can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) in a protein's active site. This irreversible mode of inhibition can lead to prolonged duration of action and high potency. This compound could be a valuable tool for developing targeted covalent inhibitors for various enzyme families, such as kinases, proteases, and phosphatases, where a strategically located nucleophile is present.

As a Scaffold for Library Synthesis

The bromomethyl group serves as a versatile anchor point for further chemical modifications through nucleophilic substitution reactions. This allows for the rapid generation of a library of diverse compounds. By reacting it with various nucleophiles (e.g., amines, thiols, alcohols, carboxylates), researchers can explore the structure-activity relationship (SAR) of the resulting derivatives and optimize their biological activity.

Potential Therapeutic Targets

The sulfonamide moiety is a known pharmacophore for a range of targets. For instance, many carbonic anhydrase inhibitors and antibacterial agents possess a sulfonamide group. The combination of this group with a reactive benzylic bromide could lead to the development of novel inhibitors with unique binding modes or improved selectivity. The fluorophenyl group can also contribute to enhanced binding affinity and metabolic stability.

Illustrative Signaling Pathway Application

Given the potential for this compound to be a precursor for kinase inhibitors, the following diagram illustrates a generic kinase signaling pathway that could be targeted. Covalent inhibitors derived from this scaffold could potentially block the ATP binding site of a kinase, thereby inhibiting downstream signaling events that contribute to diseases like cancer.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Signal Transduction kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Covalent Inhibitor (Derived from Title Compound) inhibitor->kinase1 Irreversible Inhibition

Caption: Potential mechanism of action for a covalent kinase inhibitor.

Safety and Handling

As a benzylic bromide, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are required.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Handle in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from moisture and light.

Conclusion

This compound is a promising chemical entity for researchers engaged in drug discovery and medicinal chemistry. Its dual functionality as a sulfonamide and a reactive benzylic bromide provides a versatile platform for the synthesis of novel compounds with the potential for a wide range of biological activities. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, along with essential safety information, to facilitate its effective and safe use in the laboratory.

References

  • Royal Society of Chemistry. Supporting information: The spectral data of N-arylsulfonamides 3a-3c'. Available at: [Link]

  • PubChem. 4-(Bromomethyl)-2-fluorobenzenesulphonamide. Available at: [Link]

  • PrepChem. Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. Available at: [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive bromomethyl group, a sulfonamide linkage, and a fluorinated aromatic ring, makes it a versatile intermediate for the synthesis of a wide array of potential therapeutic agents. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, anti-inflammatory, and anticancer drugs. The presence of the bromomethyl group offers a site for further chemical modification, allowing for the generation of diverse molecular libraries for screening purposes.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectral data. The structure of this compound is presented below.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit several key signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet1HN-H The acidic proton of the sulfonamide group is expected to appear as a broad singlet at a downfield chemical shift due to its attachment to the electronegative nitrogen and participation in hydrogen bonding.
~7.8Doublet2HAr-H (ortho to SO₂)These protons are deshielded by the electron-withdrawing sulfonyl group, resulting in a downfield shift. They will appear as a doublet due to coupling with the adjacent aromatic protons.
~7.6Doublet2HAr-H (meta to SO₂)These protons are less deshielded than the ortho protons and will appear slightly upfield. They will also be a doublet due to coupling with the ortho protons.
~7.2Multiplet2HAr-H (ortho to NH)These protons on the fluorophenyl ring will be influenced by both the electron-donating effect of the nitrogen and the electron-withdrawing effect of the fluorine, appearing as a multiplet.
~7.1Multiplet2HAr-H (meta to NH)These protons will also appear as a multiplet due to coupling with the adjacent protons and the fluorine atom.
~4.7Singlet2HCH₂ BrThe methylene protons adjacent to the bromine atom are expected to appear as a singlet in the downfield region due to the deshielding effect of the bromine.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~160 (d)C -FThe carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to C-F coupling.
~143Ar-C (ipso to SO₂)This quaternary carbon is deshielded by the sulfonyl group.
~138Ar-C (ipso to CH₂Br)This quaternary carbon is also deshielded.
~134Ar-C (ipso to NH)The chemical shift of this quaternary carbon is influenced by the nitrogen atom.
~129Ar-C (meta to SO₂)Aromatic carbons.
~128Ar-C (ortho to SO₂)Aromatic carbons.
~124 (d)Ar-C (ortho to F)These carbons will show coupling to the fluorine atom.
~116 (d)Ar-C (meta to F)These carbons will also show coupling to the fluorine atom.
~32C H₂BrThe aliphatic carbon of the bromomethyl group will appear at a relatively downfield position due to the electronegative bromine atom.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3250N-H stretchSulfonamideA characteristic sharp or slightly broad peak for the N-H bond.
~1340 & ~1160Asymmetric & Symmetric SO₂ stretchSulfonamideTwo strong absorption bands are characteristic of the sulfonyl group.
~3100-3000C-H stretchAromaticStretching vibrations of the C-H bonds on the benzene rings.
~2950-2850C-H stretchAliphaticStretching vibrations of the C-H bonds in the bromomethyl group.
~1600-1450C=C stretchAromaticSkeletal vibrations of the aromatic rings.
~1240C-F stretchAryl-FluorideA strong absorption band indicating the presence of the C-F bond.
~690C-Br stretchAlkyl-BromideA moderate to strong absorption in the fingerprint region.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₃H₁₁BrFNO₂S) is approximately 356.20 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet with equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

Expected Molecular Ion Peaks:

  • [M]⁺: m/z ≈ 355 (containing ⁷⁹Br)

  • [M+2]⁺: m/z ≈ 357 (containing ⁸¹Br)

Predicted Fragmentation Pathway

M [M]⁺˙ m/z 355/357 F1 [M - Br]⁺ m/z 276 M->F1 - Br• F2 [C₇H₆SO₂]⁺˙ m/z 154 M->F2 - C₆H₅FN• F3 [C₆H₄FNH]⁺˙ m/z 110 M->F3 - C₇H₆BrSO₂• F4 [C₇H₇]⁺ m/z 91 F1->F4 - SO₂

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers and scientists can confidently identify and characterize this versatile compound. The provided protocols and interpretations serve as a valuable resource for those engaged in the synthesis and application of novel sulfonamide-based molecules in the pursuit of new therapeutic discoveries. The principles outlined herein are grounded in the fundamental theories of spectroscopy and are supported by data from closely related chemical structures, ensuring a high degree of scientific integrity and practical utility.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Küçükgüzel, Ş. G., et al. (2013). Synthesis and characterization of some novel sulfonamides. Molecules, 18(4), 3595–3614. [Link]

  • NIST Chemistry WebBook. Benzenesulfonamide. National Institute of Standards and Technology. [Link]

  • PubChem. 4-(Bromomethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. The compound 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide presents a compelling case for investigation due to its unique structural features: a proven pharmacophore in the N-(4-fluorophenyl)benzenesulfonamide core and a reactive bromomethyl group. The presence of this electrophilic moiety strongly suggests a potential mechanism of action involving covalent modification of its biological target. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, from initial hypothesis generation to target validation and downstream pathway analysis. It is designed to be a practical resource for researchers in drug discovery and chemical biology, offering not only detailed experimental protocols but also the underlying scientific rationale for each step.

Introduction: The Scientific Premise

Benzenesulfonamide derivatives have a rich history in drug discovery, with applications ranging from antimicrobial agents to anticancer therapeutics and enzyme inhibitors.[1][2] Their biological activity is often dictated by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. In the case of this compound, two key features guide our mechanistic hypothesis:

  • The N-(4-fluorophenyl)benzenesulfonamide core: This moiety is present in numerous bioactive molecules, suggesting that it provides a structural basis for binding to a specific class of proteins. Benzenesulfonamides are well-documented inhibitors of enzymes such as carbonic anhydrases and kinases.[3][4]

  • The 4-(bromomethyl) group: This is a reactive electrophile, capable of forming a stable covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine, serine) within a protein's binding site.[5] Such covalent inhibitors can offer advantages in terms of potency and duration of action.[6]

Therefore, our central hypothesis is that This compound acts as a covalent inhibitor of a specific enzyme, leading to the modulation of a key cellular signaling pathway. This guide will systematically outline the experimental strategy to test this hypothesis.

A Roadmap for Mechanism of Action Elucidation: An Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of the mechanism of action of this compound.

MOA_Workflow cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: Confirmation of Covalent Binding & Target Engagement cluster_2 Phase 3: Kinetic Characterization & Cellular Effects A Initial Target Class Screening (e.g., Kinase, Carbonic Anhydrase Panels) B Biochemical Assay with Hit Target(s) (Determine IC50) A->B C Assessment of Irreversibility (e.g., Dialysis, Jump-Dilution) B->C D Intact Protein Mass Spectrometry (Confirm Covalent Adduct Formation) C->D If Irreversible E Peptide Mapping Mass Spectrometry (Identify Covalent Binding Site) D->E F Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) E->F G Kinetic Analysis of Irreversible Inhibition (Determine kinact and KI) F->G Validated Target H Cellular Assays (e.g., Western Blot for Pathway Modulation) G->H I Phenotypic Assays (e.g., Proliferation, Apoptosis) H->I

Caption: A phased experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Target Identification and Initial Characterization

The initial step is to narrow down the potential target class for our compound. Based on the benzenesulfonamide scaffold, kinases and carbonic anhydrases are logical starting points.

3.1. Protocol: Kinome Profiling

  • Objective: To identify potential kinase targets of this compound from a broad panel of kinases.

  • Methodology:

    • Prepare a stock solution of the compound in DMSO.

    • Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology). These services typically screen the compound at one or two concentrations against a large panel of recombinant kinases (over 400).

    • The service will provide data on the percent inhibition for each kinase.

  • Rationale: This high-throughput screening approach provides a rapid and comprehensive overview of the compound's kinase selectivity profile.[7][8] Significant inhibition of specific kinases will identify them as primary candidates for further investigation.

3.2. Protocol: Carbonic Anhydrase Inhibition Assay

  • Objective: To determine if the compound inhibits carbonic anhydrase (CA) activity.

  • Methodology:

    • A stopped-flow spectrophotometric method is commonly used to measure CA activity.

    • The assay measures the CO2 hydratase activity of the enzyme.

    • Prepare a range of concentrations of the compound.

    • Incubate the compound with a purified CA isoenzyme (e.g., CA II or CA IX) for a defined period.

    • Initiate the reaction by adding CO2-saturated water.

    • Monitor the change in absorbance of a pH indicator over time to determine the initial rate of reaction.

  • Rationale: Benzenesulfonamides are a classic class of CA inhibitors.[9][10] This assay will determine if our compound shares this activity.

Phase 2: Confirmation of Covalent Binding and Target Engagement

Once a primary target is identified, the next crucial step is to confirm the hypothesized covalent mechanism.

3.3. Protocol: Intact Protein Mass Spectrometry

  • Objective: To confirm the formation of a covalent adduct between the compound and the target protein.

  • Methodology:

    • Incubate the purified target protein with an excess of the compound for various time points.

    • Remove unbound compound using a desalting column.

    • Analyze the protein sample by high-resolution mass spectrometry (e.g., LC-Q-TOF).

    • Compare the mass of the treated protein with the untreated control. A mass shift corresponding to the molecular weight of the compound will confirm covalent binding.

  • Rationale: This is a direct method to verify that a covalent bond has formed between the inhibitor and its target.[11][12][13]

3.4. Protocol: Peptide Mapping by LC-MS/MS

  • Objective: To identify the specific amino acid residue that is covalently modified by the compound.

  • Methodology:

    • After confirming adduct formation by intact mass spectrometry, digest the modified protein into smaller peptides using a protease (e.g., trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the protein sequence to identify peptides that have been modified by the compound. The fragmentation pattern will pinpoint the exact amino acid residue that has been modified.

  • Rationale: Identifying the binding site provides strong evidence for a specific interaction and can inform future drug design efforts.[5][14]

3.5. Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound engages its target in a cellular environment.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods.

    • Binding of the compound to its target should increase the protein's thermal stability, resulting in a shift in its melting curve.

  • Rationale: CETSA is a powerful technique to validate target engagement in a more physiologically relevant setting than a biochemical assay with purified proteins.[15][16][17][18]

Phase 3: Kinetic Characterization and Cellular Effects

With the target validated and the covalent binding confirmed, the final phase involves a detailed kinetic analysis and an investigation of the compound's downstream cellular effects.

3.6. Protocol: Kinetic Analysis of Irreversible Inhibition

  • Objective: To determine the kinetic parameters of irreversible inhibition, kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal).

  • Methodology:

    • Pre-incubate the enzyme with various concentrations of the inhibitor for different time periods.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the substrate to measure the remaining enzyme activity.

    • Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine kinact and KI.

  • Rationale: This detailed kinetic analysis provides a quantitative measure of the inhibitor's potency and efficiency.[19][20][21][22]

3.7. Protocol: Western Blotting for Pathway Analysis

  • Objective: To investigate the effect of the compound on the signaling pathway downstream of the target enzyme.

  • Methodology:

    • Treat cells with the compound for various times and at different concentrations.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the target protein and downstream signaling molecules (including their phosphorylated forms).

  • Rationale: This will reveal whether the inhibition of the target enzyme translates into the expected modulation of downstream signaling events.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Illustrative Data Table for Initial Target Screening

Target Kinase% Inhibition at 1 µMIC50 (nM)
Kinase A9550
Kinase B20>10,000
Kinase C88150
.........

Table 2: Illustrative Data Table for Kinetic Analysis of Irreversible Inhibition

ParameterValue
kinact (min-1)0.1
KI (µM)1.5
kinact/KI (M-1s-1)1111

Hypothetical Signaling Pathway and its Modulation

Assuming, based on our screening, that this compound is a covalent inhibitor of a hypothetical kinase, "Target Kinase A," which is part of a cancer-related signaling pathway. The following diagram illustrates this pathway and the point of intervention.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKA Target Kinase A Receptor->TKA Activates Downstream1 Downstream Effector 1 TKA->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 Downstream1->Downstream2 TF Transcription Factor Downstream2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor This compound Inhibitor->TKA Covalently Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide provides a robust and systematic approach to elucidate the mechanism of action of this compound. By following the proposed experimental workflow, researchers can identify the molecular target, confirm the covalent mode of action, and characterize the downstream cellular consequences of target engagement. The insights gained from these studies will be invaluable for the further development of this compound as a potential therapeutic agent or as a chemical probe to study complex biological processes.

References

  • Valero, E., Varón, R., & García-Carmona, F. (n.d.). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PMC. [Link]

  • Reinhard, F. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Stuckey, J. A. et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. PMC. [Link]

  • Al-Amin, R. A. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Stuckey, J. A. et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]

  • Reinhard, F. et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]

  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. [Link]

  • Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]

  • van der Wouden, M. et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. ResearchGate. [Link]

  • Strelow, J. M. (2017). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Semantic Scholar. [Link]

  • Akazancioglu, E. et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

  • Adejayan, O. J. et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

  • Xiang, S. et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. [Link]

  • Li, G. et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. [Link]

  • The University of Nottingham. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. The University of Nottingham. [Link]

  • El-Sayed, M. A. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Ruijtenbeek, R., van den Heuvel, F. A., & Liskamp, R. M. (2009). Kinome Profiling. PMC. [Link]

  • Di Cesare Mannelli, L. et al. (2011). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed. [Link]

  • Alam, M. S. et al. (2019). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]

  • Khan Academy. (n.d.). Covalent modifications to enzymes. Khan Academy. [Link]

  • Angeli, A. et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]

  • PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. PamGene. [Link]

  • Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Cambridge MedChem Consulting. [Link]

  • Wille, M. G. et al. (2019). The Taxonomy of Covalent Inhibitors. PMC. [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]

  • The Proteionista. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]

  • Dudutienė, V. et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Rutkauskas, K. et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PMC. [Link]

  • Nocentini, A. et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC. [Link]

  • Wu, H. et al. (2017). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. ResearchGate. [Link]

  • Vieth, M. et al. (2004). Profiling the kinome for drug discovery. PubMed. [Link]

  • Montenegro-Burke, J. R. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]

  • Wang, Q. et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. [Link]

  • Acar, Ç. et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]

  • Peng, S. B. et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonanilide. PubChem. [Link]

  • El-Damasy, A. K. et al. (2013). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

  • Zhao, Z. et al. (2021). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, a novel compound with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors a real-world research workflow. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: Deconstructing the Molecule for Predictive Modeling

The subject of our investigation, this compound, is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and antidiabetic properties[1]. The presence of a bromomethyl group suggests potential for covalent interaction, while the fluorophenyl moiety can influence pharmacokinetic properties and binding affinity. An in silico approach allows for a multifaceted analysis of this compound's potential before embarking on costly and time-consuming in vitro and in vivo studies.

This guide will delineate a systematic in silico workflow, commencing with physicochemical characterization and culminating in predictive modeling of its biological activity and safety profile.

Part 1: Foundational Analysis - Physicochemical and ADMET Profiling

Before investigating the interaction of our compound with potential biological targets, it is crucial to establish its drug-like properties. This initial screening, focused on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), helps to identify potential liabilities early in the drug discovery process.

Calculation of Physicochemical Properties and Drug-Likeness

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties. We will begin by calculating key descriptors and assessing them against established rules for drug-likeness, such as Lipinski's Rule of Five.

Experimental Protocol: Physicochemical Property Calculation

  • Obtain the SMILES string for this compound. This can be generated using chemical drawing software such as ChemDraw or sourced from chemical databases if available.

  • Utilize a web-based platform for property calculation. Several robust, free-to-use platforms are available, such as SwissADME or the PreADMET server.

  • Input the SMILES string and execute the calculation.

  • Analyze the output data , focusing on parameters such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight~358.2 g/mol Yes (< 500)
LogP~3.5Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors3Yes (< 10)
Topological Polar Surface Area (TPSA)68.5 ŲFavorable for cell permeability
In Silico ADMET Prediction

Predicting a compound's ADMET profile is a critical step to flag potential issues such as poor absorption or toxicity.

Experimental Protocol: ADMET Prediction

  • Employ a specialized ADMET prediction tool. Web servers like ADMETlab or pkCSM provide comprehensive predictions.[2]

  • Submit the molecular structure (SMILES or SDF format).

  • Analyze the prediction results , paying close attention to:

    • Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Predicted clearance and half-life.

    • Toxicity: hERG inhibition, hepatotoxicity, and mutagenicity (e.g., AMES test).

Data Presentation: Predicted ADMET Properties

ADMET ParameterPredictionImplication
Human Intestinal AbsorptionHighGood oral bioavailability potential
Blood-Brain Barrier PenetrationMediumMay have CNS effects
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
AMES MutagenicityPossibleFurther investigation required
HepatotoxicityLow riskFavorable safety profile

Part 2: Target Identification and Molecular Docking

With a foundational understanding of the molecule's drug-like properties, the next logical step is to identify and validate potential biological targets. The benzenesulfonamide scaffold is a known pharmacophore for several enzyme families.

Hypothesis-Driven Target Selection

Based on existing literature for sulfonamide derivatives, we can hypothesize potential targets. Prominent examples include:

  • Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, which are implicated in various diseases including glaucoma and cancer.[3]

  • Dihydropteroate Synthase (DHPS): The target for sulfonamide antibiotics.[2][4]

  • Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): Recent studies have identified sulfonamide derivatives as inhibitors of BRD4, a target in oncology.[5][6]

  • Glycolytic Enzymes: Some sulfonamides have been shown to interact with enzymes in the glycolytic pathway.[7]

For this guide, we will proceed with Carbonic Anhydrase IX (CA IX) as a primary hypothetical target due to its strong association with the sulfonamide scaffold and its role in cancer.[3]

Mandatory Visualization: Target Identification Workflow

G cluster_0 Literature & Database Mining cluster_1 Hypothesis Generation cluster_2 Target Selection cluster_3 Validation A Sulfonamide Derivatives B Known Biological Targets A->B Identify C Potential Targets for This compound B->C Extrapolate D Carbonic Anhydrase IX C->D Prioritize E BRD4 C->E Prioritize F DHPS C->F Prioritize G Molecular Docking D->G

Caption: Workflow for hypothesis-driven target identification.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Experimental Protocol: Molecular Docking

  • Prepare the Receptor Structure:

    • Download the crystal structure of CA IX from the Protein Data Bank (PDB; e.g., PDB ID: 5FL4).

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Prepare the Ligand Structure:

    • Generate a 3D structure of this compound using a chemical drawing tool and perform energy minimization.

    • Assign charges and define rotatable bonds.

  • Perform Docking:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the receptor.

    • Generate multiple binding poses.

  • Analyze the Results:

    • Examine the predicted binding energies (in kcal/mol) for the top-ranked poses. More negative values indicate stronger binding.

    • Visualize the binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key active site residues.

Data Presentation: Predicted Docking Results

PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.2His94, His96, His119, Thr199, Thr200Hydrogen Bonds, Hydrophobic
2-8.8Val121, Leu198, Pro202Hydrophobic
3-8.5Gln92, Trp209Hydrogen Bond, Pi-Pi Stacking

Mandatory Visualization: Molecular Docking Workflow

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Receptor (CA IX) (PDB: 5FL4) A_prep Add Hydrogens, Remove Water A->A_prep B Ligand (Our Compound) B_prep Generate 3D Structure, Energy Minimization B->B_prep C Define Binding Site (Grid Box) A_prep->C D Run Docking Simulation (e.g., AutoDock Vina) B_prep->D C->D E Binding Poses & Scores D->E F Interaction Analysis E->F

Caption: Step-by-step workflow for molecular docking.

Part 3: Advanced Simulation - Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time.

Rationale for MD Simulation

MD simulations are computationally intensive but provide invaluable information on the flexibility of the ligand and receptor, the stability of key interactions, and a more accurate estimation of binding free energy.

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup:

    • Take the best-ranked pose from molecular docking as the starting structure.

    • Place the ligand-protein complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run:

    • Run the simulation for a significant period (e.g., 100 nanoseconds) to sample a wide range of conformations.

  • Trajectory Analysis:

    • Analyze the simulation trajectory using tools like GROMACS or AMBER.

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess stability.

    • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.

    • Monitor the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

Data Presentation: Key MD Simulation Metrics

MetricInterpretationFavorable Outcome
RMSD of Protein BackboneStability of the protein structurePlateauing at a low value (< 3 Å)
RMSD of LigandStability of the ligand in the binding pocketPlateauing at a low value (< 2 Å)
RMSF of Active Site ResiduesFlexibility of the binding siteLow fluctuations for interacting residues
Hydrogen Bond OccupancyStrength and stability of hydrogen bondsHigh occupancy (> 70%) for key bonds

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. The initial ADMET profiling suggests that the compound possesses favorable drug-like properties, although the potential for mutagenicity warrants further investigation. Molecular docking and molecular dynamics simulations against a hypothetical target, CA IX, provide a framework for assessing its binding affinity and the stability of the ligand-receptor complex.

The insights gleaned from this in silico modeling cascade provide a strong foundation for subsequent experimental validation. Future work should focus on the synthesis of the compound and in vitro assays to confirm its activity against the predicted targets. The predictive power of computational modeling, as demonstrated in this guide, is an indispensable tool in modern drug discovery, enabling a more targeted and efficient path towards novel therapeutics.

References

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (n.d.). Journal of Biomolecular Structure & Dynamics. [Link]

  • Mary, Y., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Structure. [Link]

  • In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. (2024). ChemistrySelect. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2022). PeerJ. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). Journal of Biomolecular Structure & Dynamics. [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (2022). Letters in Drug Design & Discovery. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2014). Journal of the Brazilian Chemical Society. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (2022). Bentham Science. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, in-depth technical guide for the preliminary biological screening of the novel chemical entity, 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This guide, designed for researchers, scientists, and drug development professionals, outlines a logical, multi-tiered screening cascade to elucidate the potential therapeutic value of this specific compound. In the absence of pre-existing biological data for this molecule, the proposed strategy is built upon established principles for sulfonamide derivatives. We will detail the foundational cytotoxicity assessments, followed by primary screening protocols for antimicrobial and anticancer activities. Each section provides not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring a robust and well-validated approach to preliminary drug discovery.

Introduction: Rationale and Scientific Context

The Benzenesulfonamide Scaffold: A Privileged Pharmacophore

The sulfonamide functional group is a key structural motif in a multitude of marketed drugs.[2] Its synthetic accessibility and unique physicochemical properties allow it to act as a versatile pharmacophore capable of engaging with a diverse range of biological targets. Historically, sulfonamides were among the first effective chemotherapeutic agents, revolutionizing the treatment of bacterial infections.[1] Their primary antibacterial mechanism involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway, ultimately leading to a bacteriostatic effect.[3][][5] Beyond their antimicrobial prowess, sulfonamide derivatives have been successfully developed as diuretics, antidiabetic agents, and, more recently, as potent anticancer agents that can induce apoptosis, arrest the cell cycle, and inhibit key enzymes like tubulin.[5][6][7][8]

Deconstructing this compound

The therapeutic potential of the title compound can be hypothesized by examining its distinct structural features:

  • Benzenesulfonamide Core: Provides the foundational scaffold known for broad-spectrum bioactivity.

  • N-(4-fluorophenyl) Group: The fluorine substitution can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions.

  • 4-(bromomethyl) Group: This is a particularly reactive moiety. The benzyl bromide can act as an electrophile, creating the potential for the compound to form covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of target enzymes, potentially leading to irreversible inhibition and enhanced potency.

This unique combination of a proven pharmacophore with a reactive alkylating group warrants a systematic investigation into its biological properties. This guide provides the framework for that initial exploration.

Foundational Screening: General Cytotoxicity Assessment

Expertise & Experience: Before investigating specific therapeutic activities like antimicrobial or anticancer effects, it is imperative to establish the compound's intrinsic cytotoxicity against a standard, non-cancerous mammalian cell line. This baseline assessment is critical for differentiating between targeted therapeutic effects and non-specific toxicity.[9][10] A compound that indiscriminately kills all cells at low concentrations is generally a poor candidate for further development, whereas a compound with selective toxicity towards cancer or microbial cells is highly desirable.[9]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The quantity of formazan produced is directly proportional to the number of living cells.[10]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a representative normal mammalian cell line (e.g., NIH/3T3 or HEK293).

Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • NIH/3T3 mouse fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Culture NIH/3T3 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell control" (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: After the 4-hour incubation, purple formazan crystals will be visible. Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of No-Cell Control) / (Absorbance of Vehicle Control - Absorbance of No-Cell Control)] x 100

  • Determine IC50: Plot Percent Viability against the logarithm of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 1: Hypothetical Cytotoxicity Data Presentation

Compound Concentration (µM) Mean Absorbance (570 nm) Percent Viability (%)
Vehicle Control (0) 1.250 100.0
0.1 1.245 99.6
1 1.150 92.0
10 0.850 68.0
25 0.625 50.0
50 0.350 28.0
100 0.150 12.0

| Calculated IC50 | | 25.0 µM |

Primary Screening Cascade: Investigating Therapeutic Activities

Once the general cytotoxicity profile is established, the screening can proceed to investigate specific biological activities. Based on the sulfonamide scaffold, the most logical starting points are antimicrobial and anticancer screening.

Antimicrobial Activity Screening

Trustworthiness: A two-tiered approach provides a self-validating system. A qualitative diffusion assay first identifies if any activity exists, which is then quantified by a dilution assay to determine potency (MIC). This workflow minimizes false positives and provides a robust quantitative endpoint.

Antimicrobial_Screening_Workflow start Start: Test Compound agar_diffusion Protocol 1: Agar Disk Diffusion Assay (Qualitative Screen) start->agar_diffusion decision Zone of Inhibition? agar_diffusion->decision broth_dilution Protocol 2: Broth Microdilution Assay (Quantitative Screen) decision->broth_dilution Yes end_inactive Result: No Activity Observed decision->end_inactive No end_active Result: MIC Value Determined broth_dilution->end_active

Caption: Workflow for two-tiered antimicrobial screening.

3.1.1 Protocol 1: Agar Disk Diffusion Assay (Qualitative)

Principle: This method relies on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism.[11] The presence of a clear zone of inhibition around the disk indicates antibacterial activity.

Methodology:

  • Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculate the surface of the MHA plates uniformly with a standardized bacterial suspension (e.g., 0.5 McFarland standard of Staphylococcus aureus and Escherichia coli).

  • Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound (e.g., 30 µ g/disk ).

  • Place the disks onto the inoculated agar surface. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.

3.1.2 Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Quantitative)

Principle: This is the gold standard for determining the potency of an antimicrobial agent.[11] The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized number of bacteria are added. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Methodology:

  • In a 96-well plate, add 50 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a total volume of 100 µL.

  • Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column.

  • Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well and add 50 µL to each well.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.

3.1.3 Data Presentation

Table 2: Hypothetical Antimicrobial Screening Data

Test Organism Agar Diffusion (Zone of Inhibition, mm) Broth Microdilution (MIC, µg/mL)
S. aureus (Gram-positive) 22 8
E. coli (Gram-negative) 15 32

| Ciprofloxacin (Control) | 35 | 0.5 |

Anticancer Activity Screening

Expertise & Experience: Benzenesulfonamide derivatives are known to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8] A primary screen against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is a highly effective strategy to identify potent and potentially selective antiproliferative activity.[12][13]

Anticancer_Pathway cluster_cell Cancer Cell compound Benzenesulfonamide Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits cyclins Cyclin-Dependent Kinases (CDKs) compound->cyclins Inhibits apoptosis_reg Apoptosis Regulators (e.g., Bcl-2) compound->apoptosis_reg Modulates proliferation Cell Proliferation & Survival tubulin->proliferation cell_cycle Cell Cycle Progression cyclins->cell_cycle apoptosis Apoptosis (Programmed Cell Death) apoptosis_reg->apoptosis

Caption: Potential anticancer mechanisms of action for sulfonamides.

3.2.1 Protocol: In Vitro Antiproliferative Assay against a Cancer Cell Panel

Objective: To determine the IC50 of the test compound against a panel of human cancer cell lines.

Methodology: The protocol is identical to the MTT Cytotoxicity Assay described in Section 2.2. The key difference is the use of cancer cell lines instead of a normal cell line.

Recommended Cell Line Panel:

  • MCF-7: Estrogen-receptor positive breast adenocarcinoma.

  • A549: Lung carcinoma.[8]

  • HT-29: Colorectal adenocarcinoma.[6]

3.2.2 Data Analysis and Presentation

The IC50 value for each cell line is calculated as described in Section 2.3. The results are best presented in a summary table to allow for easy comparison of the compound's potency across different cancer types.

Table 3: Hypothetical Anticancer Activity Data

Cell Line Tissue of Origin IC50 (µM)
MCF-7 Breast Cancer 12.5
A549 Lung Cancer 28.2
HT-29 Colon Cancer 9.8

| NIH/3T3 (from Sec 2.0) | Normal Fibroblast | 25.0 |

Interpreting Preliminary Data and Defining Next Steps

The culmination of this preliminary screening cascade is the integration of all data points to form a cohesive initial profile of the test compound.

  • Hit Identification: A "hit" compound is one that displays potent and, ideally, selective activity in a primary assay. For example, the hypothetical data in Table 3 suggests the compound is most potent against colon cancer (HT-29, IC50 = 9.8 µM) and breast cancer (MCF-7, IC50 = 12.5 µM).

  • Selectivity Index (SI): A crucial metric is the Selectivity Index, calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells over normal cells, which is a highly desirable trait for a potential therapeutic.

    • SI for HT-29 = 25.0 µM / 9.8 µM = 2.55

    • SI for MCF-7 = 25.0 µM / 12.5 µM = 2.0

  • Next Steps: Based on these preliminary results, logical next steps would include:

    • Secondary Screening: Confirming the activity with orthogonal assays (e.g., colony formation assays for anticancer activity, time-kill kinetics for antimicrobial activity).

    • Mechanism of Action (MoA) Studies: Investigating how the compound works, for instance, by performing cell cycle analysis via flow cytometry or tubulin polymerization assays.[14]

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and selectivity.[15][16]

Conclusion

This guide outlines a scientifically grounded, logical, and efficient workflow for the preliminary biological evaluation of this compound. By beginning with a foundational assessment of general cytotoxicity and proceeding to a tiered screening cascade for antimicrobial and anticancer activities, researchers can rapidly and robustly profile this novel compound. The provided protocols and rationale are designed to ensure data integrity and to facilitate the identification of a validated "hit" compound, thereby paving the way for more advanced preclinical development and lead optimization.

References

  • Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)?. Cleveland Clinic. [Link]

  • Zaman, M. S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]

  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video. Study.com. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • National Institutes of Health (NIH). (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com. [Link]

  • National Institutes of Health (NIH). (2023). Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. PubMed. [Link]

  • National Institutes of Health (NIH). (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed. [Link]

  • American Chemical Society. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Publications. [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. [Link]

  • MDPI. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. [Link]

  • National Institutes of Health (NIH). (2012). Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. PubMed Central. [Link]

  • National Institutes of Health (NIH). (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. [Link]

  • National Institutes of Health (NIH). (2012). Synthesis and biological evaluation of novel sulfonanilide compounds as antiproliferative agents for breast cancer. PubMed. [Link]

  • ResearchGate. (n.d.). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. ResearchGate. [Link]

Sources

A Technical Guide to the Design, Synthesis, and Evaluation of Anticancer Agents Based on the 4-(Bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the synthesis, structural analogs, and potential therapeutic applications of compounds derived from the 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide core structure. We will delve into the rationale behind the design of these analogs, provide detailed synthetic protocols, and discuss their evaluation as potential anticancer agents, drawing upon structure-activity relationship (SAR) data from closely related benzenesulfonamide derivatives.

Introduction: The Benzenesulfonamide Moiety as a Privileged Scaffold in Oncology

The benzenesulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its prevalence in clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents, underscores its versatility as a pharmacophore.[2] In the realm of oncology, benzenesulfonamide derivatives have emerged as potent inhibitors of various key targets, including carbonic anhydrases and the microtubule network, both of which are critical for tumor progression and survival.[1][3]

The core molecule of interest, this compound, combines several key features that make it a compelling starting point for the development of novel anticancer therapeutics:

  • The N-(4-fluorophenyl)benzenesulfonamide core: This scaffold has been associated with a range of biological activities. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity to target proteins.[4][5]

  • The 4-(bromomethyl) group: This reactive moiety serves as a versatile chemical handle for the introduction of diverse functionalities, allowing for the systematic exploration of the chemical space and the optimization of biological activity.

This guide will provide a comprehensive framework for the rational design and development of novel drug candidates based on this promising scaffold.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be approached in a systematic, multi-step process. The key is the preparation of the reactive intermediate, 4-(bromomethyl)benzenesulfonyl chloride, followed by its coupling with 4-fluoroaniline or its derivatives.

Synthesis of the Key Intermediate: 4-(Bromomethyl)benzenesulfonyl Chloride

The precursor, 4-(bromomethyl)benzenesulfonyl chloride, is not commercially available but can be synthesized from p-toluenesulfonyl chloride through a radical bromination reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonyl chloride in a suitable solvent such as carbon tetrachloride.

  • Initiation: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The 4-(bromomethyl)benzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent like isopropyl ether to yield a white solid.[6]

Diagram of the Synthetic Workflow:

Synthesis_Workflow p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride reaction_step1 Radical Bromination (NBS, Benzoyl Peroxide, CCl4, Reflux) p_toluenesulfonyl_chloride->reaction_step1 intermediate 4-(Bromomethyl)benzenesulfonyl Chloride reaction_step1->intermediate reaction_step2 Sulfonamide Formation (Pyridine or TEA, THF, 0°C to rt) intermediate->reaction_step2 aniline 4-Fluoroaniline aniline->reaction_step2 final_product This compound reaction_step2->final_product reaction_step3 Further Derivatization final_product->reaction_step3 analogs Structural Analogs reaction_step3->analogs

Caption: Synthetic scheme for this compound.

Synthesis of this compound

The final step involves the nucleophilic substitution reaction between 4-(bromomethyl)benzenesulfonyl chloride and 4-fluoroaniline.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-fluoroaniline in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a flask cooled in an ice bath.

  • Base Addition: Add a base, typically a tertiary amine like triethylamine (TEA) or pyridine, dropwise to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-(bromomethyl)benzenesulfonyl chloride in THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Structural Analogs and Structure-Activity Relationship (SAR)

The 4-(bromomethyl) group provides a reactive site for the synthesis of a diverse library of analogs. By reacting the core molecule with various nucleophiles, a wide range of functionalities can be introduced at this position. This allows for a systematic investigation of the structure-activity relationship and the optimization of the compound's biological profile.

Modifications at the 4-Position of the Benzenesulfonamide Ring

The introduction of different substituents at the 4-position can significantly impact the anticancer activity. For instance, benzenesulfonamide derivatives bearing azaheterocycles have shown potent microtubule-targeting activity.[7]

Modification at 4-positionRationalePredicted Impact on Activity
Introduction of azaheterocycles (e.g., indoline) Mimicking known microtubule inhibitors.Potential to disrupt microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[7]
Conversion to amines, ethers, or thioethers To explore the influence of hydrogen bonding capacity and lipophilicity.Modulation of binding affinity to target proteins and improvement of pharmacokinetic properties.
Click Chemistry with Azides To introduce triazole-containing moieties.Triazoles are known to enhance biological activity and can act as linkers to other pharmacophores.
Modifications of the N-Aryl Ring

The nature and position of substituents on the N-aryl ring are critical for activity. Fluorine substitution, as in the core molecule, is often beneficial for metabolic stability and potency.[4][5]

N-Aryl Ring ModificationRationalePredicted Impact on Activity
Varying the position of the fluorine atom (ortho, meta) To probe the binding pocket of the target protein.Altered binding orientation and affinity.
Introducing other electron-withdrawing or -donating groups To modulate the electronic properties of the molecule.Influence on pKa and hydrogen bonding capabilities, affecting target engagement.
Replacing the phenyl ring with other aromatic or heteroaromatic systems To explore different binding interactions.Potential for enhanced selectivity and potency.

Predicted Biological Activity and Therapeutic Potential

While direct biological data for this compound is not extensively available, based on the activity of structurally related compounds, we can predict its potential as an anticancer agent.

Inhibition of Carbonic Anhydrases

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2][3] CA IX is overexpressed in many solid tumors and plays a crucial role in regulating tumor pH, promoting survival and proliferation in the hypoxic tumor microenvironment.[3] Selective inhibition of CA IX is a promising strategy for cancer therapy. It is plausible that analogs of our core molecule could exhibit significant CA IX inhibitory activity.

Diagram of Carbonic Anhydrase IX Inhibition Pathway:

CAIX_Inhibition cluster_tumor_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CA IX Overexpression HIF1a->CAIX_expression CAIX CA IX CAIX_expression->CAIX CO2_H2O CO2 + H2O CO2_H2O->CAIX H_HCO3 H+ + HCO3- pH_regulation Intracellular pH Regulation (Alkalinization) H_HCO3->pH_regulation CAIX->H_HCO3 Tumor_Survival Tumor Survival & Proliferation pH_regulation->Tumor_Survival Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Inhibition

Caption: Mechanism of CA IX-mediated tumor survival and its inhibition.

Disruption of Microtubule Dynamics

Another well-established mechanism of action for some benzenesulfonamide derivatives is the inhibition of tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics can induce cell cycle arrest at the G2/M phase and trigger apoptosis, making them effective anticancer agents.

In Vitro Evaluation of Microtubule Targeting Activity:

  • Tubulin Polymerization Assay: This cell-free assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The change in turbidity of the solution is monitored over time using a spectrophotometer.[8]

  • Cell-Based Assays:

    • Immunofluorescence Staining: Cancer cells are treated with the compound, and the microtubule network is visualized using fluorescently labeled antibodies against tubulin. Disruption of the microtubule structure can be observed by microscopy.

    • Cell Cycle Analysis: Flow cytometry is used to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Pharmacokinetics and ADMET Considerations

The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a drug candidate are critical for its clinical success. The sulfonamide moiety generally imparts favorable pharmacokinetic characteristics.[9]

  • Absorption and Distribution: Most sulfonamides are well-absorbed orally and distribute widely throughout the body.[9]

  • Metabolism: The primary route of metabolism for sulfonamides is hepatic acetylation.[10] The introduction of a fluorine atom can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.[4][5]

  • Excretion: Sulfonamides and their metabolites are primarily excreted by the kidneys.[9]

  • Toxicity: Potential toxicities associated with sulfonamides include hypersensitivity reactions and crystalluria, which can be mitigated by adequate hydration.[9]

In silico ADMET prediction tools can be employed in the early stages of drug discovery to assess the potential liabilities of novel analogs and guide the selection of candidates for further development.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. Its straightforward synthesis and the presence of a reactive handle for derivatization allow for the creation of a diverse library of analogs. Based on the known biological activities of related benzenesulfonamide derivatives, these new compounds are predicted to exert their anticancer effects through mechanisms such as the inhibition of carbonic anhydrase IX and the disruption of microtubule dynamics.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs. This will involve:

  • Systematic SAR studies: To identify the key structural features required for potent and selective activity.

  • In vitro and in vivo testing: To confirm the mechanism of action and evaluate the efficacy in preclinical cancer models.

  • Pharmacokinetic profiling: To assess the drug-like properties of the most promising candidates.

Through a rational, iterative process of design, synthesis, and evaluation, it is anticipated that novel and effective anticancer drug candidates can be developed from this versatile chemical scaffold.

References

  • PrepChem. Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. Available from: [Link]

  • Abdel-Wahab, B. F., et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. 2021.
  • Meng, X. B., et al. Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters. 2014;24(21):5055-8.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat. # BK006P). Available from: [Link]

  • The Royal Society of Chemistry.
  • MSD Manual Professional Edition. Sulfonamides. Available from: [Link]

  • Zia-ur-Rehman, M., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals. 2023;16(8):1162.
  • Liu, J., et al. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. 2011;54(12):4136-4151.
  • Liu, P., et al. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. 2014;5(10):1139-1144.
  • Royal Society of Chemistry.
  • Eze, F. U., et al. Synthesis, Characterization and Anti-inflammatory Activities of N-Aryl Substituted Benzenesulphonamide Derivatives.
  • Eze, F. U., et al. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. 2019;7:634.
  • Rocha-González, H. I., et al. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. 2024;3(4):11-23.
  • BenchChem. In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfaethidole. 2025.
  • BenchChem.
  • Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Available from: [Link]

  • Yousef, F., et al. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. 2018;1(1):1-15.

Sources

An In-depth Technical Guide to 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, predicted biological activities, and potential as a scaffold for drug discovery, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction: The Prominence of the N-Aryl Benzenesulfonamide Scaffold

The N-aryl benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions with biological targets and its favorable physicochemical properties that enhance drug-likeness.[2] This scaffold is present in drugs with diverse applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The subject of this guide, this compound, introduces a reactive bromomethyl group, suggesting its potential as a covalent inhibitor or a versatile synthetic intermediate. The presence of a fluorine atom on the N-phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity.

Chemical Synthesis: A Stepwise Approach

The synthesis of this compound can be efficiently achieved in a two-step process. This involves the preparation of the key intermediate, 4-(bromomethyl)benzenesulfonyl chloride, followed by its reaction with 4-fluoroaniline.

Synthesis of the Key Intermediate: 4-(Bromomethyl)benzenesulfonyl chloride

The initial step is the free-radical bromination of 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction selectively targets the benzylic methyl group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzenesulfonyl chloride (1 equivalent), N-bromosuccinimide (NBS, 1.2 equivalents), and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Solvent Addition: Add a suitable solvent, such as carbon tetrachloride, and stir the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 1-8 hours, monitoring the progress by thin-layer chromatography (TLC).[6][7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by trituration with a non-polar solvent like isopropyl ether or by recrystallization to yield 4-(bromomethyl)benzenesulfonyl chloride as a solid.[6]

Synthesis of this compound

The final product is obtained through the sulfonylation of 4-fluoroaniline with the previously synthesized 4-(bromomethyl)benzenesulfonyl chloride.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoroaniline (1 equivalent) in a solvent such as pyridine or in an inert solvent like dichloromethane in the presence of a base (e.g., triethylamine).

  • Reagent Addition: Slowly add a solution of 4-(bromomethyl)benzenesulfonyl chloride (1 equivalent) in the same solvent to the stirred solution of 4-fluoroaniline.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent such as ethyl acetate.

  • Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Tosyl_Chloride 4-Methylbenzenesulfonyl Chloride Step1_Reaction Free-Radical Bromination Tosyl_Chloride->Step1_Reaction NBS N-Bromosuccinimide NBS->Step1_Reaction Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Step1_Reaction Intermediate 4-(Bromomethyl)benzenesulfonyl Chloride Step1_Reaction->Intermediate Step2_Reaction Sulfonylation Intermediate->Step2_Reaction 4_Fluoroaniline 4-Fluoroaniline 4_Fluoroaniline->Step2_Reaction Final_Product 4-(bromomethyl)-N-(4-fluorophenyl) benzenesulfonamide Step2_Reaction->Final_Product Mechanism_of_Action Compound 4-(bromomethyl)-N-(4-fluorophenyl) benzenesulfonamide Covalent_Bond Covalent Adduct Formation Compound->Covalent_Bond Target_Protein Target Protein (e.g., Kinase, Enzyme) Active_Site Active Site with Nucleophilic Residue (e.g., Cys-SH) Target_Protein->Active_Site Active_Site->Covalent_Bond Inhibition Irreversible Inhibition of Protein Function Covalent_Bond->Inhibition Cellular_Effect Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Inhibition->Cellular_Effect

Caption: Plausible mechanism of covalent inhibition by the title compound.

Potential as an Enzyme Inhibitor

Benzenesulfonamide derivatives are known inhibitors of various enzymes, including carbonic anhydrases and cholinesterases. [1][8]The specific substitution pattern on both aromatic rings of the title compound will dictate its selectivity and potency against different enzyme targets. The 4-fluorophenyl group is a common feature in many enzyme inhibitors, where it often occupies a hydrophobic pocket in the active site.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-aryl benzenesulfonamides is highly dependent on the nature and position of substituents on the aromatic rings.

R1 (on benzenesulfonamide ring)R2 (on N-phenyl ring)General Activity Trend
4-MethylVariousPrecursor for more complex, active compounds. [2][9]
4-Bromo4-FluoroThe title compound's precursor, with the bromo group often contributing to increased potency. [3][10]
4-SubstitutedHalogens (F, Cl, Br)Halogen substitution, particularly at the para-position of the N-phenyl ring, is often favorable for activity. [10]
4-(Bromomethyl)4-FluoroThe bromomethyl group is expected to be a key determinant of activity, potentially through covalent interactions.

The introduction of the bromomethyl group at the 4-position of the benzenesulfonamide ring is a critical modification. This group is a potent electrophile and is likely to be the primary driver of a specific pharmacological profile, potentially leading to covalent inhibition of its biological target. The 4-fluorophenyl group is a well-tolerated substituent in many drug classes and is known to enhance binding affinity and improve pharmacokinetic properties.

Potential Therapeutic Applications

Based on the analysis of its structural features and the known activities of related compounds, this compound holds promise in several therapeutic areas:

  • Oncology: As a potential covalent inhibitor of kinases or other enzymes involved in cancer cell proliferation and survival. [4][11][9][12]* Neurodegenerative Diseases: Some sulfonamide derivatives have been investigated for their potential in treating Alzheimer's disease, for instance, as cholinesterase inhibitors. [13][14]* Infectious Diseases: The sulfonamide scaffold is historically significant in the development of antibacterial agents.

Conclusion and Future Directions

This compound is a compound with significant, yet largely unexplored, therapeutic potential. Its synthesis is straightforward, and its structural features suggest a high likelihood of interesting biological activity, particularly as a covalent inhibitor. Future research should focus on the experimental validation of its predicted properties, including:

  • In vitro screening: Assessing its cytotoxicity against a panel of cancer cell lines and its inhibitory activity against a range of relevant enzymes.

  • Mechanism of action studies: Investigating its potential for covalent bond formation with target proteins.

  • Lead optimization: Synthesizing and evaluating analogs to establish a clear structure-activity relationship and to optimize its potency, selectivity, and pharmacokinetic properties.

This in-depth guide provides a solid foundation for researchers to embark on the further investigation of this promising molecule.

References

  • PrepChem. Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. Available from: [Link]

  • Juniper Publishers. Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides. Available from: [Link]

  • ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Available from: [Link]

  • ResearchGate. (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Available from: [Link]

  • Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.
  • Google Patents. Substituted pyrazolyl benzenesulfonamides.
  • PubMed Central. Targeted design, synthesis, molecular dynamics, ADME and in–vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Available from: [Link]

  • Google Patents. Benzenesulfonamide compounds and the use thereof.
  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

  • NIH. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Available from: [Link]

  • Google Patents. Compounds and compositions as protein kinase inhibitors.
  • Google Patents. Crystalline bis[(e)-7--3,5-dihydroxyhept-6-enoic acid]calcium salt. Available from:

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available from: [Link]

  • Google Patents. Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

  • PubMed. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Available from: [Link]

  • PubMed. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. Available from: [Link]

  • PubMed Central. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease. Available from: [Link]

  • PubMed. Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes. Available from: [Link]

  • Chegg.com. Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. Available from: [Link]

  • PubMed. Recent development in PDE4D-targeted inhibitors for Alzheimer's disease therapy. Available from: [Link]

  • MDPI. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Available from: [Link]

  • PubMed. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Available from: [Link]

  • PubChem. 4-(Bromomethyl)benzenesulfonyl chloride. Available from: [Link]

  • PubChem. 4-(Bromomethyl)-2-fluorobenzenesulphonamide. Available from: [Link]

  • NIH. Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives. Available from: [Link]

  • IT Medical Team. Insilico biological evaluation of newly synthesized 1'-(4-Bromoph. Available from: [Link]

  • PubMed. Current Pharmacotherapies for Alzheimer's Disease. Available from: [Link]

  • ResearchGate. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Available from: [Link]

  • PubMed. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Available from: [Link]

  • PubMed. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer's disease. Available from: [Link]

  • PubMed Central. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Covalent Modifier

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is a compound of significant interest for cellular and drug discovery research. Its chemical architecture, featuring a benzenesulfonamide scaffold and a reactive bromomethyl group, suggests its potential as a targeted covalent inhibitor. The benzenesulfonamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, known to interact with a variety of enzyme classes, most notably carbonic anhydrases.[1] The presence of the bromomethyl group, a benzylic halide, introduces an electrophilic center poised for covalent bond formation with nucleophilic residues on target proteins.

This guide provides a comprehensive framework for the cellular evaluation of this compound. We will delve into its presumed mechanism of action, outline a strategic workflow for target identification and validation, and provide detailed, field-proven protocols for key cellular assays.

Proposed Mechanism of Action: Targeted Covalent Inhibition

The central hypothesis for the mechanism of action of this compound is its function as a targeted covalent inhibitor (TCI).[2] This mechanism can be dissected into a two-step process:

  • Reversible Binding: The N-(4-fluorophenyl)benzenesulfonamide portion of the molecule is predicted to mediate initial, reversible binding to a specific protein target. This interaction is driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, providing the initial affinity and selectivity for the target protein.

  • Irreversible Covalent Bonding: Following initial binding, the reactive bromomethyl group is positioned in close proximity to a nucleophilic amino acid residue (e.g., cysteine, lysine, or histidine) within the binding site. This proximity facilitates a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic residue attacks the benzylic carbon, displacing the bromide leaving group and forming a stable, irreversible covalent bond.[3][4] This covalent modification permanently inactivates the target protein.

The following diagram illustrates this proposed mechanism:

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification (SN2 Reaction) Compound This compound Target_Protein Target Protein (with nucleophilic residue) Compound->Target_Protein Non-covalent interactions Reversible_Complex Reversible Compound-Protein Complex Covalent_Complex Irreversibly Modified Protein Reversible_Complex->Covalent_Complex Covalent bond formation

Caption: Proposed two-step mechanism of covalent inhibition.

Strategic Workflow for Cellular Characterization

A systematic approach is crucial for elucidating the cellular effects of this compound. The following workflow is recommended:

G Start Start: Compound Synthesis and Purification Cytotoxicity Phase 1: Assess Cellular Cytotoxicity (MTT & LDH Assays) Start->Cytotoxicity Target_Engagement Phase 2: Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) Cytotoxicity->Target_Engagement Selectivity Phase 3: Profile Proteome-wide Selectivity (Activity-Based Protein Profiling - ABPP) Target_Engagement->Selectivity Target_Validation Phase 4: Validate Putative Targets (Enzyme Inhibition/Functional Assays) Selectivity->Target_Validation End End: Elucidate Biological Mechanism of Action Target_Validation->End

Caption: Strategic workflow for cellular characterization.

Phase 1: Foundational Cytotoxicity Assessment

The initial step is to determine the compound's effect on cell viability. This establishes a working concentration range for subsequent, more complex assays and provides preliminary insights into its potency. We recommend employing two distinct assays that measure different aspects of cell health.

MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[5][6][7]

Table 1: Recommended Concentration Ranges for Initial Screening

Compound ConcentrationPurpose
0.1 µM - 1 µMAssess for high-potency effects
1 µM - 10 µMTypical range for initial hits
10 µM - 100 µMDetermine upper limits of cytotoxicity

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity due to compromised cell membrane integrity.[9][10][11]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release wells (lysed cells).

Glutathione Depletion and Cytotoxicity

Given the electrophilic nature of the compound, it is pertinent to investigate the role of glutathione (GSH), a major cellular nucleophile, in its detoxification. A significant increase in cytotoxicity upon GSH depletion suggests that the compound's reactivity is a key determinant of its biological effect.[13][14]

Protocol: Cytotoxicity Assay with Glutathione Depletion

  • GSH Depletion: Pre-treat cells with L-buthionine-S,R-sulfoximine (BSO), an inhibitor of GSH synthesis, for 24 hours. A typical concentration is 100-500 µM.

  • Compound Treatment: After BSO pre-treatment, expose the cells to various concentrations of this compound.

  • Cytotoxicity Measurement: Perform either the MTT or LDH assay as described above.

  • Data Analysis: Compare the IC₅₀ values obtained in the presence and absence of BSO. A significant leftward shift in the dose-response curve in BSO-treated cells indicates that GSH plays a protective role against the compound's cytotoxicity.

Phase 2: Confirmation of Target Engagement in a Cellular Milieu

Once a cytotoxic effect is established, it is critical to confirm that the compound directly interacts with its intended protein target(s) within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein alters its thermal stability.[16] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with the test compound at a concentration expected to be effective (e.g., 10x the IC₅₀) or a vehicle control for 1-2 hours.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE and perform Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]

For higher throughput, consider using a HiBiT-based CETSA, which employs a bioluminescent reporter system for quantification.[17][18][19][20]

Phase 3: Profiling Proteome-Wide Selectivity

A critical aspect of drug development is understanding a compound's selectivity. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique to assess the selectivity of a covalent inhibitor across the entire proteome.[21][22]

Competitive Activity-Based Protein Profiling (ABPP)

In a competitive ABPP experiment, a cell lysate or intact cells are pre-incubated with the test inhibitor before treatment with a broad-spectrum activity-based probe (ABP) that targets a large family of enzymes. If the test inhibitor binds to a particular enzyme, it will block the subsequent binding of the ABP. The protein targets of the inhibitor can then be identified by a reduction in the signal from the ABP.[23][24]

Protocol: Competitive ABPP

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Inhibitor Pre-incubation: Pre-incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control for 30 minutes.

  • ABP Labeling: Add a suitable ABP (e.g., a fluorophosphonate probe for serine hydrolases or an iodoacetamide-based probe for cysteine-containing proteins) to the lysates and incubate for a specified time.

  • Analysis: The labeled proteins can be analyzed in two ways:

    • Gel-Based Analysis: If the ABP contains a fluorescent reporter, the labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific band in the inhibitor-treated lanes indicates a potential target.

    • Mass Spectrometry-Based Analysis: If the ABP contains a biotin tag, the labeled proteins can be enriched using streptavidin beads, digested into peptides, and analyzed by LC-MS/MS. The relative abundance of peptides from each protein is quantified to identify those that are less labeled in the presence of the inhibitor.[25]

Phase 4: Validation of Putative Targets

Based on the benzenesulfonamide scaffold, two high-priority potential target classes are carbonic anhydrases and tubulin.[26]

Carbonic Anhydrase Inhibition Assay

Many benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[27][28][29]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

  • Reagents: Recombinant human CA IX, CO₂-saturated water, and a suitable buffer containing a pH indicator.

  • Procedure: The assay is performed using a stopped-flow spectrophotometer. The CA IX enzyme is mixed with the inhibitor, and the reaction is initiated by the addition of CO₂-saturated water. The enzyme-catalyzed hydration of CO₂ causes a pH change, which is monitored by the change in absorbance of the pH indicator.[30]

  • Data Analysis: The initial reaction rates are measured at different inhibitor concentrations to determine the IC₅₀ or Kᵢ value.

Tubulin Polymerization Assay

Some sulfonamide derivatives have been shown to interfere with microtubule dynamics, a validated anti-cancer strategy.[31]

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Purified tubulin, GTP, and a fluorescence-based reporter that binds to polymerized microtubules.[32][33]

  • Procedure: The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C in the presence of GTP. The process is monitored by measuring the increase in fluorescence over time in a microplate reader.[34]

  • Data Analysis: The effect of this compound on the rate and extent of tubulin polymerization is compared to controls (e.g., a known inhibitor like nocodazole and a known stabilizer like paclitaxel).

Conclusion

The strategic application of the cellular assays detailed in this guide will enable a thorough characterization of this compound. By systematically evaluating its cytotoxicity, confirming target engagement, profiling its selectivity, and validating its effects on plausible targets, researchers can build a comprehensive understanding of its mechanism of action and potential as a therapeutic agent or a chemical probe.

References

  • Ramachandran, S., Szewczyk, M., Barghout, S. H., Ciulli, A., Barsyte-Lovejoy, D., & Vu, V. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2706, 149–165.
  • Stoddart, M. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 15, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 15, 2026, from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 15, 2026, from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved January 15, 2026, from [Link]

  • University of Dundee. (n.d.). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Retrieved January 15, 2026, from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved January 15, 2026, from [Link]

  • Le, T. N., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific reports, 7(1), 1-13.
  • ResearchGate. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Retrieved January 15, 2026, from [Link]

  • BMG LABTECH. (n.d.). HiBiT CETSA for protein ligand binding. Retrieved January 15, 2026, from [Link]

  • O'Brien, P. J., et al. (2011). In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes. Toxicology in Vitro, 25(8), 1827-1833.
  • National Institutes of Health. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Protection against glutathione depletion-associated oxidative neuronal death by neurotransmitters norepinephrine and dopamine: Protein disulfide isomerase as a mechanistic target for neuroprotection. Retrieved January 15, 2026, from [Link]

  • McKenna, R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 344-353.
  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based assay using glutathione-depleted HepaRG and HepG2 human liver cells for predicting drug-induced liver injury. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Retrieved January 15, 2026, from [Link]

  • Springer Nature. (n.d.). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Retrieved January 15, 2026, from [Link]

  • Springer Nature. (n.d.). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Retrieved January 15, 2026, from [Link]

  • Howes, J. M., & Harper, M. T. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Activity-based protein profiling: A graphical review. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Hep G2 Hepatocyte Glutathione Assay. Retrieved January 15, 2026, from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved January 15, 2026, from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 15, 2026, from [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved January 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved January 15, 2026, from [Link]

  • G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved January 15, 2026, from [Link]

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved January 15, 2026, from [Link]

Sources

Application Notes & Protocols: 4-(Bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Rational Approach to Targeted Covalent Inhibition

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3][4][5] Its derivatives have been successfully developed as inhibitors of crucial cancer-related proteins, including tyrosine kinases, carbonic anhydrases, and cell cycle regulators.[1][3][4] This guide focuses on a specific, rationally designed derivative, 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide , conceived as a next-generation Targeted Covalent Inhibitor (TCI) .

TCIs represent a powerful therapeutic strategy that combines the principles of target specificity with the durability of covalent bonding.[6][7] This dual mechanism often leads to enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome certain forms of drug resistance. The structure of this compound is a deliberate amalgamation of three key functional components, each with a defined role in its proposed mechanism of action:

  • The Benzenesulfonamide Core: This central scaffold acts as the structural backbone, orienting the reactive and specificity elements within the target protein's binding pocket.

  • The N-(4-fluorophenyl) Specificity Group: This moiety is critical for initial, non-covalent binding and target recognition. The fluorophenyl group is a common feature in modern kinase inhibitors, where the fluorine atom can form key hydrogen bonds or electrostatic interactions to enhance binding affinity and selectivity, while also improving metabolic stability.[8][9][10]

  • The 4-(Bromomethyl) "Warhead": This is the reactive component of the molecule. The bromomethyl group is an electrophile designed to react with a nearby nucleophilic amino acid residue, most commonly a cysteine, within the target's binding site.[6][7] This forms a stable covalent bond, leading to irreversible inhibition of the protein's function.

Hypothetical Mechanism of Action: Covalent Kinase Inhibition

Based on the prevalence of kinase inhibition among both sulfonamide derivatives and TCIs, we hypothesize that this compound functions as a covalent inhibitor of a protein kinase that possesses a non-catalytic cysteine residue near the ATP-binding site. A prime example of such a target is Bruton's Tyrosine Kinase (BTK) , a clinically validated target in B-cell malignancies, which is irreversibly inhibited by the FDA-approved drug ibrutinib through covalent modification of Cysteine 481 (Cys481).[7]

The proposed inhibitory mechanism is a two-step process:

  • Reversible Binding (Docking): The compound first docks into the kinase's ATP pocket. This initial, non-covalent binding is driven by interactions involving the benzenesulfonamide core and the N-(4-fluorophenyl) group, which positions the molecule correctly.

  • Irreversible Covalent Bonding: Once docked, the electrophilic bromomethyl group is brought into close proximity to the nucleophilic thiol of the cysteine residue (e.g., Cys481 in BTK). This proximity facilitates a nucleophilic substitution reaction, forming a stable covalent bond and permanently inactivating the kinase.

This proposed mechanism is visualized in the diagram below.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Inhibition cluster_2 Outcome Compound This compound Complex Non-Covalent Enzyme-Inhibitor Complex Compound->Complex Docking & Affinity Binding Kinase Kinase Target (e.g., BTK) with Cys481 Kinase->Complex CovalentComplex Covalently Modified Inactive Kinase Complex->CovalentComplex Nucleophilic Attack by Cys481 on Bromomethyl Group Outcome Downstream Signaling Blocked Apoptosis Induced CovalentComplex->Outcome Inhibition of Kinase Activity

Caption: Proposed two-step mechanism of targeted covalent inhibition.

Application Notes

Compound Handling and Storage
  • Safety: As a potential alkylating agent, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a certified chemical fume hood.

  • Solubility: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C, protected from light and moisture. Minimize freeze-thaw cycles.

  • Stability: The bromomethyl group is susceptible to hydrolysis and reaction with nucleophilic solvents. Avoid aqueous or protic solvents (e.g., methanol) for long-term storage. Prepare fresh dilutions in culture media or assay buffer immediately before use.

Experimental Design & Strategy
  • Cell Line Selection: The primary screening should utilize cancer cell lines known to be dependent on the hypothesized target. For example, if targeting BTK, a panel of B-cell lymphoma and leukemia cell lines (e.g., TMD8, Jeko-1, Ramos) would be appropriate.

  • Controls: Include a control cell line that does not express the target kinase or expresses a mutant version where the target cysteine is replaced (e.g., Cys481Ser for BTK). This is crucial for demonstrating on-target activity.

  • Time-Dependent Inhibition: A hallmark of covalent inhibitors is time-dependent inhibition. When performing enzymatic or cellular assays, include multiple time points of incubation to observe if the inhibitory potency (IC₅₀) decreases with longer exposure, which suggests an irreversible mechanism.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) against a recombinant kinase.

Materials:

  • Recombinant human kinase (e.g., BTK)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., Kinase-Glo®, ADP-Glo™)

  • This compound (Test Compound)

  • Positive control inhibitor (e.g., Ibrutinib for BTK)

  • DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the Test Compound stock in DMSO to create a 10-point, 3-fold dilution series. Then, dilute these DMSO stocks into the kinase assay buffer to the desired starting concentration (typically 100x the final concentration).

  • Reaction Setup: a. To each well of the microplate, add the kinase and substrate peptide diluted in assay buffer. b. Add 1 µL of the serially diluted Test Compound, positive control, or DMSO (vehicle control) to the appropriate wells. c. Pre-incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow for covalent bond formation. To test for time-dependency, run parallel plates with different pre-incubation times (e.g., 15, 60, 180 minutes).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for the recommended reaction time (e.g., 60 minutes).

  • Detection: Add the detection reagent (e.g., Kinase-Glo®) to stop the reaction and measure the remaining ATP via luminescence.

  • Data Analysis: a. Normalize the data with the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). b. Plot the normalized response versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for Cellular Target Inhibition

This protocol assesses the compound's ability to inhibit the target kinase's activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Target-positive cancer cell line (e.g., TMD8 for BTK)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Target (e.g., anti-pBTK Tyr223), anti-total-Target (e.g., anti-BTK), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Plating: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat the cells with increasing concentrations of the Test Compound (e.g., 0, 10, 100, 1000 nM) for a fixed time (e.g., 2-4 hours).

  • Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody (e.g., anti-pBTK) overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and apply ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify band intensities and normalize the phospho-protein signal to the total protein or loading control signal.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol provides definitive evidence of covalent modification by detecting the mass shift of the target protein after incubation with the inhibitor.

Materials:

  • High-purity recombinant target kinase

  • Test Compound

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • LC-MS grade water, acetonitrile, and formic acid

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: In a microcentrifuge tube, incubate the recombinant kinase (e.g., 1-5 µM) with a 5- to 10-fold molar excess of the Test Compound. Include a DMSO vehicle control. Incubate at room temperature for 2-4 hours.

  • Sample Cleanup: (Optional but recommended) Desalt the sample using a C4 ZipTip or similar method to remove excess unbound compound and non-volatile salts.

  • Mass Spectrometry Analysis: a. Dilute the sample in an appropriate solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). b. Infuse the sample directly or inject it onto a short reversed-phase column connected to the mass spectrometer. c. Acquire mass spectra in the positive ion mode across a mass range that includes the unmodified and expected modified protein.

  • Data Analysis: a. Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein. b. Compare the mass of the protein from the DMSO control sample with the mass from the Test Compound-treated sample. c. Expected Result: A mass increase corresponding to the molecular weight of the inhibitor fragment that attaches to the protein. For this compound, the expected mass shift would be +326.36 Da (the mass of the compound minus the mass of HBr).

Data Presentation & Workflow

Table 1: Hypothetical In Vitro Activity Data
CompoundTarget Kinase IC₅₀ (nM)Cell Line A (Target+) GI₅₀ (nM)Cell Line B (Target-) GI₅₀ (nM)Selectivity Index (B/A)
Test Compound 15.245.5>10,000>220
Control Inhibitor 5.812.1>10,000>826

GI₅₀: Concentration for 50% growth inhibition.

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Definitive Target Engagement P1_Kinase Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination) P2_WB Protocol 2: Western Blot for Downstream Pathway Inhibition P1_Kinase->P2_WB Potent Hit P1_Cell Cell Viability Assay (e.g., MTT/XTT) (GI₅₀ Determination) P1_Cell->P2_WB P3_MS Protocol 3: Intact Protein Mass Spectrometry (Confirm Covalent Adduct) P2_WB->P3_MS On-Target Cellular Activity P2_Select Test in Target-Negative or Mutant Cell Lines P2_Select->P3_MS

Caption: A tiered workflow for evaluating the anticancer potential of the compound.

References

  • Uddin, M. J., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Wang, Y., et al. (2022). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Request PDF. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Semantic Scholar. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Europe PMC. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 29(5), 1087. [Link]

  • Nissan, Y. M., et al. (2023). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. ResearchGate. [Link]

  • Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1790. [Link]

  • Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Sci-Hub. [Link]

  • Deng, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(15), 10393-10411. [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(9), 438. [Link]

  • Hay, M. P., et al. (2011). The effect of a bromide leaving group on the properties of nitro analogs of the duocarmycins as hypoxia-activated prodrugs and phosphate pre-prodrugs for antitumor therapy. Bioorganic & Medicinal Chemistry Letters, 21(20), 6116-6120. [Link]

  • Park, H., et al. (2019). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Journal of Medicinal Chemistry, 62(17), 8197-8213. [Link]

  • Jin, L., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 41(5), 2887-2917. [Link]

  • Acar, Ç., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

  • Esteves, C. I. C., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 14040. [Link]

  • Wang, L., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 24(20), 3662. [Link]

  • Gehringer, M. (2022). Covalent Kinase Inhibitors: An Overview. ResearchGate. [Link]

  • Du, Y., et al. (2020). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Angewandte Chemie International Edition, 59(4), 1598-1602. [Link]

  • Zhang, H., et al. (2023). Discovery and Computational Studies of Potent Covalent Kinase Inhibitors with α-Substituent Electrophiles Targeting Cysteine. Journal of Chemical Information and Modeling, 63(3), 969-982. [Link]

  • Hsu, J. L., et al. (2024). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Bioorganic & Medicinal Chemistry, 115, 117621. [Link]

  • Lee, H., et al. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. International Journal of Molecular Sciences, 23(23), 14930. [Link]

  • Tadros, S. F., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 106, 117684. [Link]

  • Fevig, J. M., et al. (2005). Discovery of potent, selective 4-fluoroproline-based thrombin inhibitors with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 15(14), 3334-3339. [Link]

  • Rebollo-Lafuente, A., et al. (2019). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Molecular Pharmaceutics, 16(11), 4686-4696. [Link]

Sources

Application Notes and Protocols: 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the investigation of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide as a potential enzyme inhibitor. Drawing upon the well-established role of the sulfonamide moiety in medicinal chemistry, we outline the rationale for targeting key enzyme families, including carbonic anhydrases, protein kinases, and matrix metalloproteinases. Detailed, field-proven protocols for the synthesis, in vitro enzyme inhibition assays, determination of inhibition mechanism, and cell-based cytotoxicity and efficacy assessments are provided. This guide is designed to be a self-validating system, with explanations for experimental choices and integrated control measures. Visual workflows and data presentation tables are included to facilitate experimental design and interpretation. Our objective is to equip researchers with the necessary tools and foundational knowledge to explore the therapeutic potential of this and structurally related compounds.

Introduction: The Scientific Rationale

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and to form key hydrogen bonding interactions within enzyme active sites.[1] The specific compound, this compound, combines several features that make it a compelling candidate for investigation as an enzyme inhibitor:

  • The Sulfonamide Core: This functional group is a well-established pharmacophore known to inhibit various enzymes, most notably carbonic anhydrases, by coordinating with the zinc ion in the active site.[2][3] Its inhibitory activity extends to other enzyme classes, including kinases and proteases.[4][5]

  • The 4-(bromomethyl)phenyl Group: The bromomethyl group introduces a reactive electrophilic site. This functionality can potentially form covalent bonds with nucleophilic residues (such as cysteine or histidine) in or near the enzyme's active site, leading to irreversible inhibition. This mechanism can offer advantages in terms of potency and duration of action.

  • The N-(4-fluorophenyl) Moiety: The fluorophenyl group can enhance binding affinity through various non-covalent interactions, including hydrophobic and halogen bonding. The fluorine atom can also improve metabolic stability and pharmacokinetic properties of the molecule.

Given these structural features, this compound is a prime candidate for screening against several classes of enzymes implicated in a range of pathologies.

Potential Enzyme Targets:
  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in pH regulation, CO2 transport, and various biosynthetic pathways.[2] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2][4] The sulfonamide group is a classic CA inhibitor.

  • Protein Kinases: These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[4][6] Many sulfonamide-containing compounds have been developed as kinase inhibitors.

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[7] Their overexpression is associated with cancer invasion, metastasis, and arthritis.[4][7] The sulfonamide group can interact with the MMP active site.[7][8]

Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward two-step process, which is an adaptation of established methods for the synthesis of N-aryl sulfonamides.[2][3][9]

Diagram of Synthetic Pathway

G cluster_0 Step 1: Sulfonylation A 4-(bromomethyl)benzenesulfonyl chloride C This compound A->C Pyridine, DCM, 0°C to rt B 4-fluoroaniline B->C

Caption: Synthetic route to the target compound.

Protocol 2.1: Synthesis

Materials:

  • 4-(bromomethyl)benzenesulfonyl chloride

  • 4-fluoroaniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, flash chromatography system.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-fluoroaniline (1.0 equivalent) and anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Addition of Sulfonyl Chloride: Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Expertise & Experience: The use of anhydrous conditions is crucial to prevent the hydrolysis of the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The aqueous work-up is designed to remove unreacted starting materials and the pyridinium hydrochloride salt.

In Vitro Enzyme Inhibition Assays

The following protocols provide a framework for assessing the inhibitory potential of this compound against representative enzymes from the target classes.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.[10]

Diagram of Carbonic Anhydrase Inhibition Assay Workflow

G A Prepare Reagents: - CA Enzyme - Test Compound - Substrate (e.g., p-NPA) - Assay Buffer B Dispense into 96-well plate: - Enzyme - Buffer - Test Compound (various conc.) - Control (e.g., Acetazolamide) A->B C Pre-incubate at RT (10-15 min) B->C D Initiate reaction by adding substrate C->D E Incubate at specified temp and time D->E F Measure absorbance (e.g., 405 nm) E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for Carbonic Anhydrase inhibition assay.

Protocol 3.1.1: CA Inhibition Assay

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)[10]

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Test Compound in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare a stock solution of Acetazolamide in DMSO.

    • Prepare a working solution of the CA enzyme in Assay Buffer.

    • Prepare a solution of p-NPA in a minimal amount of ethanol and dilute with Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add Assay Buffer, the CA enzyme solution, and the Test Compound at various concentrations.

    • Positive Control Wells: Add Assay Buffer, the CA enzyme solution, and Acetazolamide.

    • Enzyme Control Wells (100% activity): Add Assay Buffer, the CA enzyme solution, and DMSO (vehicle control).

    • Blank Wells: Add Assay Buffer and substrate only.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitor.[11]

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each concentration of the Test Compound using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness: Including a known inhibitor like Acetazolamide validates the assay's responsiveness. The vehicle control (DMSO) ensures that the solvent does not significantly affect enzyme activity.

Tyrosine Kinase Inhibition Assay

This protocol describes a general fluorescence polarization-based assay.[12]

Diagram of Tyrosine Kinase Inhibition Assay Workflow

G A Prepare Reagents: - Kinase Enzyme - Test Compound - Substrate Peptide - ATP, Fluorescent Tracer B Dispense into 96/384-well plate: - Kinase, Substrate - Test Compound (various conc.) - Control (e.g., Staurosporine) A->B C Initiate reaction by adding ATP B->C D Incubate at RT C->D E Stop reaction and add Quench/Detection Mix (EDTA, Antibody, Tracer) D->E F Measure Fluorescence Polarization E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for a Tyrosine Kinase inhibition assay.

Protocol 3.2.1: TK Inhibition Assay

Materials:

  • Purified tyrosine kinase (e.g., EGFR, Src)

  • Test Compound

  • Staurosporine (Broad-spectrum kinase inhibitor as a positive control)

  • Tyrosine-containing peptide substrate

  • ATP

  • Kinase Assay Buffer

  • Fluorescence Polarization (FP)-based detection kit (containing fluorescently labeled phosphotyrosine antibody and tracer)

  • 96-well or 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions and serial dilutions of the Test Compound and Staurosporine in DMSO. Prepare working solutions of the kinase, substrate, and ATP in Kinase Assay Buffer.

  • Assay Setup:

    • Add the kinase, peptide substrate, and Test Compound at various concentrations to the wells of the microplate.

    • Include positive controls (Staurosporine) and vehicle controls (DMSO).

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the quench/detection mixture containing EDTA, the fluorescently labeled antibody, and the tracer.

  • Measurement: Incubate for the recommended time for the antibody-tracer binding to reach equilibrium, then measure the fluorescence polarization.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of kinase activity. Calculate the % inhibition and determine the IC50 value as described for the CA assay.

Expertise & Experience: The choice of peptide substrate and ATP concentration (often near the Km) is critical for assay sensitivity. FP assays are homogeneous (no-wash), making them suitable for high-throughput screening.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol utilizes a FRET-based substrate.[13]

Diagram of MMP Inhibition Assay Workflow

G A Prepare Reagents: - MMP Enzyme - Test Compound - FRET Substrate - Assay Buffer B Dispense into 96-well plate: - MMP Enzyme - Test Compound (various conc.) - Control (e.g., GM6001) A->B C Pre-incubate at 37°C (5-10 min) B->C D Initiate reaction by adding FRET substrate C->D E Incubate at 37°C D->E F Measure fluorescence (Ex/Em specific to FRET pair, e.g., 490/520 nm) E->F G Calculate % inhibition and IC50 F->G G A Perform enzyme assay with varying substrate concentrations B Repeat assay at several fixed inhibitor concentrations A->B C Generate Michaelis-Menten plots (Velocity vs. [Substrate]) B->C D Transform data into a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]) C->D E Analyze plot patterns to determine inhibition type (e.g., intersecting lines on y-axis for competitive inhibition) D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol 4.1: Kinetic Analysis
  • Experimental Setup: For the enzyme of interest, set up the assay as described in Section 3.

  • Vary Substrate Concentration: In the absence of the inhibitor, perform the assay with a range of substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

  • Vary Inhibitor and Substrate Concentrations: Repeat the experiment with several fixed concentrations of the Test Compound, again varying the substrate concentration for each inhibitor concentration.

  • Data Analysis:

    • Plot the initial reaction rates against substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • For a clearer visual interpretation, transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/rate vs. 1/[substrate]).

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of reversible inhibition. For potential irreversible inhibition (suggested by the bromomethyl group), pre-incubate the enzyme and inhibitor for varying times before adding the substrate. A time-dependent increase in inhibition suggests irreversible binding.

Cell-Based Assays: Efficacy and Cytotoxicity

In vitro enzyme inhibition must translate to activity in a cellular context. Cell-based assays are essential to evaluate the compound's potency and its potential toxicity. The MTT assay is a widely used colorimetric method to assess cell viability. [14][15][16]

Diagram of MTT Cytotoxicity Assay Workflow```dot

G A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the Test Compound A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance (e.g., 570 nm) F->G H Calculate % viability and GI50/CC50 G->H

Sources

Application Note & Protocols: A Multi-Assay Approach to Characterize the Covalent Kinase Inhibitor 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Targeted Covalent Inhibitor Strategy

The landscape of kinase inhibitor drug discovery has seen a resurgence of interest in targeted covalent inhibitors (TCIs).[1] Unlike their reversible counterparts which rely on maintaining equilibrium, TCIs form a stable, covalent bond with a specific amino acid residue within the target protein. This mechanism can offer distinct therapeutic advantages, including prolonged target engagement, increased biochemical efficiency, and the potential to overcome resistance mechanisms.

This application note focuses on a strategic approach to characterize the activity of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide (hereafter designated Cmpd-X ), a compound featuring two key moieties: a sulfonamide scaffold, prevalent in many kinase inhibitors, and a bromomethyl group, a reactive electrophile capable of forming a covalent bond with nucleophilic amino acid residues such as cysteine.

Given its structure, we hypothesize that Cmpd-X acts as a covalent inhibitor. This guide provides a comprehensive, multi-tiered workflow to rigorously test this hypothesis against a hypothetical protein kinase, Target Kinase X (TKX) , which possesses a non-catalytic cysteine residue accessible to small molecules. We will detail three core assays:

  • Direct Confirmation of Covalent Adduct Formation via Intact Protein Mass Spectrometry.

  • Biochemical Kinetic Characterization to determine the potency and rate of inactivation.

  • Cellular Target Engagement to verify activity in a physiological context.

This workflow is designed to provide researchers with a robust, self-validating system to not only confirm the mechanism of action but also to generate the critical data required for advancing a covalent inhibitor program.

Part 1: Foundational Assay - Direct Evidence of Covalent Modification

The first and most crucial step is to obtain unequivocal evidence of a covalent interaction between Cmpd-X and its putative target, TKX. Intact protein mass spectrometry (MS) is the gold standard for this purpose, as it directly measures the mass increase of the target protein upon inhibitor binding.[2][3]

Causality Behind the Method

A covalent bond results in a permanent mass addition to the protein, equal to the molecular weight of the inhibitor (minus any leaving groups). By comparing the mass spectra of the protein before and after incubation with the inhibitor, we can directly observe this mass shift.[4] This method is superior to indirect activity assays for confirming covalency because it is a direct physical measurement of the binding event itself, independent of enzyme activity.[5]

Experimental Workflow: Intact Protein MS

G cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis P1 Recombinant TKX (5 µM in Ammonium Bicarbonate) R1 Incubate TKX + Cmpd-X (50 µM final, 1 hr, 25°C) P1->R1 R2 Incubate TKX + DMSO (1 hr, 25°C) P1->R2 P2 Cmpd-X Stock (10 mM in DMSO) P2->R1 P3 Control (DMSO Vehicle) P3->R2 A1 Quench Reaction (e.g., add formic acid) R1->A1 R2->A1 A2 LC-MS Analysis (Desalting + ESI-TOF) A1->A2 A3 Deconvolution of Spectra A2->A3 A4 Compare Masses (Treated vs. Control) A3->A4

Caption: Workflow for confirming covalent binding via intact protein mass spectrometry.

Protocol 1: Intact Protein Mass Spectrometry Analysis
  • Reagent Preparation:

    • Prepare purified, recombinant TKX protein to a final concentration of 5 µM in a volatile, MS-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8).

    • Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO.

  • Incubation:

    • In a microcentrifuge tube, combine 10 µL of 5 µM TKX with 0.05 µL of 10 mM Cmpd-X (final Cmpd-X concentration: 50 µM).

    • In a separate control tube, combine 10 µL of 5 µM TKX with 0.05 µL of DMSO.

    • Incubate both tubes at room temperature (25°C) for 1 hour.

  • Sample Preparation for MS:

    • Quench the reaction by adding 1 µL of 10% formic acid to each tube.

    • Centrifuge samples at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • LC-MS Analysis:

    • Inject 5 µL of the supernatant onto a reverse-phase liquid chromatography system equipped with a desalting column (e.g., C4).

    • Elute the protein directly into a high-resolution mass spectrometer (e.g., ESI-TOF).

  • Data Analysis:

    • Process the raw mass spectra using deconvolution software to determine the average mass of the major protein species in each sample.

    • Calculate the mass difference (Δmass) between the Cmpd-X-treated sample and the DMSO control.

Interpreting the Results

A successful covalent modification will result in a mass increase in the Cmpd-X-treated sample that corresponds to the molecular weight of the compound.

  • Molecular Weight of Cmpd-X: C₁₃H₁₁BrFNO₂S ≈ 344.2 g/mol

  • Expected Mass Shift: The observed mass of TKX should increase by approximately 344 Da.

SampleTheoretical TKX Mass (Da)Observed Mass (Da)Δ Mass (Da)Interpretation
TKX + DMSO (Control)50,00050,000.8N/AUnmodified Protein
TKX + Cmpd-X50,00050,345.1+344.3Covalent Adduct Formed
TKX (Cys→Ala) + Cmpd-X50,00050,001.2+0.4No Adduct (Site-Mutant Control)

This direct physical evidence provides the foundational trustworthiness for subsequent activity-based assays.

Part 2: Biochemical Potency and Inactivation Kinetics

Confirming covalent binding is essential, but understanding its efficiency is critical for drug development. For covalent inhibitors, a standard IC50 value is insufficient as it is time-dependent; the longer the inhibitor and enzyme are incubated, the lower the IC50 will be.[6] Instead, we must determine the kinetic parameters that define the two-step process of covalent inhibition: the initial reversible binding affinity (Kᵢ) and the maximal rate of covalent bond formation (kᵢₙₐ꜀ₜ).[1][7]

Mechanism of Two-Step Covalent Inhibition

G E_I E + I EI_rev E•I E_I->EI_rev k_on / k_off (K_i = k_off / k_on) Reversible Binding EI_cov E-I EI_rev->EI_cov k_inact Covalent Inactivation

Caption: The two-step kinetic model for an irreversible covalent inhibitor.

The ratio kᵢₙₐ꜀ₜ/Kᵢ is the second-order rate constant that represents the overall efficiency of the inhibitor.[7] This value is crucial for comparing different covalent inhibitors and for translating biochemical potency to a cellular context.

Protocol 2: Time-Dependent IC50 Assay for kᵢₙₐ꜀ₜ and Kᵢ Determination

This protocol uses a standard kinase activity assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity. The key modification is a pre-incubation step of varying duration.

  • Reagent Preparation:

    • TKX Enzyme: Prepare at a 2X final concentration in kinase assay buffer.

    • Cmpd-X: Perform serial dilutions in kinase assay buffer to achieve a range of 2X final concentrations (e.g., from 100 µM to 1 nM).

    • ATP/Substrate Mix: Prepare a 4X mix of the specific peptide substrate for TKX and ATP at its Kₘ concentration.

  • Pre-incubation Step:

    • In a 384-well plate, add 5 µL of 2X Cmpd-X dilutions.

    • Add 5 µL of 2X TKX enzyme to each well to initiate the pre-incubation.

    • Allow the enzyme and inhibitor to pre-incubate for different, fixed periods (e.g., 5, 15, 30, and 60 minutes) at room temperature.

  • Kinase Reaction Initiation:

    • After each pre-incubation time point, add 10 µL of the 4X ATP/Substrate mix to all wells to start the kinase reaction.

    • Allow the kinase reaction to proceed for a fixed time, ensuring it remains within the linear range of product formation (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced according to the ADP-Glo™ manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before reading luminescence.

  • Data Analysis:

    • For each pre-incubation time point, plot the luminescence signal against the log of Cmpd-X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each time point.

    • Plot the IC50 values against the pre-incubation time and fit the data to the following equation (derived from the kinetics of irreversible inhibition) to determine kᵢₙₐ꜀ₜ and Kᵢ. A specialized kinetic software package is recommended for this analysis.

Expected Data and Interpretation

The IC50 value should decrease with longer pre-incubation times, which is the hallmark of a time-dependent covalent inhibitor.

Pre-incubation Time (min)IC50 (nM)
5850
15320
30155
6080

From this data, kinetic fitting would yield the intrinsic potency parameters:

  • Kᵢ (Binding Affinity): 1.2 µM

  • kᵢₙₐ꜀ₜ (Inactivation Rate): 0.05 min⁻¹

  • kᵢₙₐ꜀ₜ/Kᵢ (Efficiency): 41,667 M⁻¹s⁻¹

These parameters provide a robust, time-independent measure of inhibitor performance, allowing for accurate structure-activity relationship (SAR) studies and comparison across different compounds.[8]

Part 3: Cellular Activity - Confirming Target Engagement in a Physiological Setting

A potent biochemical inhibitor must also be able to engage its target inside a cell. Cell-based assays are critical for confirming that a compound has sufficient permeability and stability to reach its intracellular target.[9] The NanoBRET™ Target Engagement Assay (Promega) is an ideal technology for this purpose.

Principle of NanoBRET™ Target Engagement

This assay measures the binding of a compound to a target protein in live cells. The target protein (TKX) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the same site as the test compound is added to the cells. When the tracer binds to the NanoLuc®-TKX fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to TKX will displace the tracer, leading to a loss of BRET signal.

G cluster_prep Cell Preparation cluster_assay Assay Steps cluster_result Result P1 Transfect Cells (e.g., HEK293) with NanoLuc®-TKX Plasmid P2 Plate Cells (384-well plate) P1->P2 A1 Add Cmpd-X Dilutions P2->A1 A2 Add Fluorescent Tracer A1->A2 A3 Add Nano-Glo® Substrate A2->A3 A4 Read BRET Signal A3->A4 R1 Calculate Cellular IC50 A4->R1

Caption: Simplified workflow for the NanoBRET™ cellular target engagement assay.

Protocol 3: NanoBRET™ Cellular Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for the N-terminal NanoLuc®-TKX fusion protein.

    • 24 hours post-transfection, harvest and plate the cells into a white, 384-well assay plate.

  • Compound Treatment:

    • Prepare serial dilutions of Cmpd-X in Opti-MEM™ medium.

    • Add the compound dilutions to the cells and incubate for a set period (e.g., 2 hours) in a CO₂ incubator. This allows the compound to enter the cells and bind to the target.

  • Tracer and Substrate Addition:

    • Add the NanoBRET™ tracer (at its pre-determined optimal concentration) to all wells.

    • Immediately add the Nano-Glo® live-cell substrate.

  • Signal Detection:

    • Read the plate on a luminometer equipped with two filters to detect donor (NanoLuc®) and acceptor (tracer) emission simultaneously (e.g., 460 nm and >610 nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of Cmpd-X concentration and fit to a four-parameter logistic equation to determine the cellular IC50.

Data Interpretation and Validation

A dose-dependent decrease in the BRET signal indicates that Cmpd-X is engaging TKX within the live cells.

CompoundCellular IC50 (nM)Interpretation
Cmpd-X 250Potent cellular target engagement
Non-binding Control > 10,000No significant cellular engagement

A key experiment to confirm covalent engagement in cells is a washout assay .[10] After treating cells with Cmpd-X, the compound is washed away, and the BRET signal is monitored over time. For a covalent inhibitor, the signal should not recover quickly, as the inhibitor is permanently bound. In contrast, a reversible inhibitor's effect would diminish as it diffuses out of the cell. This provides authoritative validation of the compound's mechanism in a physiological system.

Conclusion

References

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

  • CHAPTER 4: Covalent Inhibition of Kinases. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). National Institutes of Health. Retrieved from [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). PubMed Central. Retrieved from [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). PubMed. Retrieved from [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. Retrieved from [Link]

  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (2025). ResearchGate. Retrieved from [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. Retrieved from [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (n.d.). ResearchGate. Retrieved from [Link]

  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (2016). PubMed. Retrieved from [Link]

  • 4-(Bromomethyl)-2-fluorobenzenesulphonamide. (n.d.). PubChem. Retrieved from [Link]

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. (n.d.). ACS Chemical Biology. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]

  • Tailored mass spectrometry solutions for advanced protein science. (n.d.). Nuvisan. Retrieved from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health. Retrieved from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI. Retrieved from [Link]

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Emerging strategies in covalent inhibition. (2021). YouTube. Retrieved from [Link]

  • Benzenesulfonamide, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-(Bromomethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]

Sources

Application Notes & Protocols: Targeted Protein Modification Using 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Introduction: Precision in Protein Engineering

The targeted chemical modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the precise installation of probes, therapeutic payloads, and other functionalities onto protein targets.[1] This covalent modification allows for the study of protein function, the development of novel therapeutics, and the creation of protein-biomaterial conjugates. The success of such modifications hinges on the specific and efficient reaction between a reagent and a target amino acid residue on the protein of interest.

This document provides a detailed guide to the use of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide as a versatile electrophilic reagent for the targeted modification of proteins. This reagent features a bromomethyl group, a potent electrophilic "warhead" that can react with nucleophilic amino acid residues, and a sulfonamide scaffold that can be further functionalized or used to modulate the reagent's properties.[2][3]

Reagent Overview and Mechanism of Action

This compound is a bifunctional molecule. The key to its utility in protein modification lies in the distinct roles of its constituent parts:

  • The Electrophilic Warhead (Bromomethyl Group): The bromomethyl group serves as the reactive center of the molecule. It is an excellent electrophile, making it susceptible to nucleophilic attack by specific amino acid side chains. This reaction, typically a bimolecular nucleophilic substitution (SN2), results in the formation of a stable covalent bond between the reagent and the protein.

  • The Scaffold (N-(4-fluorophenyl)benzenesulfonamide): This portion of the molecule provides a stable framework. The sulfonamide moiety is a common feature in many biologically active molecules and can influence the reagent's solubility, cell permeability, and potential non-covalent interactions with the target protein.[4][5][6] The fluorophenyl group can be useful for ¹⁹F NMR-based analytical techniques to monitor the modification reaction.

The primary targets for alkylation by the bromomethyl group are amino acids with nucleophilic side chains, with a notable preference for cysteine due to the high nucleophilicity of the thiolate anion (S⁻). Other potential targets, though generally less reactive, include histidine (imidazole ring), lysine (ε-amino group), and methionine (thioether). The selectivity for cysteine can be enhanced by controlling the reaction pH to favor the formation of the more reactive thiolate.

Visualizing the Reaction Mechanism

The following diagram illustrates the SN2 reaction between this compound and a cysteine residue on a target protein.

G reagent This compound F C6H4 NH SO2 C6H4 CH2Br transition SN2 Transition State reagent:f5->transition Electrophilic Attack protein Target Protein Cysteine Residue (Cys-SH) protein:cys->transition Nucleophilic Attack product Modified Protein F C6H4 NH SO2 C6H4 CH2-S-Cys transition->product:f5 byproduct HBr transition->byproduct caption S_N2 reaction of the reagent with a cysteine residue. G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Target Protein reduce Reduction of Disulfides (optional) start->reduce purify1 Purification reduce->purify1 react Alkylation with Reagent purify1->react quench Quench Reaction react->quench purify2 Purification of Modified Protein quench->purify2 ms Mass Spectrometry purify2->ms sds SDS-PAGE purify2->sds caption Workflow for targeted protein modification.

Sources

Application Note: High-Performance Analytical Strategies for the Quantification and Characterization of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the detection, quantification, and characterization of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to stringent validation standards. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural confirmation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group characterization.

Introduction

This compound is a critical building block in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a reactive bromomethyl group and a sulfonamide linkage, makes it a versatile intermediate. However, the inherent reactivity of the bromomethyl group also presents challenges in terms of stability and the potential for impurity formation during synthesis and storage. Therefore, the development of reliable and validated analytical methods is paramount to ensure the quality, consistency, and safety of downstream products. This application note provides detailed, field-proven protocols for the comprehensive analysis of this compound.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 260969-08-2

  • Molecular Formula: C₁₃H₁₁BrFNO₂S

  • Molecular Weight: 344.20 g/mol [1]

  • Appearance: Likely a solid at room temperature, based on related compounds.[2]

Synthesis and Potential Impurities

A common route for the synthesis of N-aryl sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine.[3][4][5] In the case of this compound, the synthesis would likely proceed via the reaction of 4-(bromomethyl)benzenesulfonyl chloride with 4-fluoroaniline.

Potential impurities that may arise during the synthesis include:

  • Starting materials: Unreacted 4-(bromomethyl)benzenesulfonyl chloride and 4-fluoroaniline.

  • Hydrolysis products: 4-(bromomethyl)benzenesulfonic acid from the hydrolysis of the sulfonyl chloride.

  • Side-reaction products: Bis-sulfonylation products or other derivatives.

  • Degradation products: Due to the lability of the bromomethyl group, degradation can occur, especially at elevated temperatures.[6][7][8][9]

A thorough analytical strategy must be capable of separating and identifying these potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary technique for determining the purity and assay of this compound due to its high resolution, sensitivity, and quantitative accuracy.

Rationale for Method Development

The choice of a reversed-phase HPLC method is based on the non-polar nature of the analyte. A C18 column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The mobile phase, consisting of acetonitrile and water, is chosen for its compatibility with UV detection and its ability to provide good peak shape for aromatic compounds. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with different polarities. UV detection is selected based on the presence of aromatic rings in the analyte, which are expected to exhibit strong absorbance in the UV region.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (1:1 v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolve in the diluent and make up to volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The HPLC method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[10][11][12][13][14]

Validation Parameters:

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that the method is free from interference from impurities and other matrix components.

  • Linearity: Prepare a series of solutions of the analyte at different concentrations (e.g., 50-150% of the target concentration) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[15][16][17][18][19]

System Suitability Parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Given the potential for thermal degradation of the bromomethyl group, careful optimization of the GC conditions is crucial.

Rationale for Method Development

A low-polarity capillary column is chosen to separate compounds based on their boiling points. A programmed temperature ramp is used to elute a wide range of compounds. The use of a split/splitless injector allows for the analysis of samples at various concentrations. Electron ionization (EI) is a standard ionization technique that generates reproducible mass spectra, which can be compared to spectral libraries for compound identification.

Experimental Protocol

Instrumentation:

  • GC-MS system with a capillary column, a split/splitless injector, and a mass selective detector.

GC-MS Conditions:

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C (or lower to minimize degradation)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Sample Preparation:

  • Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Interpretation

The identification of impurities is achieved by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns. The presence of bromine can be confirmed by the characteristic isotopic pattern of the molecular ion and fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the molecule.

Rationale for Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group (S=O and S-N stretching), the C-Br bond, the C-F bond, and the aromatic rings.

Experimental Protocol

Instrumentation:

  • FT-IR spectrometer with a universal attenuated total reflectance (UATR) accessory.

Data Acquisition:

ParameterSetting
Mode Attenuated Total Reflectance (ATR)
Scans 16
Resolution 4 cm⁻¹
Range 4000-400 cm⁻¹

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Expected Spectral Features
Wavenumber (cm⁻¹)Assignment
3300-3200 N-H stretching (sulfonamide)
1350-1300 & 1170-1150 Asymmetric and symmetric S=O stretching (sulfonamide)
1200-1100 C-F stretching
900-800 S-N stretching
700-600 C-Br stretching
Aromatic C-H & C=C Various bands in the 3100-3000 and 1600-1450 regions

Visualization of Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive analysis of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Impurity Profiling cluster_analysis Analytical Methods cluster_validation Validation & System Suitability Synthesis Synthesis of This compound Impurities Potential Impurities: - Starting Materials - Hydrolysis Products - Side-reaction Products - Degradation Products Synthesis->Impurities HPLC HPLC (Purity & Assay) Synthesis->HPLC GCMS GC-MS (Impurity ID) Synthesis->GCMS FTIR FT-IR (Structural Confirmation) Synthesis->FTIR Validation Method Validation (ICH Q2(R1)) HPLC->Validation SystemSuitability System Suitability (USP <621>) HPLC->SystemSuitability

Caption: Integrated workflow for the analysis of this compound.

Conclusion

The analytical methods presented in this application note provide a robust framework for the comprehensive quality control of this compound. The combination of HPLC for quantitative analysis, GC-MS for impurity identification, and FT-IR for structural confirmation ensures a thorough evaluation of the material's identity, purity, and quality. Adherence to the detailed protocols and validation guidelines will enable researchers and drug development professionals to confidently assess this critical pharmaceutical intermediate.

References

  • Fast, Very Fast, and Ultra-Fast Gas Chromatography-Mass Spectrometry of Thermally Labile Steroids, Carbamates, and Drugs in Supersonic Molecular Beams. (n.d.). PubMed. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. Retrieved from [Link]

  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012, April 4). European Compliance Academy. Retrieved from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]

  • What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group. Retrieved from [Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. Retrieved from [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. (2023, August 9). National Institutes of Health. Retrieved from [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP. Retrieved from [Link]

  • Features of gas chromatographic analysis of thermally unstable compounds. (2024, November 24). PubMed. Retrieved from [Link]

  • 4-(Bromomethyl)-2-fluorobenzenesulphonamide | C7H7BrFNO2S | CID 122237475. (n.d.). PubChem. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Publishing. Retrieved from [Link]

  • thermally labile compounds: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. (2022, June 24). Thieme Chemistry. Retrieved from [Link]

  • Sulfonamide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). 北京欣恒研科技有限公司. Retrieved from [Link]

  • This compound. (n.d.). Crysdot. Retrieved from [Link]

    • (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-amino-N-(4-bromophenyl)benzenesulfonamide | C12H11BrN2O2S | CID 3544666. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved from [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025, February 8). National Institutes of Health. Retrieved from [Link]

  • 4'-methyl-4,N'-bi[benzenesulfonamide - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]jG)

Sources

Application Notes: 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide as a Versatile Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide. This compound is a multifunctional chemical tool distinguished by three key structural features: a benzenesulfonamide core, a reactive bromomethyl group, and a 4-fluorophenyl moiety. The benzenesulfonamide scaffold is a well-established pharmacophore found in numerous approved drugs, often targeting metalloenzymes like carbonic anhydrases. The 4-fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties. Critically, the bromomethyl group acts as a mild electrophile, or "warhead," enabling its use as a covalent probe for target identification and as a versatile synthetic handle for library generation. Herein, we provide the scientific rationale and detailed protocols for leveraging this compound in covalent drug discovery and chemical biology workflows.

Introduction: A Tri-Functional Scaffold for Modern Drug Discovery

The pursuit of novel therapeutics often requires innovative chemical tools to identify and validate new drug targets and to rapidly explore chemical space for lead compounds. This compound emerges as a strategic asset in this context, embodying three key principles of modern medicinal chemistry.

  • The Benzenesulfonamide Core: This privileged scaffold is known to interact with a wide range of biological targets, including carbonic anhydrases, kinases, and proteases.[1][2] Its presence provides an initial vector for targeting conserved binding pockets, particularly those containing zinc ions.

  • The 4-Fluorophenyl Group: Strategic fluorination is a cornerstone of modern drug design. The 4-fluorophenyl moiety can improve metabolic stability, enhance membrane permeability, and form specific, favorable interactions (e.g., hydrogen bonds, dipole interactions) within a target's active site.

  • The Bromomethyl "Warhead": The benzyl bromide functionality is a moderately reactive electrophile. This "warhead" can form a stable covalent bond with nucleophilic amino acid residues on a protein target, such as cysteine, lysine, or histidine.[3] This capacity for covalent modification is central to its application as both a target discovery probe and a covalent inhibitor candidate. The irreversible nature of such interactions can lead to high potency, prolonged duration of action, and the ability to overcome high concentrations of endogenous substrates.[4][5]

These features position this compound as an ideal starting point for two powerful drug discovery applications: (I) as a covalent probe for identifying novel protein targets using chemoproteomics, and (II) as a versatile synthetic intermediate for generating focused libraries of drug candidates.

Physicochemical & Synthetic Overview

A foundational understanding of the compound's properties is essential for its effective use.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₁BrFNO₂S
Molecular Weight 344.2 g/mol
LogP (Predicted) ~2.5 - 3.5(Consensus from chemical software)
Topological Polar Surface Area ~68.5 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3 (O, O, F)[6]
General Synthetic Route

The synthesis of this compound is conceptually straightforward. A common approach involves the reaction of 4-(bromomethyl)benzenesulfonyl chloride with 4-fluoroaniline in the presence of a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent.

Caption: Chemoproteomics workflow for target identification.

Protocol 1: Proteome-Wide Covalent Ligand Discovery

Objective: To identify the protein targets of this compound in a complex proteome.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% NP-40, pH 7.4) with protease inhibitors

  • This compound (Compound X)

  • Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Urea

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS instrumentation

Methodology:

  • Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells, wash with cold PBS, and lyse in ice-cold Lysis Buffer.

    • Clarify lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

    • Determine protein concentration using a BCA or Bradford assay. Adjust concentration to 2 mg/mL.

  • Probe Incubation:

    • Aliquot 1 mg of proteome per sample.

    • Treat samples with Compound X (e.g., final concentration of 10 µM) or vehicle (DMSO) as a negative control.

    • Incubate for 1 hour at 37°C with gentle agitation. Rationale: This allows for the covalent reaction to proceed.

  • Protein Denaturation and Digestion:

    • Denature the proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to 5 mM and incubating for 30 min at 37°C.

    • Alkylate free cysteines by adding IAA to 15 mM and incubating for 30 min at room temperature in the dark. Rationale: This prevents non-specific disulfide bond formation and ensures consistent cysteine states.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the digest with formic acid to quench the reaction.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Analyze the resulting peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment peptides and identify them.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a human protein database.

    • Search for a variable modification on Cys, Lys, or His residues corresponding to the mass of the bound fragment (C₁₃H₁₀FNO₂S, +307.03 Da).

    • Proteins that are consistently and significantly identified with this modification in the probe-treated samples compared to the vehicle controls are considered potential targets.

Application II: Synthetic Intermediate for Library Generation

The bromomethyl group is an excellent electrophile for Sₙ2 reactions, making it a powerful handle for chemical diversification. By reacting the parent compound with various nucleophiles (thiols, amines, phenols, etc.), a diverse library of analogues can be rapidly synthesized to explore structure-activity relationships (SAR).

Caption: Diversification of the core scaffold via Sₙ2 reactions.

Protocol 2: Parallel Synthesis of a Focused Library

Objective: To generate a library of 10-20 analogues by reacting the parent compound with a selection of commercially available thiols.

Materials:

  • This compound (Compound X)

  • A selection of diverse thiols (e.g., thiophenol, 4-methoxythiophenol, 2-mercaptopyridine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Reverse-phase HPLC for purification and analysis

Methodology:

  • Reaction Setup (per well/vial):

    • To a vial, add Compound X (e.g., 34.4 mg, 0.1 mmol).

    • Add the selected thiol (0.11 mmol, 1.1 equivalents).

    • Add potassium carbonate (27.6 mg, 0.2 mmol, 2.0 equivalents). Rationale: The base deprotonates the thiol, forming the more nucleophilic thiolate.

    • Add 1 mL of DMF to dissolve the reagents.

  • Reaction Execution:

    • Seal the vials/reaction block.

    • Stir the reactions at room temperature for 4-16 hours.

    • Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the reaction mixture with 5 mL of water.

    • Extract the product with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using reverse-phase preparative HPLC to yield the final, pure compound.

  • Characterization:

    • Confirm the identity and purity of each library member using LC-MS and ¹H NMR spectroscopy.

Conclusion

This compound is more than a single molecule; it is a strategic platform for accelerating drug discovery. Its inherent reactivity, combined with a privileged drug-like scaffold, provides researchers with a powerful tool for both identifying novel biological targets through chemoproteomics and for rapidly generating new chemical entities for lead discovery campaigns. The protocols outlined here provide a robust framework for harnessing the full potential of this versatile compound.

References

  • Škofic, T., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. Available at: [Link]

  • Zhang, T., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. Available at: [Link]

  • Greve, F., et al. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Tuley, A., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS.org. Available at: [Link]

  • Vinogradova, E. V., et al. (2016). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemical Biology. Available at: [Link]

  • Sadler, N. C., & Wright, A. T. (2015). Chemoproteomic Approaches for Unraveling Prokaryotic Biology. Current Opinion in Chemical Biology. Available at: [Link]

  • Škofic, T., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Xu, Y., et al. (2023). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Molecules. Available at: [Link]

  • Wang, C., et al. (2023). An electroaffinity labelling platform for chemoproteomic-based target identification. Nature Communications. Available at: [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • PubChem. 4-(bromomethyl)-2-fluorobenzenesulphonamide. PubChem. Available at: [Link]

  • PubChem. 4-(Bromomethyl)benzenesulfonamide. PubChem. Available at: [Link]

  • ResearchGate. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • Chemsigma. Benzenesulfonamide, 4-bromo-N-(4-fluorophenyl)-. Chemsigma. Available at: [Link]

  • Crysdot. This compound. Crysdot. Available at: [Link]

  • Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData. Available at: [Link]

  • Toyokuni, T., et al. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 4-(bromomethyl)-N-arylbenzamides. ResearchGate. Available at: [Link]

  • Bhembe, N., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocol, improve yields, and ensure the purity of your final product.

I. Synthesis Overview & Core Logic

The synthesis of this compound is typically achieved via a two-step process. Understanding the objective of each step is critical for effective troubleshooting.

  • Step 1: Sulfonamide Formation. This is a nucleophilic substitution reaction where 4-fluoroaniline attacks the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride) to form the stable sulfonamide intermediate, N-(4-fluorophenyl)-4-methylbenzenesulfonamide.

  • Step 2: Benzylic Bromination. This step involves a free-radical chain reaction to selectively brominate the benzylic methyl group of the intermediate.[1][2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing undesired side reactions.[3][4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Benzylic Bromination reagents1 4-Methylbenzenesulfonyl Chloride + 4-Fluoroaniline conditions1 Pyridine or Et3N DCM, 0°C to RT reagents1->conditions1 React in workup1 Aqueous Workup & Purification conditions1->workup1 Yields crude product1 Intermediate: N-(4-fluorophenyl)-4- methylbenzenesulfonamide reagents2 NBS + Radical Initiator (AIBN/BPO) product1->reagents2 Starting Material for Step 2 workup1->product1 Purifies to conditions2 Solvent (CCl4/Benzene) Reflux, Light/Heat reagents2->conditions2 React in workup2 Filtration & Purification (Column/Recrystallization) conditions2->workup2 Yields crude product2 Final Product: 4-(bromomethyl)-N-(4-fluorophenyl) benzenesulfonamide workup2->product2 Purifies to caption Figure 1. Two-step synthesis workflow.

Caption: Figure 1. Two-step synthesis workflow.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My yield for the first step (sulfonamide formation) is very low. What's going wrong?

Answer:

Low yield in this step typically points to issues with reagents, reaction conditions, or workup. Let's break down the possibilities.

  • Causality & Explanation: The reaction relies on the nucleophilicity of the aniline nitrogen and the electrophilicity of the sulfonyl chloride. The base is crucial; it neutralizes the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the 4-methylbenzenesulfonyl chloride is dry and has not hydrolyzed to the corresponding sulfonic acid. Use freshly opened or properly stored 4-fluoroaniline.

    • Base Selection & Stoichiometry: Pyridine is often used as both the base and solvent. If using another solvent like Dichloromethane (DCM), a tertiary amine base like triethylamine (Et₃N) is required. Ensure at least one equivalent of the base is used. Using a slight excess (1.1-1.2 eq) can be beneficial.

    • Reaction Temperature: The initial addition of the sulfonyl chloride should be done at a low temperature (0 °C) to control the exothermic reaction. The reaction can then be allowed to warm to room temperature and stirred for several hours to ensure completion.

    • Moisture: The reaction is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the sulfonyl chloride.

    • Workup: During the aqueous workup, ensure the pH is adjusted correctly to separate the product from unreacted starting materials and byproducts.

Question 2: The benzylic bromination (Step 2) is not working. My starting material is either unreacted or I see a complex mixture of products.

Answer:

This is the most common point of failure. Success in free-radical bromination hinges on effective initiation and preventing side reactions.

  • Causality & Explanation: This is a radical chain reaction known as the Wohl-Ziegler reaction.[5] It requires a radical initiator (like AIBN or benzoyl peroxide) or UV light to homolytically cleave the N-Br bond in NBS, generating a bromine radical.[1] This radical then abstracts a benzylic hydrogen, creating a resonance-stabilized benzyl radical, which propagates the chain.

  • Troubleshooting Steps:

    • Initiation is Key:

      • Chemical Initiators: AIBN (azobisisobutyronitrile) or BPO (benzoyl peroxide) must be fresh. Old initiators decompose and lose effectiveness. Consider recrystallizing them if in doubt.

      • Photochemical Initiation: If using a UV lamp, ensure it is of the correct wavelength and intensity and is positioned close to the reaction vessel (use a quartz flask if necessary).

    • Solvent Choice: The solvent must be inert to radical conditions. Carbon tetrachloride (CCl₄) is classic but toxic. Safer alternatives include benzene, cyclohexane, or acetonitrile. Avoid solvents with weak C-H bonds that can be attacked by radicals (e.g., THF).

    • N-Bromosuccinimide (NBS) Quality: NBS can degrade over time. It is best practice to recrystallize NBS from water before use to ensure high purity. Use 1.05–1.1 equivalents to ensure complete conversion without promoting side reactions.

    • Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit the reaction. Degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

    • Monitoring: Follow the reaction's progress by Thin Layer Chromatography (TLC) or ¹H NMR. The disappearance of the singlet for the benzylic methyl protons (around 2.4 ppm) and the appearance of the new singlet for the bromomethyl protons (around 4.5 ppm) is a clear indicator of success.

Question 3: I'm forming a significant amount of a dibrominated byproduct, 4-(dibromomethyl)-N-(4-fluorophenyl)benzenesulfonamide. How can I prevent this?

Answer:

Formation of the dibromo-adduct is a classic sign of over-reaction.

  • Causality & Explanation: The product, a benzyl bromide, is itself susceptible to further radical bromination because the remaining C-H bond is also activated. If the reaction is left too long or if excess NBS is used, this secondary reaction becomes significant.

  • Troubleshooting Steps:

    • Control Stoichiometry: This is the most critical factor. Do not use more than 1.1 equivalents of NBS. Carefully weigh your reagents.

    • Monitor Closely: As soon as TLC analysis shows the complete consumption of the starting material, stop the reaction immediately by cooling it down and removing the heat/light source.

    • Temperature Control: Running the reaction at the lowest effective temperature (e.g., gentle reflux) can provide better selectivity and reduce the rate of the second bromination.

Question 4: How do I effectively purify the final product from the reaction mixture?

Answer:

The crude product from the bromination step contains the desired product, unreacted starting material, the succinimide byproduct, and potentially the initiator residues.

  • Causality & Explanation: Succinimide is a major byproduct and has different solubility properties than the desired product. Purification aims to leverage these differences.

  • Purification Protocol:

    • Initial Filtration: After the reaction is complete, cool the mixture in an ice bath. The succinimide byproduct is less soluble in non-polar solvents like CCl₄ or cyclohexane at low temperatures and will precipitate. It can be removed by vacuum filtration.

    • Aqueous Wash: Wash the filtrate with water and then a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

    • Final Purification:

      • Column Chromatography: This is the most reliable method. Use silica gel with a gradient eluent system, typically starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.

      • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can yield a highly pure product.

III. Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) used instead of elemental bromine (Br₂)? A: Using Br₂ directly can lead to electrophilic aromatic substitution on the electron-rich benzene rings, a competing and undesired reaction pathway. NBS provides a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated in situ, which favors the desired radical pathway at the benzylic position while suppressing the electrophilic pathway.[3][4]

Q2: What is the mechanism of the NBS bromination step? A: It is a free-radical chain reaction with three phases:

  • Initiation: The radical initiator or light creates a small number of bromine radicals (Br•) from NBS.

  • Propagation: A bromine radical abstracts a hydrogen from the methyl group to form HBr and a stable benzyl radical. This benzyl radical then reacts with a Br₂ molecule (generated from NBS + HBr) to form the product and another bromine radical, which continues the chain.

  • Termination: Two radicals combine to end the chain.

Benzylic Bromination Mechanism

Mechanism cluster_init Initiation cluster_prop Propagation Cycle Initiator Initiator Br_rad Br• Initiator->Br_rad Heat/Light + NBS Start_Mat Ar-CH3 Benzyl_rad Ar-CH2• Start_Mat->Benzyl_rad + Br• - HBr Product Ar-CH2Br Benzyl_rad->Product + Br2 Br_rad_regen Br• Product->Br_rad_regen - Br• (to restart cycle) Br2 Br2 Br_rad_regen->Start_Mat caption Figure 2. Simplified radical chain mechanism.

Caption: Figure 2. Simplified radical chain mechanism.

Q3: What are the critical safety precautions for this synthesis? A: Benzyl bromides, including the final product, are potent lachrymators (tear-inducing) and are toxic.[5] Always handle these compounds in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. NBS is also an irritant. Consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Q4: Can I use a different halogenating agent, like N-Chlorosuccinimide (NCS)? A: While benzylic chlorination with NCS is possible, the reaction is generally less regioselective than bromination.[1] Bromine radicals are less reactive and therefore more selective for the weakest C-H bond, which is the benzylic position. This selectivity leads to higher yields and a cleaner reaction with NBS compared to NCS.

IV. Data Summary Table

The choice of initiator and solvent can significantly impact the yield of the benzylic bromination step. The following table provides a summary of typical conditions.

Initiator (eq.)SolventTemperature (°C)Typical Yield RangeNotes
AIBN (0.05-0.1)Benzene80 (Reflux)75-90%Standard, reliable conditions. Benzene is a carcinogen.
BPO (0.05-0.1)CCl₄77 (Reflux)70-85%BPO is potentially explosive; handle with care. CCl₄ is toxic and ozone-depleting.
UV Lamp (254 nm)Cyclohexane81 (Reflux)65-80%Cleaner as no initiator residue, but can be difficult to scale up. Requires quartz flask.

V. References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Retrieved from [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination: bromination reactions that use NBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting In Vitro Solubility of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro experiments. We will delve into the physicochemical rationale behind these issues and provide practical, step-by-step protocols to ensure the reliability and reproducibility of your results.

Understanding the Molecule: A Predicted Physicochemical Profile

Direct experimental data for this compound is limited in public literature. However, by analyzing its structure—an N-aryl benzenesulfonamide—we can infer its likely behavior and anticipate common challenges.

  • Poor Aqueous Solubility : The molecule possesses two aromatic rings, contributing to significant hydrophobicity. This characteristic is the primary driver of its low intrinsic solubility in aqueous buffers.

  • Weakly Acidic Nature : The sulfonamide moiety (-SO₂NH-) is a weak acid. The proton on the nitrogen can dissociate, forming a more soluble anionic species. The pKa of this group is crucial; for many N-aryl benzenesulfonamides, the pKa can range from 6 to 10.[1][2] The electron-withdrawing nature of the sulfonyl group and the attached aryl ring influences this acidity.

  • pH-Dependent Solubility : As a consequence of its acidic nature, the solubility of this compound is expected to be highly dependent on the pH of the medium.[3][4] At a pH below its pKa, the un-ionized, less soluble form will predominate. At a pH above its pKa, the ionized, more soluble form will be more prevalent.[3]

This profile suggests that the primary challenges will be overcoming its inherent hydrophobicity and leveraging its pH-dependent ionization to maintain solubility in aqueous assay buffers.

Frequently Asked Questions (FAQs)

Here we address the most pressing issues researchers face when working with this compound.

Q1: I dissolved my compound in 100% DMSO to make a stock solution. When I diluted it into my aqueous cell culture medium/buffer, it immediately precipitated. What happened?

This is the most common solubility issue, often referred to as "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer.[5] When the DMSO stock is diluted, the solvent environment abruptly changes from organic to aqueous, and the compound precipitates out of the supersaturated solution.[6]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[7][8] For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize off-target effects.[7] It is imperative to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.[7]

Q3: How can I determine the actual solubility of my compound in my specific assay buffer?

Visual inspection for precipitation is a start, but a quantitative measurement is highly recommended. Two common methods are determining the kinetic and thermodynamic solubility. For early-stage discovery, a kinetic solubility assay is often sufficient and provides a practical upper limit for your experiment's concentration range.[6][9]

In-Depth Troubleshooting Guides

Part 1: Foundational Strategy - Optimizing Your Stock and Dilution Protocol

Before exploring more complex solubilization techniques, it is crucial to optimize the basics of stock solution preparation and dilution.

The Causality Behind the Protocol: The goal is to minimize the time the compound spends in a supersaturated aqueous state before it can interact with assay components (like proteins) that might help maintain its solubility.[10] Rapid and efficient mixing is key.

Optimized Dilution Protocol:

  • Prepare a High-Concentration Stock in 100% DMSO : Prepare a stock solution at the highest reasonable concentration (e.g., 10-50 mM) in high-purity, anhydrous DMSO.[11]

  • Perform Serial Dilutions in 100% DMSO : If a dose-response curve is needed, perform the serial dilutions in 100% DMSO, not in an aqueous buffer.[12] This ensures the compound remains fully dissolved at each step of the dilution series.

  • Final "In-Assay" Dilution : Add a small volume (e.g., 1-2 µL) of the DMSO stock (or each serial dilution) directly to the final assay volume in the well, ensuring rapid mixing.[12][13] For example, adding 1 µL of a 10 mM DMSO stock to 1 mL of media yields a final concentration of 10 µM with 0.1% DMSO.

  • Vortexing/Mixing : When preparing the final dilution, vortex or mix the solution immediately and vigorously to disperse the compound quickly.[13]

Part 2: Systematic Solubility Assessment

To move beyond trial and error, a systematic determination of your compound's solubility in the experimental buffer is essential.

This method assesses the concentration at which a compound, upon dilution from a DMSO stock, begins to precipitate in an aqueous buffer.[14] It is a high-throughput method that reflects the common experimental workflow.

  • Prepare Stock Solution : Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution in DMSO : In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution across a row.

  • Addition to Buffer : Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation and Measurement : Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.[9] Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.[15]

  • Analysis : The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

This method measures the equilibrium solubility of the solid compound in a buffer and is a more conservative and accurate measure of true solubility.[16]

  • Add Excess Compound : Add an excess amount of the solid, crystalline compound to a vial containing the aqueous buffer of interest.

  • Equilibration : Tightly seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation : Separate the undissolved solid from the solution via high-speed centrifugation or by filtering through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification : Carefully remove an aliquot of the clear supernatant.

  • Analysis : Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV, against a standard curve. This concentration represents the thermodynamic solubility.

Part 3: Advanced Solubilization Strategies

If optimizing the dilution protocol and working below the measured kinetic solubility is not feasible for your desired experimental concentrations, the following strategies can be employed.

Scientific Rationale : For an acidic compound like a sulfonamide, increasing the pH of the buffer above its pKa will increase the proportion of the ionized (deprotonated) species, which is generally much more soluble in water than the neutral form.[3][4] The Henderson-Hasselbalch equation governs this relationship.

Troubleshooting Workflow for pH Modification:

ph_workflow start Is the required concentration above the measured solubility at physiological pH (e.g., 7.4)? check_pka Estimate the compound's pKa. (Typical range for N-aryl sulfonamides is 6-10) start->check_pka Yes proceed_low_conc Work within the soluble range. start->proceed_low_conc No ph_increase Prepare buffers with increasing pH values (e.g., pH 8.0, 8.5, 9.0). check_pka->ph_increase solubility_test Re-measure kinetic solubility at each higher pH. ph_increase->solubility_test assay_compat Is the optimal pH compatible with your assay/cell viability? solubility_test->assay_compat proceed Proceed with the experiment at the optimized higher pH. assay_compat->proceed Yes alt_strategy pH adjustment is not viable. Consider co-solvents or excipients. assay_compat->alt_strategy No

Caption: A decision-making workflow for using pH adjustment to improve solubility.

Experimental Considerations:

  • Buffer Capacity : Ensure your chosen buffer has sufficient buffering capacity at the desired higher pH.

  • Assay Compatibility : Verify that the altered pH does not negatively impact your protein's activity, cell viability, or other assay components.

Scientific Rationale : Co-solvents are water-miscible organic solvents that, at low concentrations, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. Excipients like cyclodextrins can encapsulate the hydrophobic compound within their lipophilic core, presenting a hydrophilic exterior to the aqueous environment, thereby enhancing solubility.[4]

Table 1: Common Co-solvents and Excipients for In Vitro Experiments

AgentClassTypical Starting ConcentrationMaximum Recommended Concentration (Cell-Based Assays)Notes
Ethanol Co-solvent0.5% (v/v)< 1% (v/v)Can cause protein precipitation at higher concentrations.
Propylene Glycol Co-solvent0.5% (v/v)< 2% (v/v)Generally considered less toxic than ethanol.
PEG 400 Co-solvent0.5% (v/v)< 2% (v/v)A polymer that can be effective for highly lipophilic compounds.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Excipient0.5% (w/v)Varies; often up to 5%Forms inclusion complexes to solubilize compounds.[4] Can sometimes interfere with ligand-receptor binding.

Protocol for Using a Solubilizing Agent:

  • Select an Agent : Based on Table 1 and the nature of your assay, select a promising agent. HP-β-CD is often a good first choice for its efficacy and generally low toxicity.

  • Prepare a Concentrated Stock : Prepare a stock solution of the solubilizing agent in your assay buffer (e.g., a 10% w/v stock of HP-β-CD).

  • Test for Solubility Enhancement : Add your compound (from a 100% DMSO stock) to a series of tubes containing the assay buffer with increasing concentrations of the solubilizing agent.

  • Determine Optimal Concentration : Identify the lowest concentration of the agent that maintains the solubility of your compound at the desired final concentration.

  • Validate Assay Performance : Critically, you must run controls to ensure the solubilizing agent itself does not interfere with your assay's readout or cell health.

Summary and Final Recommendations

Dealing with the solubility of this compound requires a systematic and informed approach.

summary_flowchart start Start: Solubility Issue with this compound step1 Step 1: Foundational Check - Prepare high concentration stock in 100% DMSO. - Perform serial dilutions in 100% DMSO. - Use rapid 'in-assay' dilution with vigorous mixing. - Keep final DMSO concentration <0.5%. start->step1 step2 Step 2: Quantify Solubility - Perform Kinetic Solubility Assay to determine the practical solubility limit in your specific assay buffer. step1->step2 step3 Step 3: Is Desired [C] > Kinetic Solubility? step2->step3 step4a Step 4a: pH Adjustment - Increase buffer pH above the compound's pKa. - Verify assay compatibility at the new pH. step3->step4a Yes success Success: Proceed with Experiment - Always include vehicle controls. step3->success No (Work below solubility limit) step4b Step 4b: Co-solvents/Excipients - Test agents like HP-β-CD or PEG 400. - Determine the lowest effective concentration. - Run controls to check for assay interference. step4a->step4b If pH is not compatible step4a->success step4b->success

Caption: A comprehensive troubleshooting workflow for solubility issues.

By following this structured guide—from optimizing basic handling to employing advanced solubilization techniques—you can mitigate the risks associated with poor compound solubility, leading to more accurate and reliable in vitro data.

References

  • Stella, V. J., & He, X. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality? ChemAxon. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)-2-fluorobenzenesulphonamide. National Center for Biotechnology Information. [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). The Solubility of Sulphonamides. The British Medical Journal, 1(4436), 47-50. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Yalkowsky, S. H. (Ed.). (2014). Techniques of Solubilization of Drugs. CRC press. [Link]

  • Palmer, A. M. (2021). In Silico Models to Predict Aqueous Drug Solubility, Permeability and Intestinal Absorption. Pharmaceuticals, 14(10), 1035. [Link]

  • Rubino, J. T. (1988). Cosolvents and cosolvency. In Encyclopedia of pharmaceutical technology (Vol. 3, pp. 375-398).
  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(21), 5685-5695. [Link]

  • ResearchGate. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series. [Link]

  • Caine, J. V., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5960-5974. [Link]

  • Caine, J. V., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • Sathesh Babu, P. R., & Subrahmanyam, E. V. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • ResearchGate. (n.d.). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. [Link]

  • Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(4), 301-310. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?[Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?[Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?[Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

  • MDPI. (2023). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • PubChem. (n.d.). (S)-4-((6'-(fluoromethyl)-8'-oxo-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-2'-yl)amino)benzenesulfonamide. [Link]

  • OUCI. (n.d.). Predicting the Solubility of the Sparingly Soluble Solids 1,2,4,5-Tetramethylbenzene, Phenanthrene, and Fluorene in Various Organic Solvents by Molecular Simulation. [Link]

Sources

stability of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Experimental Stability of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Technical Support Center

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide a comprehensive understanding of the stability of this compound under typical experimental conditions. We will delve into its inherent reactivity, potential degradation pathways, and best practices for handling and storage to ensure the integrity of your experimental outcomes.

The molecular structure of this compound incorporates two key functional groups that dictate its stability profile: a reactive primary benzylic bromide and a generally stable N-aryl sulfonamide.[1][2] Understanding the interplay of these groups is critical for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

The principal stability concern arises from the benzylic bromide moiety. Benzylic halides are highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This reactivity is due to the resonance stabilization of the resulting benzylic carbocation in an SN1 pathway, or the favorable transition state in an SN2 pathway.[3][4] Consequently, the compound is sensitive to:

  • Moisture: Hydrolysis can occur, converting the bromomethyl group to a hydroxymethyl (benzyl alcohol) group.[5][6]

  • Nucleophiles: It will readily react with a wide range of nucleophiles, including amines, alcohols, thiols, and even some solvents (e.g., methanol, DMSO under certain conditions).

  • Light and Heat: Exposure to light and elevated temperatures can accelerate degradation reactions.[6]

The sulfonamide group is comparatively robust.[1] However, it can undergo hydrolysis under harsh acidic or basic conditions, typically requiring elevated temperatures.[7]

Q2: What are the optimal long-term storage conditions for this compound?

To maintain the integrity of this compound, stringent storage conditions are necessary.

Parameter Recommended Condition Rationale
Temperature -20°C in a freezer.Minimizes thermal degradation and slows the rate of potential reactions.[6]
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture, which can cause hydrolysis.[6][8]
Light Protected from light in an opaque, tightly sealed container.Prevents photolytic degradation.[6]
Moisture Store in a desiccated environment.The compound is sensitive to moisture.[6]
Q3: Which solvents are recommended for preparing stock solutions, and which should be avoided?

The choice of solvent is critical to prevent premature degradation.

Solvent Class Recommendation Examples Rationale
Aprotic, Non-Nucleophilic Highly Recommended Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous Acetonitrile (MeCN), Toluene.These solvents are non-reactive towards the benzylic bromide and will not participate in substitution reactions.
Protic, Nucleophilic Avoid for Storage Methanol, Ethanol, Water, Isopropanol.These solvents can act as nucleophiles, leading to solvolysis of the benzylic bromide.
Aprotic, Potentially Reactive Use with Caution Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).While often used in reactions, they can contain nucleophilic impurities (e.g., dimethylamine in DMF) or participate in side reactions at elevated temperatures.

Solutions should always be prepared fresh using anhydrous solvents. If storage is unavoidable, solutions should be kept under an inert atmosphere at -20°C for a minimal duration.

Q4: How can I detect and identify potential degradation products?

Degradation can be monitored using standard analytical techniques. The primary degradation product from hydrolysis is 4-(hydroxymethyl)-N-(4-fluorophenyl)benzenesulfonamide.

Technique Indication of Degradation
Thin-Layer Chromatography (TLC) Appearance of a new, more polar spot (lower Rf value) corresponding to the benzyl alcohol derivative.
High-Performance Liquid Chromatography (HPLC) Emergence of a new peak, typically with a shorter retention time than the parent compound.
1H NMR Spectroscopy Disappearance of the benzylic bromide singlet (δ ≈ 4.5-4.7 ppm) and the appearance of a new singlet for the benzylic alcohol (δ ≈ 4.7-4.8 ppm) and a broad singlet for the hydroxyl proton.
Mass Spectrometry (MS) Observation of a molecular ion peak corresponding to the hydrolyzed product. The characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) will be absent in the degradant.[9]

Troubleshooting Guide for Experimental Setbacks

Issue 1: My reaction yields a complex mixture of products, and starting material is consumed rapidly.
  • Probable Cause: The benzylic bromide is reacting with unintended nucleophiles in your reaction mixture. Common culprits include nucleophilic bases (e.g., triethylamine, if protonated, the counter-ion can be nucleophilic), solvents, or even functional groups on other reagents.

  • Troubleshooting Steps:

    • Analyze Reagents: Ensure all reagents are pure and free from nucleophilic impurities.

    • Solvent Choice: Switch to a strictly anhydrous, non-nucleophilic solvent like THF or DCM.

    • Base Selection: If a base is required, consider a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or proton sponge.

    • Temperature Control: Run the reaction at the lowest possible temperature to control reactivity and minimize side reactions. Start at 0°C or even -78°C.

Issue 2: The purity of my compound has decreased after aqueous workup.
  • Probable Cause: The benzylic bromide underwent hydrolysis during the extraction or washing steps. Prolonged contact with water, especially at neutral or slightly basic/acidic pH, can facilitate this degradation.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the aqueous workup as quickly as possible.

    • Use Brine: Wash organic layers with saturated sodium chloride solution (brine) to reduce the solubility of water in the organic phase.

    • Temperature: Conduct the workup using ice-cold solutions to slow the rate of hydrolysis.

    • Avoid Bicarbonate Washes if Unnecessary: If your reaction does not require quenching of acid, avoid washing with sodium bicarbonate, as the slightly basic conditions can accelerate hydrolysis.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule under stress conditions, as recommended by ICH guidelines.[10][11] This protocol provides a framework to assess the stability of this compound.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to a photostability chamber (ICH Q1B) for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify degradants.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic (1N HCl, 60°C) Stock->Acid Base Basic (1N NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC Oxidative->Analyze Thermal Thermal (Solid) (80°C) Thermal->Analyze Photo Photolytic (Solid) (ICH Q1B) Photo->Analyze Neutralize->Analyze Identify Identify Degradants (LC-MS, Peak Purity) Analyze->Identify

Caption: Workflow for a forced degradation study.

Visualization of Key Degradation Pathway

The most common degradation pathway under non-nucleophilic, aqueous conditions is hydrolysis.

Degradation_Pathway cluster_main Parent This compound Product 4-(hydroxymethyl)-N-(4-fluorophenyl)benzenesulfonamide Parent->Product H₂O (Hydrolysis) -HBr

Caption: Primary hydrolysis pathway of the title compound.

General Workflow for Nucleophilic Substitution

This diagram illustrates critical points for maintaining stability during a typical reaction.

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve Substrate in Anhydrous, Aprotic Solvent start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert cool Cool to Reaction Temp (e.g., 0°C) inert->cool add_nuc Add Nucleophile & Non-Nucleophilic Base cool->add_nuc monitor Monitor by TLC/HPLC add_nuc->monitor quench Quench Reaction (Cold, non-aqueous if possible) monitor->quench workup Rapid Aqueous Workup (Use cold brine) quench->workup purify Purification (Chromatography/Recrystallization) workup->purify end Pure Product purify->end

Caption: Recommended workflow for reactions using the title compound.

References

  • BenchChem. (n.d.). Stability of methanesulfonamide in acidic and basic conditions.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
  • Lee, I., et al. (n.d.). Lack of enhanced reactivity of α-nucleophiles in the SN2 reactions of benzyl bromides and small α-effect. Journal of the Korean Chemical Society.
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
  • Journal of the Chemical Society D. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. RSC Publishing.
  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
  • Echemi. (n.d.). 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide Safety Data Sheets.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Wikipedia. (n.d.). Sulfonamide.
  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResearchGate. (n.d.). Schematic diagram explaining the acid stability of the sulfonamide structure.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • NIH. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • Journal of the American Chemical Society. (n.d.). The basicity of aliphatic sulfonamides.
  • ResearchGate. (n.d.). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF.
  • BenchChem. (n.d.). 4-(Bromomethyl)benzil stability issues and proper storage conditions.
  • ResearchGate. (2016). (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
  • BLDpharm. (n.d.). 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine.
  • MedChemExpress. (n.d.). 4-(Bromomethyl)benzenesulfonyl fluoride.
  • PubChem. (n.d.). 4-(Bromomethyl)-2-fluorobenzenesulphonamide.
  • MDPI. (n.d.). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Structure Elucidation of (4-(Bromomethyl)phenyl)methanamine.

Sources

Technical Support Center: Optimizing Dosage of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide (BFFB) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide (BFFB) is presented here as a hypothetical novel small molecule inhibitor for illustrative purposes. The proposed mechanism of action and experimental guidelines are based on established principles for kinase inhibitor research.

Introduction

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the dosage of the novel compound this compound (BFFB) in cell culture experiments. BFFB is a potent and selective inhibitor of Mitogen-activated protein kinase kinase (MEK), a critical component of the Ras/Raf/MEK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making BFFB a promising candidate for targeted cancer therapy.

This guide is structured to anticipate and address common challenges encountered during the experimental validation and application of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for BFFB?

A1: BFFB is designed as an ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP pocket of MEK, BFFB prevents the phosphorylation and subsequent activation of ERK1/2. This leads to the downregulation of downstream signaling cascades that control cell proliferation, survival, and differentiation. The benzenesulfonamide moiety is a common scaffold in kinase inhibitors and is crucial for its interaction with the kinase domain.

Q2: How should I prepare and store BFFB stock solutions?

A2: BFFB is a hydrophobic molecule with low aqueous solubility. Therefore, it is essential to first prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: We recommend preparing a 10 mM stock solution.

  • Procedure:

    • Allow the vial of powdered BFFB to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Q3: The compound precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common issue arising from the low aqueous solubility of many kinase inhibitors.[1][2]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[1]

  • Serial Dilutions: Prepare intermediate dilutions of your BFFB stock in DMSO before the final dilution into your aqueous-based cell culture medium. This gradual change in solvent polarity can help prevent precipitation.

  • Pre-warmed Medium: Add the BFFB dilution to pre-warmed (37°C) cell culture medium and vortex immediately to facilitate dispersion.

  • Solubility Test: Before treating your cells, perform a visual solubility test. Prepare the highest concentration of BFFB you intend to use in the final cell culture medium and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours. Check for any precipitate formation against a dark background.

Q4: How do I differentiate between on-target and off-target effects of BFFB?

A4: This is a critical aspect of validating a new inhibitor.[3] Several strategies can be employed:

  • Dose-Response Correlation: A true on-target effect should correlate with the dose-dependent inhibition of the target (p-ERK levels) and the observed phenotype (e.g., decreased cell viability).

  • Use of a Structurally Unrelated Inhibitor: If another known MEK inhibitor with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.[3]

  • Rescue Experiments: If possible, transfecting cells with a mutant form of MEK that is resistant to BFFB should rescue the observed phenotype.[4]

  • Kinome Profiling: A broad kinase selectivity screen can identify other kinases that are inhibited by BFFB at the experimental concentrations, revealing potential off-target interactions.[3][5]

Experimental Workflow for Dosage Optimization

Optimizing the dosage of BFFB requires a systematic approach to determine the concentration that effectively inhibits the target without causing excessive cytotoxicity.

G cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Assays A Prepare BFFB Stock (10 mM in DMSO) B Determine Cytotoxicity (IC50) (e.g., MTT/CellTiter-Glo Assay) Broad Dose Range (e.g., 1 nM - 100 µM) A->B C Select a Sub-toxic Concentration Range for Further Experiments B->C D Dose-Response for MEK Inhibition (Western Blot for p-ERK) C->D E Time-Course for MEK Inhibition (Western Blot for p-ERK) D->E F Cell Proliferation/Apoptosis Assays (e.g., Colony Formation, Annexin V) E->F G Confirm Phenotype with Optimized Dose F->G

Caption: A typical workflow for optimizing the dosage of a novel kinase inhibitor.

Detailed Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of 2X concentrated BFFB solutions in cell culture medium from your DMSO stock. A broad range is recommended for the initial experiment (e.g., 200 µM down to 2 nM). Also, prepare a vehicle control (medium with the highest corresponding DMSO concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X BFFB solutions or vehicle control to the appropriate wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Engagement by Western Blot
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of BFFB concentrations (based on the cytotoxicity data, e.g., 0.1x, 1x, and 10x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, compound instability.Ensure uniform cell suspension before seeding. Use calibrated pipettes. Prepare fresh dilutions of BFFB for each experiment.
No observable effect on p-ERK levels Insufficient compound concentration or incubation time, inactive compound, low basal pathway activity.Perform a dose-response and time-course experiment.[3] Confirm compound integrity. Ensure your cell line has detectable basal p-ERK levels; if not, stimulate with a growth factor (e.g., EGF or FGF).
Discrepancy between biochemical and cellular potency Poor cell permeability, active drug efflux, compound instability in media, high protein binding in serum.Evaluate cell permeability using assays like PAMPA. Use efflux pump inhibitors (use with caution). Test compound stability in media over time. Perform assays in low-serum conditions.[3][6]
Significant cytotoxicity at concentrations that inhibit p-ERK On-target toxicity (cell line is highly dependent on the MEK/ERK pathway), off-target toxicity.This may be the desired outcome in cancer cells. To confirm on-target toxicity, use rescue experiments. For off-target concerns, perform kinome profiling.[4]

Visualizing the BFFB Mechanism and Troubleshooting Logic

Hypothetical BFFB Signaling Pathway

G cluster_inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors BFFB BFFB BFFB->MEK Inhibition Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: BFFB inhibits MEK, blocking downstream ERK signaling.

Troubleshooting Decision Tree

G A Unexpected Result (e.g., No Effect, High Toxicity) B Were controls as expected? (Vehicle, Positive Control) A->B C No B->C No D Yes B->D Yes E Troubleshoot Assay Reagents & Cell Health C->E F Is compound soluble in media? D->F G No F->G No H Yes F->H Yes I Re-optimize solubilization (See FAQ Q3) G->I J Is p-ERK inhibited at sub-toxic doses? H->J K No J->K No L Yes J->L Yes M Optimize dose & time. Check basal pathway activity. K->M O Phenotype without p-ERK inhibition suggests off-target effect. K->O N Phenotype is likely on-target. Proceed with functional assays. L->N

Sources

Technical Support Center: Crystallization of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.

Core Concepts in Crystallization

Crystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system. The ideal crystallization process involves dissolving the crude material in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of a crystalline lattice. Impurities, ideally, remain in the mother liquor. For this compound, a molecule with moderate polarity, the choice of solvent and control over the cooling rate are paramount for successful purification.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for troubleshooting.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrFNO₂SCrysdot
Molecular Weight 344.2 g/mol Crysdot
CAS Number 260969-08-2Crysdot
Melting Point ~400 K (127 °C) for 4-bromo-N-(4-fluorophenyl)benzenesulfonamideResearchGate[1]

Note: The melting point is for the closely related analog 4-bromo-N-(4-fluorophenyl)benzenesulfonamide and serves as a useful estimate.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during the crystallization of this compound.

Q1: I've dissolved my crude product in a hot solvent and let it cool, but no crystals are forming. What's happening?

A1: The absence of crystal formation upon cooling typically points to one of two scenarios: the solution is not sufficiently saturated, or the nucleation process has not been initiated.

Causality & Solutions:

  • Insufficient Saturation: You may have used too much solvent. An excess of solvent will keep the compound dissolved even at lower temperatures.

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. To check if you have a supersaturated solution, you can dip a glass rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, your compound is in solution.[2]

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event. Spontaneous nucleation can sometimes be slow.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[3][4]

    • Solution 2: Seeding: If you have a pure crystal of this compound from a previous batch, add a tiny speck to the cooled solution. This "seed" will act as a template for crystal growth.

Q2: My product is separating as an oil, not crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is often because the solution is too concentrated, or the temperature of the solution is above the melting point of the solute. Given the estimated melting point of the related compound is around 127°C, using high-boiling point solvents could be a contributing factor.

Causality & Solutions:

  • High Solute Concentration: A highly supersaturated solution can lead to the separation of the solute as a liquid phase.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly.

  • Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of solution as an oil.

    • Solution: Insulate the flask to slow down the cooling process. You can wrap it in a cloth or place it in a warm water bath that is allowed to cool to room temperature gradually.

  • Inappropriate Solvent Choice: The solvent may be too "good" of a solvent, leading to a very high concentration at the boiling point.

    • Solution: Consider a different solvent or a solvent/anti-solvent system. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.

Q3: I've obtained crystals, but my yield is very low. What can I do to improve it?

A3: A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor.

Causality & Solutions:

  • Excess Solvent: As with the failure to form crystals, using too much solvent is a primary cause of low yield.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to induce further crystallization.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash your crystals on the filter.

  • Premature Crystallization: If crystals form during hot filtration (if performed), you will lose product.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

Q4: My final product is still impure. How can I improve the purity?

A4: Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface.

Causality & Solutions:

  • Rapid Crystal Growth: Fast crystallization can trap impurities within the growing crystals.

    • Solution: Slow down the cooling rate as described for "oiling out." This allows for the selective incorporation of the desired molecule into the crystal lattice.

  • Inadequate Washing: Residual mother liquor on the surface of the crystals contains impurities.

    • Solution: Wash the crystals with a small amount of ice-cold solvent.

  • Co-crystallization of Impurities: If an impurity has very similar solubility properties to your product, it may crystallize along with it.

    • Solution 1: Second Recrystallization: A second recrystallization of the purified product can often remove residual impurities.

    • Solution 2: Different Solvent System: Try a different solvent or solvent mixture for the recrystallization. The solubility of the impurity may be different enough in another solvent system to allow for better separation.

    • Solution 3: Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before crystallization.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common crystallization problems.

G cluster_no_crystals Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out cluster_crystals_form Post-Crystallization Checks start Dissolve Crude Product in Hot Solvent & Cool no_crystals No Crystals Form start->no_crystals Problem oil_out Product Oils Out start->oil_out Problem crystals_form Crystals Form start->crystals_form Success scratch Scratch Flask / Add Seed Crystal no_crystals->scratch concentrate Reheat & Evaporate Some Solvent no_crystals->concentrate add_solvent Reheat, Add More Solvent & Cool Slowly oil_out->add_solvent change_solvent Change Solvent or Use Anti-Solvent System oil_out->change_solvent check_yield Check Yield crystals_form->check_yield scratch->crystals_form Success concentrate->crystals_form Success add_solvent->crystals_form Success change_solvent->crystals_form Success check_purity Check Purity check_yield->check_purity Yield OK low_yield_solutions Low Yield Solutions: - Concentrate Mother Liquor - Ensure Complete Cooling check_yield->low_yield_solutions Yield Low impure_solutions Impurity Solutions: - Recrystallize Again - Use Different Solvent check_purity->impure_solutions Impure final_product Pure Product check_purity->final_product Pure low_yield_solutions->check_purity impure_solutions->final_product

Sources

Technical Support Center: Purification Strategies for 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the purification of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to overcome common challenges and achieve high purity for this versatile synthetic intermediate.

Understanding the Molecule: Key Purification Challenges

The purification of this compound is influenced by two key structural features: the polar sulfonamide group and the reactive benzylic bromide.

  • The Sulfonamide Core : The -SO₂NH- linkage imparts polarity and the potential for hydrogen bonding, influencing solubility and interaction with chromatographic stationary phases.

  • The Bromomethyl Group : This group is a potent electrophile, making the molecule susceptible to degradation via hydrolysis or reaction with nucleophiles. The C-Br bond can also be sensitive to the acidic nature of standard silica gel.[1]

This dual nature requires a carefully considered purification strategy to isolate the target compound while preventing the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities typically arise from the specific synthetic route, but common contaminants include:

  • Starting Materials : Unreacted 4-methyl-N-(4-fluorophenyl)benzenesulfonamide (from side-chain bromination) or 4-(bromomethyl)benzenesulfonyl chloride and 4-fluoroaniline.

  • Hydrolysis Byproduct : 4-(hydroxymethyl)-N-(4-fluorophenyl)benzenesulfonamide, formed by the reaction of the bromomethyl group with residual water. This is often a major issue if the reaction work-up or purification solvents are not anhydrous.[2]

  • Over-brominated Species : 4-(dibromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, especially if the bromination reaction conditions were too harsh.[1]

  • Residual Reagents and Byproducts : Unreacted brominating agents (e.g., N-Bromosuccinimide, NBS) or acidic byproducts like hydrogen bromide (HBr), which can catalyze degradation.[1]

Q2: My purified compound shows signs of degradation over time. What causes this instability and how can I prevent it?

A2: The benzylic bromide functionality is the primary site of instability. The C-Br bond is susceptible to cleavage and nucleophilic substitution.[1] Degradation can be accelerated by exposure to moisture, light, and heat.[2]

  • Mechanism : The primary degradation pathway is hydrolysis, where water acts as a nucleophile to replace the bromide with a hydroxyl group, forming the corresponding benzyl alcohol.

  • Prevention : To ensure long-term stability, store the purified compound at low temperatures (-20°C is recommended), under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed container.[2]

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the impurity profile and the required scale.

  • Recrystallization is ideal when the crude material is relatively pure (>85-90%) and the impurities have significantly different solubility profiles from the desired product. It is a highly efficient and scalable method for removing minor impurities.

  • Flash Column Chromatography is necessary when impurities have polarities very similar to the product, or when the crude material is a complex mixture.[1][3] It offers superior separation power but is generally more time-consuming and less scalable than recrystallization.

The following decision tree can guide your choice:

Purification_Decision_Tree start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid check_purity Purity > 90%? Impurities at baseline or solvent front? recrystallize Attempt Recrystallization check_purity->recrystallize Yes column Perform Flash Column Chromatography check_purity->column No is_solid->check_purity Yes oily_product Crude product is an oil or gum is_solid->oily_product No oily_product->column Chromatography_Troubleshooting start Observe TLC/Column Fractions problem What is the issue? start->problem streaking Symptom: Compound streaking on TLC/column problem->streaking Streaking poor_sep Symptom: Poor separation from impurity problem->poor_sep Poor Separation no_elution Symptom: Compound not eluting from column problem->no_elution No Elution cause_streaking Cause: Compound degradation on acidic silica or overloading. streaking->cause_streaking cause_poor_sep Cause: Incorrect eluent polarity. poor_sep->cause_poor_sep cause_no_elution Cause: Compound decomposed or eluent is too non-polar. no_elution->cause_no_elution solution_streaking Solution: 1. Use neutralized silica gel (add 1% Et₃N to eluent). 2. Reduce amount of sample loaded. cause_streaking->solution_streaking solution_poor_sep Solution: 1. Use a shallower solvent gradient. 2. Try a different solvent system (e.g., DCM/MeOH). 3. Switch stationary phase (e.g., alumina). cause_poor_sep->solution_poor_sep solution_no_elution Solution: 1. Test compound stability on a small spot of silica. 2. Drastically increase eluent polarity (flush with pure EtOAc or MeOH). cause_no_elution->solution_no_elution

Sources

minimizing degradation of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in solution. Our goal is to empower you with the knowledge to minimize degradation and ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Reactivity

This compound is a bifunctional molecule featuring two key reactive sites: a benzylic bromide and an N-aryl sulfonamide. The primary challenge in handling this compound in solution is its susceptibility to degradation, predominantly through pathways affecting the highly reactive benzylic bromide group. The electron-withdrawing nature of the sulfonamide moiety can influence the reactivity of the benzylic position, making careful experimental design crucial. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.

Diagram: Primary Degradation Pathways

The primary degradation pathways for this compound in solution are solvolysis/hydrolysis of the benzylic bromide and, to a lesser extent, hydrolysis of the sulfonamide bond under harsh acidic conditions.

cluster_0 Benzylic Bromide Degradation cluster_1 Sulfonamide Degradation (Harsh Conditions) Parent This compound Carbocation Benzylic Carbocation Intermediate Parent->Carbocation Solvolysis (rate-determining) Alcohol 4-(hydroxymethyl)-N-(4-fluorophenyl)benzenesulfonamide Carbocation->Alcohol + H2O (Hydrolysis) Ether 4-(alkoxymethyl)-N-(4-fluorophenyl)benzenesulfonamide Carbocation->Ether + ROH (Alcoholysis) Parent_Sulfonamide This compound Sulfonic_Acid 4-(bromomethyl)benzenesulfonic acid Parent_Sulfonamide->Sulfonic_Acid Acid Hydrolysis (S-N cleavage) Aniline 4-fluoroaniline Parent_Sulfonamide->Aniline Acid Hydrolysis (S-N cleavage)

Caption: Major degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a new, more polar spot on my TLC/a new peak in my LC-MS after leaving my compound in a protic solvent like methanol or water. What is happening?

A1: You are likely observing the product of solvolysis or hydrolysis. The benzylic bromide is susceptible to nucleophilic attack by solvent molecules.[1] The carbon-bromine bond at the benzylic position is weakened because the resulting benzylic carbocation is stabilized by resonance with the adjacent benzene ring.[2][3] In the presence of water, this leads to the formation of the corresponding benzyl alcohol, 4-(hydroxymethyl)-N-(4-fluorophenyl)benzenesulfonamide. If you are using an alcohol solvent, such as methanol or ethanol, you will form the corresponding benzyl ether. These products are more polar than the starting material, which is why they appear as a new, more polar spot on a TLC plate or an earlier eluting peak in reverse-phase HPLC.

Q2: How can I prevent the solvolysis/hydrolysis of the benzylic bromide during my reaction?

A2: To minimize this degradation, consider the following strategies:

  • Use Aprotic Solvents: Whenever possible, use dry aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). Ensure your solvents are anhydrous, as even trace amounts of water can lead to hydrolysis.

  • Control Temperature: Perform your reactions at the lowest temperature compatible with the desired reaction rate. Lower temperatures slow down the rate of solvolysis.

  • Minimize Reaction Time: Do not let your reaction run longer than necessary. Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Use a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like proton sponge or 2,6-lutidine to avoid direct reaction with the benzylic bromide.

Q3: Is the sulfonamide bond stable? Under what conditions might it cleave?

A3: The N-aryl sulfonamide bond is generally quite stable, especially under neutral and basic conditions. However, it can be susceptible to hydrolysis under strongly acidic conditions (e.g., concentrated HCl or H2SO4) at elevated temperatures.[4][5] This cleavage would result in 4-(bromomethyl)benzenesulfonic acid and 4-fluoroaniline. For most standard organic synthesis and chromatography conditions, sulfonamide bond cleavage is not a primary concern. Studies have shown that many sulfonamides are hydrolytically stable at pH values typically found in the environment (pH 4-9).[6][7]

Q4: I've noticed my solid compound turning slightly yellow over time. What could be the cause?

A4: Discoloration of benzylic bromides upon storage can be an indication of slow decomposition.[8] This can be caused by exposure to light, air (oxidation), or trace amounts of acid (HBr) that can be generated from hydrolysis with atmospheric moisture. The released HBr can then catalyze further decomposition.[8] It is crucial to store the compound properly to maintain its integrity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Multiple spots on TLC of a freshly prepared solution Rapid degradation in the solvent used for TLCSpot the sample on the TLC plate immediately after dissolving. Use a less nucleophilic solvent for sample preparation if possible.
Low yield of desired product in a reaction involving a nucleophile The nucleophile is reacting with the benzylic bromide instead of the intended reaction site.Protect the benzylic position if possible, or use a less reactive nucleophile. Alternatively, use a large excess of the nucleophile.
Inconsistent reaction outcomes Variable amounts of water in the reaction solventUse freshly dried solvents for each reaction. Store solvents over molecular sieves.
Formation of an unknown impurity with a mass corresponding to the addition of oxygen Oxidation of the benzylic position.Degas your solvent before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product degradation during aqueous workup Hydrolysis of the benzylic bromide due to prolonged contact with water or acidic/basic conditions.Minimize the time of the aqueous workup. Use cold water and saturated sodium bicarbonate to neutralize any acid. Extract the product into an organic solvent as quickly as possible.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of this compound, follow these storage and handling procedures:

  • Storage: Store the solid compound in a tightly sealed container at -20°C.[9][10] Protect from light by using an amber vial or by wrapping the container in aluminum foil.[11] Store under an inert atmosphere (argon or nitrogen) to minimize contact with air and moisture.[12]

  • Handling: Handle the compound in a well-ventilated fume hood.[13][14][15] Benzylic bromides are lachrymators and can be irritating to the skin and respiratory tract.[15][16] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Preparing Solutions: When preparing solutions, use dry, aprotic solvents. Add the solvent to the solid compound under an inert atmosphere if possible. Prepare solutions fresh for immediate use to minimize the risk of degradation.

Protocol 2: Monitoring Stability in Solution by HPLC

This protocol provides a general method for assessing the stability of the compound in a given solvent system.

  • Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in the solvent of interest (e.g., acetonitrile, methanol/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of the freshly prepared solution into an HPLC system.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.

  • Data Analysis:

    • Use a suitable HPLC method (e.g., C18 column, gradient elution with water and acetonitrile containing 0.1% formic acid, UV detection at an appropriate wavelength).

    • Monitor the peak area of the parent compound over time.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

    • Observe the formation of any new peaks, which represent degradation products.

Diagram: Stability Study Workflow

cluster_workflow Stability Study Workflow Start Prepare Stock Solution (T=0) Inject_T0 Inject into HPLC (T=0 Analysis) Start->Inject_T0 Incubate Incubate Solution at Desired Conditions Start->Incubate Timepoints Take Aliquots at Time Intervals Incubate->Timepoints Inject_Tx Inject into HPLC (Time-Point Analysis) Timepoints->Inject_Tx Analyze Analyze Data (Peak Area vs. Time) Inject_Tx->Analyze End Determine Degradation Rate Analyze->End

Caption: Workflow for assessing the stability of the compound in solution.

References

  • Mayo Clinic. (n.d.). Sulfamethoxazole And Trimethoprim (Oral Route). Retrieved from [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5333, Sulfanilamide. Retrieved from [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306.
  • J. AOAC Int. (1996). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.
  • Organic Syntheses. (n.d.). 4-Benzyloxy-2-butanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]

  • Benzylic Bromination Lab Video. (2016, June 20). YouTube. Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Ghorai, P. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 771-777.
  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. Retrieved from [Link]

  • Petrović, M., Picó, Y., & Barceló, D. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Nanomaterials (Basel, Switzerland), 9(10), 1439.
  • Jurcik, V., & Wilhelm, M. (2018). Identifying reactive intermediates by mass spectrometry. Chemical Communications (Cambridge, England), 54(81), 11336-11347.
  • Brown, R. S., & van der Zwan, G. (1998). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Accounts of Chemical Research, 31(9), 567-575.
  • Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • Reddit. (2023, October 7). Identifying intermediates of the reaction. Retrieved from [Link]

  • Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3), 190-192.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Reactive Intermediates In Organic Chemistry Structure And Mechanism. (n.d.). manuals.b-social.com. Retrieved from [Link]

  • Ghorai, P. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, January 23). Benzyl Bromide Synthesis. Retrieved from [Link]

  • Ojida, A., et al. (2023). Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant. Journal of the American Chemical Society, 145(48), 26265-26275.
  • Ojida, A., & Hamachi, I. (2025). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research, 58(1), 87-100.
  • Chemistry Learner. (2024, February 17). Organic reactive intermediate. Retrieved from [Link]

  • Wang, L., & Li, P. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters, 15(11), 2684-2687.
  • Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
  • Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Request PDF. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(33), 5873-5876.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74296, Benzenesulfonanilide. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules (Basel, Switzerland), 25(22), 5269.
  • Wang, X., et al. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. RSC Advances, 11(48), 30206-30210.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Karunadasa, H. I., et al. (2025). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society.
  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules (Basel, Switzerland), 25(23), 5691.
  • Morrissey, P., et al. (2005). Stability of sulphonate type membranes in aqueous bromine/bromide environments. Journal of Membrane Science, 247(1-2), 173-180.
  • Wang, Y., et al. (2021). Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage. Organic Chemistry Frontiers, 8(20), 5736-5742.
  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • European Patent Office. (2000). Process for benzylic bromination. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzyl bromide – Knowledge and References. Retrieved from [Link]

  • Marques, C. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(10), 1033.
  • Tshotsho, M. K., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules (Basel, Switzerland), 23(10), 2658.
  • Gáborský, S., et al. (2011). Identification of degradation products in a phenylbutazone tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1042-1048.

Sources

refining reaction conditions for 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights. It is designed for researchers, chemists, and drug development professionals aiming to refine their synthetic methodology for this important intermediate.

Introduction: A Tale of Two Reactions

The synthesis of this compound is typically approached via a robust, two-step sequence. First, a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and 4-fluoroaniline forms the stable sulfonamide intermediate. The second, more delicate step involves a free-radical bromination at the benzylic position of the methyl group. While seemingly straightforward, the success of this synthesis hinges on precise control of reaction conditions, particularly during the bromination stage, where competing side reactions are common. This guide will address the most frequent challenges encountered in both steps, providing causal explanations and actionable solutions.

Overall Synthetic Scheme:

Synthetic scheme for this compound

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific experimental issues in a logical, question-and-answer format.

Part A: Synthesis of N-(4-fluorophenyl)-4-methylbenzenesulfonamide (Intermediate 1)

Question 1: My yield for the sulfonamide formation is consistently low (<60%). What are the primary causes and how can I improve it?

Answer: Low yields in this step almost always trace back to three factors: incomplete reaction, inefficient acid scavenging, or suboptimal workup procedures.

  • Causality (The "Why"): The reaction of 4-methylbenzenesulfonyl chloride with 4-fluoroaniline generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting aniline, rendering it non-nucleophilic and effectively halting the reaction. Therefore, an appropriate base must be present to neutralize the HCl as it forms.

  • Troubleshooting Steps:

    • Choice of Base: While pyridine is a common choice, its removal can be tedious. A highly effective alternative is to use a biphasic system with an inorganic base.[1] For example, conducting the reaction in a solvent like THF or Dichloromethane with an aqueous solution of potassium carbonate (K₂CO₃) is efficient. The HCl is neutralized in the aqueous phase, driving the reaction to completion in the organic phase.

    • Reaction Monitoring: Do not rely solely on reaction time. Monitor the consumption of the limiting reagent (typically the aniline) by Thin-Layer Chromatography (TLC). An incomplete reaction is a common source of low yield.

    • Workup Optimization: After the reaction is complete, a simple aqueous workup is needed. Ensure you perform an acidic wash (e.g., with 1M HCl) to remove any unreacted 4-fluoroaniline, followed by a basic wash (e.g., with saturated NaHCO₃) to remove any remaining sulfonyl chloride (by hydrolysis) and other acidic impurities.

Question 2: I'm struggling with the purification of the sulfonamide intermediate. It's an oil/waxy solid that is difficult to handle. What's the best approach?

Answer: Purification challenges with N-(4-fluorophenyl)-4-methylbenzenesulfonamide often stem from residual starting materials or solvent. The key is a robust workup followed by effective crystallization.

  • Causality (The "Why"): The product's physical properties can be sensitive to minor impurities. Unreacted aniline can act as a crystallization inhibitor.

  • Refined Purification Protocol:

    • Post-Workup: After the acid/base washes described above, thoroughly dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Solvent Removal: Remove the solvent under reduced pressure. It is critical to ensure all solvent is removed; co-evaporating with a solvent like toluene can help remove traces of lower-boiling point solvents.

    • Crystallization: The most reliable method for obtaining a pure, crystalline solid is recrystallization. A solvent system of ethanol/water or isopropanol/hexane often works well. Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol) and then slowly add the anti-solvent (e.g., water) until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

Part B: Benzylic Bromination of Intermediate 1

This free-radical reaction is the most critical and error-prone step. Success requires careful attention to the reagents, solvent, and initiation method.

Question 1: The bromination reaction fails to initiate or shows very low conversion even after hours at reflux. What should I check?

Answer: Failure to initiate a radical reaction is typically due to an issue with the initiator or the reaction setup.

  • Causality (The "Why"): The Wohl-Ziegler bromination requires a radical initiator to start the chain reaction.[2] This is achieved by generating a small number of bromine radicals (Br•). The initiator's job is to create the initial radicals that abstract a hydrogen from HBr (formed in situ) to generate Br₂ in low concentrations, which is then homolytically cleaved by heat or light.[3][4]

  • Troubleshooting Checklist:

    • Initiator Quality: Radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) have finite shelf lives. Ensure you are using a fresh, properly stored initiator.

    • Initiation Conditions: The reaction requires energy to cleave the initiator and Br-Br bonds. Ensure your solvent is vigorously refluxing. For light-initiated reactions, position a UV lamp (e.g., 254 nm) or a high-wattage incandescent bulb close to the reaction flask.

    • Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit the reaction. While not always necessary, gently purging the reaction vessel with an inert gas like nitrogen or argon before heating can improve initiation consistency.

Question 2: My primary issue is over-bromination, leading to the 4-(dibromomethyl) byproduct. How can I minimize this?

Answer: This is the most common side reaction in benzylic brominations and is a direct result of the product (benzyl bromide) being susceptible to further radical bromination.[5] Control is key.

  • Causality (The "Why"): The C-H bond in the monobrominated product is also benzylic and can be abstracted by a bromine radical, leading to a second bromination. This process is competitive with the bromination of the starting material.

  • Mitigation Strategies:

    • Stoichiometry is Critical: Use N-Bromosuccinimide (NBS) in a controlled stoichiometry. Start with 1.0 equivalent and do not exceed 1.1 equivalents. Weigh it carefully.

    • Monitor Closely: This is paramount. Monitor the reaction progress frequently (every 15-30 minutes) by TLC or LC-MS. The goal is to stop the reaction immediately upon the disappearance of the starting material. Over-refluxing will invariably lead to the dibromo byproduct.

    • Control NBS Quality: Impure NBS, which often appears yellow or brown due to free Br₂, can lead to higher local concentrations of bromine and less controlled reactions.[2] If your NBS is discolored, it can be recrystallized from hot water to yield a pure white solid.[2]

Question 3: My final product is contaminated with 4-formyl-N-(4-fluorophenyl)benzenesulfonamide (aldehyde). Why is this happening?

Answer: The formation of an aldehyde is due to the hydrolysis of the benzyl bromide product.

  • Causality (The "Why"): Benzyl bromides are reactive electrophiles. In the presence of water, they can undergo hydrolysis, first to the benzyl alcohol, which can then be oxidized to the aldehyde under the reaction conditions. The presence of water during the reaction or workup is the primary cause.[6]

  • Preventative Measures:

    • Anhydrous Conditions: Use a dry solvent. While the classic solvent is carbon tetrachloride (CCl₄), it is toxic and environmentally hazardous.[7] Acetonitrile is an excellent, more reproducible, and safer alternative.[8] Ensure your solvent is anhydrous. Dry the reaction flask and condenser thoroughly before use.

    • Workup Quench: Once the reaction is complete, cool it to room temperature before quenching. Pouring the reaction mixture into cold water will quickly hydrolyze any remaining NBS and dilute the reaction, minimizing hydrolysis of the product.

    • Purification: The aldehyde can often be separated from the desired product by column chromatography on silica gel.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Step 1: Synthesis of N-(4-fluorophenyl)-4-methylbenzenesulfonamide
  • To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and tetrahydrofuran (THF, ~5 mL per mmol of aniline).

  • In a separate beaker, dissolve potassium carbonate (K₂CO₃, 2.0 eq) in water (~3 mL per mmol of K₂CO₃). Add this aqueous solution to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Dissolve 4-methylbenzenesulfonyl chloride (1.05 eq) in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aniline is consumed.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally, brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from hot ethanol/water to obtain the pure intermediate as a white solid.

Step 2: Synthesis of this compound
  • To an oven-dried round-bottom flask equipped with a condenser and magnetic stir bar, add N-(4-fluorophenyl)-4-methylbenzenesulfonamide (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq, recrystallized if necessary), and anhydrous acetonitrile (~10 mL per mmol of sulfonamide).[8]

  • Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02-0.05 eq).

  • Heat the mixture to reflux (approx. 82 °C for acetonitrile) with vigorous stirring. For photochemical initiation, place a UV lamp next to the flask.

  • Monitor the reaction progress every 20-30 minutes by TLC. The product spot should appear, and the starting material spot should fade.

  • As soon as the starting material is consumed, immediately remove the heat source and cool the flask to room temperature in a water bath.

  • Filter the cooled mixture to remove the succinimide byproduct, washing the solid with a small amount of cold acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the crude residue in dichloromethane and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Data Summary: Bromination Reaction Conditions

The choice of solvent and initiator can significantly impact the reaction's outcome. The following table summarizes common conditions.

SolventInitiatorTypical TemperatureKey AdvantagesCommon Issues
Acetonitrile AIBN or BPO~82 °C (Reflux)Good reproducibility, less toxic than CCl₄, easier workup.[8]Requires anhydrous grade.
Carbon Tetrachloride AIBN or BPO~77 °C (Reflux)Traditional solvent, effective for many substrates.Highly toxic, environmentally damaging, prone to moisture.[7]
Ethyl Acetate AIBN or BPO~77 °C (Reflux)Greener solvent alternative.Can be less efficient for some substrates.
Dichloromethane UV Light (254 nm)Room Temp to RefluxPhotochemical initiation avoids high temperatures.Requires specialized equipment; can be slow.

Visual Workflow: Troubleshooting Benzylic Bromination

The following diagram outlines a logical workflow for diagnosing and solving common issues during the critical bromination step.

TroubleshootingWorkflow Start Low Yield or Impure Product in Bromination Step CheckTLC Analyze Reaction Mixture by TLC/LC-MS Start->CheckTLC SM_Present High % of Starting Material Remains CheckTLC->SM_Present Check Conversion Byproducts Significant Byproducts Present CheckTLC->Byproducts Check Purity SM_Present->Byproducts No CheckInitiator Root Cause: Initiation Failure SM_Present->CheckInitiator Yes Dibromo Dibrominated Product Detected? Byproducts->Dibromo Yes Sol_Initiator Solution: 1. Use Fresh Initiator (AIBN/BPO) 2. Ensure Vigorous Reflux/UV Light CheckInitiator->Sol_Initiator Aldehyde Aldehyde/Oxidation Product Detected? Dibromo->Aldehyde No Sol_Dibromo Solution: 1. Use 1.0-1.05 eq NBS 2. Monitor Reaction Closely 3. Stop Immediately at SM Consumption Dibromo->Sol_Dibromo Yes Sol_Aldehyde Solution: 1. Use Anhydrous Solvent 2. Recrystallize NBS if Impure 3. Ensure Dry Glassware Aldehyde->Sol_Aldehyde Yes Sol_Purify Action: Purify via Column Chromatography Aldehyde->Sol_Purify No (Other Impurity)

Caption: Troubleshooting workflow for the benzylic bromination step.

References

  • Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes. Retrieved from RSC Publishing. [Link]

  • Gensini, M., Battaglia, G., Nannicini, R., & Quartara, L. (2021). Radical Bromination by the Use of Various Solvents. ResearchGate. [Link]

  • Suchetan, P. A., et al. (2015). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Optimization of the radical deboronative bromination of 1 a. Retrieved from ResearchGate. [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]

  • Zupan, M., & Iskra, J. (2009). "Greening" of free radical benzylic bromination. ResearchGate. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12, 109-116. [Link]

  • Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]

  • Sharif, S., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Toyokuni, T., et al. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide... Bioorganic & Medicinal Chemistry Letters, 15(21), 4699-702. [Link]

  • Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Common Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(bromomethyl)-N-arylbenzamides. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2025, April 8). Reactions at the Benzylic Position. Retrieved from Chemistry LibreTexts. [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from Scientific Update. [Link]

  • Oakwood Chemical. (n.d.). 4-(Bromomethyl)benzenesulfonyl chloride. Retrieved from Oakwood Chemical. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from Master Organic Chemistry. [Link]

  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5. [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)benzenesulfonyl chloride. Retrieved from PubChem. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Organic Syntheses. [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from Organic Syntheses. [Link]

Sources

Validation & Comparative

A Technical Guide to Validating the Biological Activity of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and validation of novel bioactive molecules are paramount. This guide provides a comprehensive framework for characterizing the biological activity of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, a compound whose structural features suggest a specific and potent mechanism of action. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a logical, evidence-based workflow that enables a thorough investigation of this compound's potential as a therapeutic agent.

The core hypothesis of this guide is that this compound acts as a covalent inhibitor of Carbonic Anhydrase IX (CA IX) , a tumor-associated enzyme. This hypothesis is predicated on two key structural motifs: the benzenesulfonamide core, a well-established pharmacophore for carbonic anhydrase inhibitors[1][2][3], and the reactive bromomethyl group, which is indicative of a potential for covalent bond formation with nucleophilic residues within the enzyme's active site.

This guide will objectively compare the performance of this compound against carefully selected alternatives, providing the supporting experimental data and methodologies necessary for a robust validation.

Comparative Compound Selection: A Rationale

To rigorously evaluate the biological activity of our topic compound, a carefully chosen set of comparators is essential. The following compounds have been selected to dissect the contributions of the key structural features and to benchmark the activity against established inhibitors.

Compound Structure Rationale for Selection Commercial Availability
Topic Compound: this compound Structure of this compoundThe subject of our investigation. Hypothesized to be a covalent inhibitor of CA IX.Custom synthesis may be required.
Comparator 1 (Non-reactive analog): 4-methyl-N-(4-fluorophenyl)benzenesulfonamide Structure of 4-methyl-N-(4-fluorophenyl)benzenesulfonamideLacks the reactive bromomethyl group. Will help determine the contribution of the benzenesulfonamide core to binding and the importance of the covalent interaction.Available from various chemical suppliers.
Comparator 2 (Reversible inhibitor): Acetazolamide Structure of AcetazolamideA well-characterized, clinically used pan-carbonic anhydrase inhibitor. Serves as a benchmark for reversible inhibition.[4][5][6][7][8]Widely available.
Comparator 3 (Potential irreversible inhibitor): N-bromoacetylacetazolamide Structure of N-bromoacetylacetazolamideAn analog of Acetazolamide featuring a reactive group. Can serve as a positive control for covalent inhibition of carbonic anhydrases.[9]Custom synthesis may be required.

Experimental Workflow: From In Vitro Validation to Cellular Activity

The validation of this compound's biological activity will proceed through a multi-tiered approach, beginning with in vitro enzymatic assays and culminating in cell-based functional assessments.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Enzymatic Inhibition Assay (IC50 Determination) B Time-Dependent Inhibition Assay A->B Investigate mechanism C Mass Spectrometry Analysis B->C Confirm covalent binding D CA IX Expressing Cancer Cell Line (e.g., HT29) C->D Transition to cellular context E Cellular Activity Assay (e.g., Extracellular Acidification) D->E Assess functional inhibition F Cell Viability/Apoptosis Assay E->F Determine downstream effects

Caption: Experimental workflow for validating the biological activity of this compound.

Part 1: In Vitro Characterization of Carbonic Anhydrase Inhibition

The initial phase of our investigation focuses on the direct interaction of the topic compound and its comparators with purified carbonic anhydrase enzymes. We will primarily focus on the tumor-associated isoform CA IX, with the ubiquitous isoform CA II serving as a counter-screen to assess selectivity.

Experiment 1: Enzymatic Inhibition Assay for IC50 Determination

This assay will determine the concentration of each compound required to inhibit 50% of the enzyme's activity (IC50), providing a quantitative measure of potency.

Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human Carbonic Anhydrase IX and II (commercially available) in the appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the test compounds (Topic Compound, Comparators 1, 2, and 3) to the wells. Include a vehicle control (DMSO).

    • Add a fixed concentration of the enzyme (CA IX or CA II) to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the pNPA substrate.

    • Monitor the hydrolysis of pNPA to p-nitrophenol by measuring the absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Expected Outcomes and Interpretation:

Compound Expected IC50 (CA IX) Expected IC50 (CA II) Interpretation
Topic Compound Low (nM to low µM)Higher than CA IXPotent and potentially selective inhibitor of CA IX.
Comparator 1 High (µM) or inactiveHigh (µM) or inactiveThe bromomethyl group is crucial for potent inhibition.
Comparator 2 Low (nM to low µM)Low (nM to low µM)Potent but non-selective reversible inhibitor.
Comparator 3 Low (nM to low µM)Low (nM to low µM)Potent, potentially irreversible inhibitor.
Experiment 2: Time-Dependent Inhibition Assay

This assay is critical for differentiating between reversible and irreversible (covalent) inhibition.[10][11][12] An irreversible inhibitor's potency will increase with the pre-incubation time with the enzyme.

Protocol:

  • Pre-incubation:

    • In separate tubes, pre-incubate the enzyme (CA IX) with different concentrations of the test compounds for varying durations (e.g., 0, 15, 30, 60 minutes).

  • Activity Measurement:

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the substrate (pNPA). This dilution step is crucial to prevent further inhibition during the measurement phase.

    • Immediately measure the residual enzyme activity as described in the enzymatic inhibition assay.

  • Data Analysis:

    • For each inhibitor concentration, plot the remaining enzyme activity against the pre-incubation time.

    • For irreversible inhibitors, the activity will decrease over time. This data can be used to calculate the rate of inactivation (k_inact) and the inhibitor's binding affinity (K_I).[12]

Expected Outcomes and Interpretation:

Compound Time-Dependent Inhibition Interpretation
Topic Compound YesLikely acts as an irreversible (covalent) inhibitor.
Comparator 1 NoNon-covalent, weak inhibitor.
Comparator 2 NoReversible inhibitor.
Comparator 3 YesActs as an irreversible (covalent) inhibitor.
Experiment 3: Mass Spectrometry Analysis for Covalent Adduct Formation

This experiment provides direct evidence of covalent bond formation between the inhibitor and the enzyme.[13][14][15][16][17]

Protocol:

  • Incubation and Sample Preparation:

    • Incubate the enzyme (CA IX) with an excess of the test compound for a sufficient time to allow for covalent modification (e.g., 2 hours).

    • Remove the excess, unbound inhibitor using a desalting column or dialysis.

  • Mass Spectrometry Analysis:

    • Analyze the intact protein sample using liquid chromatography-mass spectrometry (LC-MS).

    • Acquire the mass spectrum of the enzyme with and without the inhibitor.

  • Data Analysis:

    • Compare the molecular weight of the treated and untreated enzyme.

    • A mass shift corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, a bromine atom) confirms the formation of a covalent adduct.

Expected Outcomes and Interpretation:

Compound Mass Shift Observed Interpretation
Topic Compound Yes (Enzyme MW + Compound MW - Br)Confirms covalent bond formation.
Comparator 1 NoNo covalent interaction.
Comparator 2 NoNo covalent interaction.
Comparator 3 Yes (Enzyme MW + Compound MW - Br)Confirms covalent bond formation.

Part 2: Cellular Validation of CA IX Inhibition

Moving from a purified enzyme system to a cellular context is crucial for understanding the compound's potential as a therapeutic agent. For these experiments, a cancer cell line that overexpresses CA IX under hypoxic conditions, such as the colorectal carcinoma cell line HT29, is recommended.[18]

Experiment 4: Cell-Based Assay for CA IX Functional Inhibition

This assay will assess the ability of the compounds to inhibit the function of CA IX in a cellular environment, which is primarily to regulate extracellular pH.

Protocol:

  • Cell Culture and Hypoxia Induction:

    • Culture HT29 cells in appropriate media.

    • To induce CA IX expression, incubate the cells under hypoxic conditions (e.g., 1% O2) for 24-48 hours.

  • Extracellular Acidification Measurement:

    • Treat the hypoxic cells with the test compounds at various concentrations.

    • Measure the rate of extracellular acidification using a pH-sensitive probe or a specialized instrument that measures the extracellular acidification rate (ECAR).

  • Data Analysis:

    • Calculate the percentage of inhibition of extracellular acidification for each compound concentration.

    • Determine the cellular IC50 for each compound.

Expected Outcomes and Interpretation:

Compound Inhibition of Extracellular Acidification Interpretation
Topic Compound YesThe compound is cell-permeable and inhibits CA IX function in a cellular context.
Comparator 1 No or very weakThe bromomethyl group is necessary for cellular activity.
Comparator 2 YesThe reversible inhibitor is active in cells.
Comparator 3 YesThe irreversible inhibitor is active in cells.
Experiment 5: Cell Viability and Apoptosis Assays

This final set of experiments will determine if the inhibition of CA IX by the topic compound leads to a desired therapeutic outcome, such as reduced cancer cell viability or induction of apoptosis.

Protocol:

  • Cell Treatment:

    • Treat hypoxic HT29 cells with a range of concentrations of the test compounds for an extended period (e.g., 48-72 hours).

  • Viability and Apoptosis Assessment:

    • Cell Viability: Use a standard assay such as the MTT or CellTiter-Glo assay to measure the number of viable cells.

    • Apoptosis: Use a method like Annexin V/Propidium Iodide staining followed by flow cytometry or a caspase activity assay to quantify the level of apoptosis.

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound from the viability data.

    • Quantify the percentage of apoptotic cells for each treatment condition.

Expected Outcomes and Interpretation:

Compound Effect on Cell Viability/Apoptosis Interpretation
Topic Compound Decrease in viability, increase in apoptosisInhibition of CA IX by the topic compound has a cytotoxic/pro-apoptotic effect on cancer cells.
Comparator 1 No significant effectUnderscores the importance of potent CA IX inhibition for the observed cellular phenotype.
Comparator 2 Potential decrease in viabilityThe effect may be less pronounced than the covalent inhibitor due to the reversible nature of the inhibition.
Comparator 3 Decrease in viability, increase in apoptosisProvides a benchmark for the expected effect of an irreversible CA IX inhibitor.

Conclusion

This comprehensive guide outlines a systematic and evidence-based approach to validating the biological activity of this compound. By following this workflow, researchers can move from a structure-based hypothesis to a robust in vitro and cellular characterization of this promising compound. The comparative analysis against well-chosen alternatives will provide critical insights into its mechanism of action, potency, and potential as a selective, covalent inhibitor of the important anti-cancer target, Carbonic Anhydrase IX.

References

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2012). Recent developments in targeting carbonic anhydrase IX for cancer therapeutics. Oncotarget, 3(1), 84-97.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1986, Acetazolamide. Retrieved January 17, 2026, from [Link].

  • Kassam, S., & Tscheng, D. (2023). Acetazolamide. In StatPearls.
  • Drugs.com. Acetazolamide. Retrieved January 17, 2026, from [Link].

  • Deranged Physiology. Acetazolamide. Retrieved January 17, 2026, from [Link].

  • Taylor & Francis Online. Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Retrieved January 17, 2026, from [Link].

  • MDPI. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Retrieved January 17, 2026, from [Link].

  • Patsnap Synapse. What is Acetazolamide used for?. Retrieved January 17, 2026, from [Link].

  • PubMed. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Retrieved January 17, 2026, from [Link].

  • protocols.io. Carbonic Anhydrase Activity Assay. Retrieved January 17, 2026, from [Link].

  • PubMed. Irreversible inhibition of carbonic anhydrase by the carbon dioxide analog cyanogen. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved January 17, 2026, from [Link].

  • MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved January 17, 2026, from [Link].

  • BioPharma Notes. Carbonic Anhydrase Inhibitors. Retrieved January 17, 2026, from [Link].

  • ACS Publications. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Retrieved January 17, 2026, from [Link].

  • MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved January 17, 2026, from [Link].

  • ResearchGate. Schematic overview of MS-based methodologies for detection of covalent... Retrieved January 17, 2026, from [Link].

  • YouTube. acetazolamide. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. Chemoproteomic methods for covalent drug discovery. Retrieved January 17, 2026, from [Link].

  • Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay. Retrieved January 17, 2026, from [Link].

  • MDPI. Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved January 17, 2026, from [Link].

  • Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved January 17, 2026, from [Link].

  • PubMed. Covalent labeling of the active site of human carbonic anhydrase B with N-bromoacetylacetazolamide. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved January 17, 2026, from [Link].

  • MDPI. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. Multivalent Carbonic Anhydrases Inhibitors. Retrieved January 17, 2026, from [Link].

  • Concept Life Sciences. Time-dependent inhibition. Retrieved January 17, 2026, from [Link].

  • Wikipedia. Carbonic anhydrase inhibitor. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved January 17, 2026, from [Link].

  • RSC Publishing. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Retrieved January 17, 2026, from [Link].

  • Pharmacy 180. Carbonic Anhydrase Inhibitors. Retrieved January 17, 2026, from [Link].

  • PLOS One. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Retrieved January 17, 2026, from [Link].

  • Drugs.com. List of Carbonic anhydrase inhibitors. Retrieved January 17, 2026, from [Link].

  • Dana Bioscience. 4-Amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide 100mg. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. Carbonic Anhydrase Inhibitors. Retrieved January 17, 2026, from [Link].

Sources

A Senior Application Scientist's Comparative Guide to 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

In the landscape of medicinal chemistry, few structural motifs are as foundational and versatile as the benzenesulfonamide.[1] First revolutionizing medicine as antimicrobial agents, sulfonamides have since been engineered to target a vast spectrum of biological entities, leading to treatments for conditions ranging from glaucoma to cancer.[2][3][4] Their success stems from the unique physicochemical properties of the sulfonamide group (-SO₂NH-), which can act as a potent zinc-binding group, making it ideal for inhibiting metalloenzymes.[1][5] Furthermore, the aromatic ring provides a scaffold that can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.[5][6]

This guide provides an in-depth comparison of a specific, synthetically intriguing derivative, 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide , against other prominent sulfonamides. We will dissect its structural features, explore its potential as a carbonic anhydrase inhibitor, and provide the detailed experimental frameworks necessary for its evaluation. The central thesis of this guide is to illuminate not just what this compound can do, but why its specific structural elements make it a compelling subject for drug discovery and chemical biology. We will explore the causality behind its design, from the metabolic stability conferred by the fluorophenyl group to the reactive potential of the bromomethyl handle.

Section 1: Structural and Physicochemical Analysis

The therapeutic potential of any compound is inextricably linked to its structure. In this compound, each component serves a distinct and critical purpose.

Core Scaffold: The N-aryl benzenesulfonamide core is a classic pharmacophore. The sulfonamide moiety is the primary driver of activity against zinc metalloenzymes, with its nitrogen and one of the oxygen atoms coordinating to the active site zinc ion, mimicking a transition state.[5][7]

The N-(4-fluorophenyl) Group: The substitution on the sulfonamide nitrogen is crucial for modulating activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Causality: The choice of a 4-fluorophenyl group is a common strategy in medicinal chemistry. Fluorine is a small, highly electronegative atom that can form strong bonds with carbon. Its introduction often enhances metabolic stability by blocking sites of oxidative metabolism (e.g., para-hydroxylation) and can improve membrane permeability and binding affinity through favorable electronic interactions.

The 4-(bromomethyl) Group: This is the most distinctive feature of the title compound. Unlike the typical "tail" moieties of many sulfonamide inhibitors which are designed for secondary, non-covalent interactions, the bromomethyl group is a reactive electrophile.[7][8]

  • Expert Insight: The presence of a bromomethyl group suggests two primary applications. First, it can act as a "warhead" for targeted covalent inhibition, where the compound initially binds non-covalently to the target protein, and the proximate bromomethyl group then forms a permanent covalent bond with a nearby nucleophilic residue (e.g., histidine, cysteine). This can lead to prolonged duration of action and high potency. Second, it serves as a versatile synthetic handle for creating libraries of more complex molecules, such as PROTACs or tethered fragments, by allowing for facile substitution reactions.[9] The introduction of bromine can also increase therapeutic activity and favorably affect metabolism.[10][11][12][13]

Below is a diagram illustrating the key functional components of the molecule.

Molecule_Structure mol This compound sulfonamide Benzenesulfonamide Core (Primary Scaffold & Zinc Binding) fluorophenyl N-(4-fluorophenyl) Group (Modulates PK/PD, Metabolic Stability) sulfonamide->fluorophenyl N-Substitution bromomethyl 4-(bromomethyl) Group (Reactive Handle / Covalent Warhead) sulfonamide->bromomethyl para-Substitution

Caption: Key pharmacophoric elements of the title compound.

Section 2: Comparative Biological Evaluation - Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a hallmark of carbonic anhydrase (CA) inhibitors.[1] CAs are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a key role in pH regulation.[14] Dysregulation of specific CA isoforms is implicated in diseases like glaucoma and cancer, making them attractive therapeutic targets.[3][4][5]

To contextualize the potential of this compound, we compare its hypothetical inhibitory activity against a tumor-associated isoform, CA IX, with that of well-established sulfonamides.

Table 1: Comparative Inhibition Constants (Kᵢ) Against Human CA IX

CompoundStructureKᵢ (nM)Key Features & Rationale
Acetazolamide

25Benchmark. A non-selective, first-generation CA inhibitor. Its heterocyclic ring provides a basis for comparison.
SLC-0111 (Ureido-sulfonamide)

45Clinical Candidate. A selective CA IX/XII inhibitor with a ureido tail that exploits the unique topology of the tumor-associated isoform active site.[15]
4-bromo-N-(4-fluorophenyl) benzenesulfonamide

~50-100 (Estimated)Parent Compound. Provides a baseline for the effect of the bromomethyl group. Lacks the reactive handle.[16][17]
4-(bromomethyl)-N-(4-fluorophenyl) benzenesulfonamide (Structure similar to above but with -CH₂Br at the 4-position)<50 (Hypothetical)Reactive Inhibitor. Potentially higher potency or prolonged inhibition due to covalent modification of the target enzyme.

Note: Data for Acetazolamide and SLC-0111 are representative values from the literature. The Kᵢ for the bromo- and bromomethyl- analogs are hypothetical estimates for comparative purposes, assuming CA IX is a primary target.

Structure-Activity Relationship (SAR) Insights:

The "tail approach" is a key strategy in designing selective CA inhibitors, where modifications to the benzene ring interact with regions outside the conserved active site zinc pocket.[8][15]

  • Acetazolamide: Its acetamido group provides limited selectivity.

  • SLC-0111: The extended ureido-phenyl tail is specifically designed to interact with residues unique to CA IX and XII, conferring selectivity.[15]

  • This compound: The potential for increased potency comes not from optimized non-covalent interactions, but from the irreversible nature of covalent binding. This offers a different strategic approach to achieving durable target engagement.

Section 3: Experimental Protocols

To validate the hypotheses outlined above, rigorous and reproducible experimental protocols are essential. The following describes a standard workflow for characterizing a novel sulfonamide as a carbonic anhydrase inhibitor.

Workflow for Inhibitor Characterization

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular Activity A Compound Procurement & QC (NMR, LC-MS) B In Vitro CA Inhibition Assay (p-NPA Hydrolysis) A->B C Determine IC₅₀ Value B->C D Stopped-Flow CO₂ Hydration Assay C->D F Mass Spectrometry Analysis (Confirm Covalent Adduct) C->F E Determine Ki & Binding Kinetics D->E G Cell Proliferation Assay (e.g., HeLa, MDA-MB-231) E->G H Confirm Target Engagement (Cellular Thermal Shift Assay) G->H

Caption: A validated workflow for characterizing novel CA inhibitors.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the well-established colorimetric method that measures the esterase activity of carbonic anhydrase.[18][19]

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.[18]

Materials:

  • Human Carbonic Anhydrase (recombinant, e.g., CA II or CA IX)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compound: this compound

  • Positive Control: Acetazolamide

  • Vehicle: DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of CA enzyme in cold Assay Buffer. Aliquot and store at -80°C.

    • Prepare a 3 mM stock solution of p-NPA in acetonitrile or DMSO. Prepare this fresh daily.

    • Prepare 10 mM stock solutions of the test compound and Acetazolamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 160 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of each compound dilution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of a working CA enzyme solution (e.g., 20 units/mL in cold Assay Buffer) to all wells except the Blank.

    • Causality: Incubate the plate at room temperature for 15 minutes. This step is critical to allow the inhibitor to bind to the enzyme's active site before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Trustworthiness: This protocol is self-validating. The positive control (Acetazolamide) should yield an IC₅₀ value consistent with literature reports. The maximum activity control establishes the baseline enzyme activity, and the blank control corrects for any non-enzymatic substrate hydrolysis.

Conclusion and Forward Outlook

This compound represents a compelling molecular scaffold that merges the proven therapeutic heritage of sulfonamides with the strategic advantages of a reactive chemical handle. While its parent bromo-analog provides a baseline for reversible inhibition, the introduction of the bromomethyl group opens a direct path to developing potent, long-acting covalent inhibitors or serves as a versatile anchor for more complex chemical architectures.

The comparative framework presented here positions this compound not merely as another sulfonamide derivative, but as a tool for asking more sophisticated questions in drug design. Its evaluation against benchmarks like Acetazolamide and clinical candidates like SLC-0111 using the provided protocols would elucidate the true impact of its unique structural features. Future research should focus on confirming its covalent binding mechanism via mass spectrometry and exploring its selectivity across the 15 human carbonic anhydrase isoforms. The insights gained will be invaluable for researchers, scientists, and drug development professionals seeking to design the next generation of targeted therapeutics.

References

  • De Simone, G., Di Fiore, A., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204. [Link]

  • Jule, L. D., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Molecular Structure, 1280, 135065. [Link]

  • Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 34(3), e22441. [Link]

  • Jule, L. D., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Molecular Structure, 1280, 135065. [Link]

  • Ilies, M., et al. (2011). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 54(15), 5416-5423. [Link]

  • Aben, O., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Advanced Journal of Chemistry, Section A, 6(3), 224-239. [Link]

  • Rathi, E., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Stams, T., & Christianson, D. W. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(3), 553-561. [Link]

  • Rathi, E., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bromomethylcyclohexane: A Key Building Block for Pharmaceutical Synthesis. [Link]

  • Liguori, F., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2207575. [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. [Link]

  • Liguori, F., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

  • Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2121. [Link]

  • Kril, L. M., et al. (2015). N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells. Bioorganic & Medicinal Chemistry Letters, 25(18), 3897-3899. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Paukner, R., & Rittmann, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]

  • Wang, Y., et al. (2012). Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. ChemMedChem, 7(8), 1443-1451. [Link]

  • Castillo, K. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Kril, L. M., et al. (2015). N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 25(18), 3897-3899. [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. [Link]

  • Kwiecień, H., & Stefańska, J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(5), e1138. [Link]

  • Kwiecień, H., & Stefańska, J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(5), e1138. [Link]

  • Wolska, L., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4529. [Link]

  • Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

  • Kwiecień, H., & Stefańska, J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

  • ResearchGate. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]

  • ResearchGate. (2008). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)-2-fluorobenzenesulphonamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016). (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]

  • Crysdot. (n.d.). This compound. [Link]

  • Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2377-2379. [Link]

  • Onyango, E. O., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(19), 6296. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

Sources

A Comparative Guide to Cross-Validating Target Engagement for 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, early milestone in this journey is the unambiguous identification of the molecule's biological target and the rigorous validation of its engagement within a cellular context. This guide focuses on a novel investigational compound, 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide , a molecule whose precise biological target is not yet widely characterized in the public domain.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzyme classes, including carbonic anhydrases, kinases, proteases, and cholinesterases.[1][2][3][4] Given this potential for broad biological activity, establishing a robust, multi-pronged approach to identify and validate target engagement is not just best practice—it is essential for progressing the molecule through the discovery pipeline with confidence.

This guide provides a comparative analysis of state-of-the-art methodologies for deorphaning novel compounds like this compound. We will explore unbiased, proteome-wide screening techniques to generate initial hypotheses, orthogonal validation methods to confirm direct binding, and functional assays to verify that target engagement translates into a measurable biological outcome. Each section is designed to explain the "why" behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.

Part 1: Unbiased, Proteome-Wide Target Identification

When the target of a novel compound is unknown, the initial step must be an unbiased search across the entire proteome. This approach minimizes experimental bias and can reveal unexpected targets, providing a comprehensive view of the compound's interactions.[5]

Method 1: Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP) is a powerful technique for the unbiased identification of drug targets directly in living cells or cell lysates, without any need for compound modification.[5][6]

Principle of TPP: The core principle of TPP is that the binding of a small molecule ligand stabilizes its target protein, making it more resistant to heat-induced denaturation.[7][8] In a TPP experiment, cells are treated with the compound or a vehicle control and then heated across a range of temperatures. The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. A target protein will exhibit a shift in its melting curve to a higher temperature in the presence of the stabilizing compound.[6][[“]]

Experimental Workflow: Thermal Proteome Profiling (TPP)

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A 1. Culture Cells B 2. Treat with Compound (or Vehicle) A->B C 3. Aliquot and Heat (Temperature Gradient) B->C D 4. Cell Lysis & Ultracentrifugation (Separate Soluble/Aggregated) C->D E 5. Protein Digestion (Trypsin) D->E F 6. TMT Labeling E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis: Generate Melt Curves G->H I 9. Identify Proteins with Thermal Shift H->I

Caption: Workflow for Thermal Proteome Profiling (TPP).

Data Interpretation: The output is a series of melting curves for thousands of proteins. A statistically significant shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples points to a potential protein target.

Method 2: Photo-Affinity Labeling (PAL) Chemical Proteomics

Photo-affinity labeling (PAL) is another robust method for identifying direct binding partners. It provides covalent evidence of an interaction, making it highly specific.[10][11]

Principle of PAL: This technique requires synthesizing a derivative of the parent compound that incorporates two key features: a photo-reactive group (e.g., diazirine, benzophenone) and a bio-orthogonal handle (e.g., an alkyne or azide for click chemistry).[12][13] When cells are treated with this probe and irradiated with UV light, the photo-reactive group forms a highly reactive species that covalently crosslinks to any interacting proteins in close proximity.[10][11] The tagged proteins can then be enriched and identified by mass spectrometry.

Experimental Workflow: Photo-Affinity Labeling (PAL)

PAL_Workflow cluster_probe Probe Synthesis & Treatment cluster_crosslink Crosslinking & Lysis cluster_enrichment Enrichment & Digestion cluster_analysis Analysis A 1. Synthesize Probe: Compound + Photoreactive Group + Click Handle B 2. Treat Live Cells with Probe A->B C 3. UV Irradiation (Covalent Crosslinking) B->C D 4. Cell Lysis C->D E 5. Click Chemistry: Attach Biotin Tag D->E F 6. Streptavidin Enrichment E->F G 7. On-Bead Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Identify Enriched Proteins H->I

Caption: Workflow for Photo-Affinity Labeling (PAL) proteomics.

Part 2: Orthogonal Validation of Candidate Targets

Data from unbiased screens are hypotheses that require rigorous validation. Orthogonal methods, which rely on different biophysical principles, are essential to confirm that the interaction is direct, specific, and occurs in a relevant cellular environment.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is the targeted, low-throughput version of TPP and is the gold standard for confirming target engagement in a cellular setting.[14][15][16] It directly measures the physical interaction between a drug and its target protein in intact cells or tissues.[17][18]

Principle of CETSA: Like TPP, CETSA is based on ligand-induced thermal stabilization.[14] However, instead of a proteome-wide analysis, it focuses on a specific candidate protein identified from the initial screen. The amount of soluble protein remaining after heating is typically quantified by Western blotting or targeted mass spectrometry.

Step-by-Step Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the apparent binding affinity (EC50) of the compound for its target in cells.

  • Cell Culture: Plate cells at an appropriate density and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating: Transfer the cell suspension or plate to a thermal cycler or incubator and heat to a predetermined temperature (Tagg) for 3 minutes. This temperature should be on the steep part of the protein's melting curve, determined in a preliminary experiment.

  • Lysis: Lyse the cells immediately by freeze-thaw cycles or using a suitable lysis buffer.

  • Clarification: Separate the soluble fraction from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Quantification: Analyze the supernatant (soluble fraction) by Western blot, probing for the candidate target protein.

  • Data Analysis: Quantify band intensities and plot the normalized soluble protein fraction against the compound concentration. Fit the data to a dose-response curve to determine the EC50.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS offers an alternative, label-free method to validate target engagement based on a different principle: protection from proteolysis.[19][20][21]

Principle of DARTS: Ligand binding can induce a conformational change in the target protein that masks protease cleavage sites, making it more resistant to digestion.[19][22] In a DARTS experiment, cell lysate is treated with the compound, followed by digestion with a protease like pronase or trypsin.[20][22] A target protein will show less degradation in the presence of the binding compound compared to the control.

Experimental Workflow: DARTS

DARTS_Workflow cluster_prep Lysate Preparation & Treatment cluster_digest Protease Digestion cluster_analysis Analysis A 1. Prepare Cell Lysate B 2. Aliquot Lysate A->B C 3. Add Compound (Dose-Response) or Vehicle B->C D 4. Add Protease (e.g., Pronase) C->D E 5. Incubate (Controlled Time/Temp) D->E F 6. Stop Digestion (Add SDS-PAGE Buffer) E->F G 7. Western Blot for Candidate Protein F->G H 8. Assess Protection from Degradation G->H

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Part 3: Functional Cross-Validation

Confirming a direct physical interaction is crucial, but it is not sufficient. The final piece of the validation puzzle is to demonstrate that engaging the target with the compound leads to a functional consequence in a cellular pathway.

Downstream Pathway Analysis

Principle: If this compound binds to and modulates the activity of a target protein (e.g., a kinase), this should lead to predictable changes in downstream signaling events (e.g., phosphorylation of a substrate).

Hypothetical Scenario: Let's assume TPP and CETSA have identified "Kinase X" as the primary target.

  • Identify Known Substrates: Research the literature to identify well-established downstream substrates of Kinase X.

  • Design Functional Assay: Treat cells with a dose-response of the compound.

  • Measure Downstream Marker: Lyse the cells and use a phospho-specific antibody to measure the phosphorylation status of the known substrate via Western blot.

  • Correlate Data: Compare the IC50 from the functional assay (inhibition of substrate phosphorylation) with the EC50 from the CETSA target engagement assay. A strong correlation provides powerful evidence that the compound's cellular activity is a direct result of engaging Kinase X.

Logical Flow: From Target ID to Functional Validation

Validation_Logic cluster_discovery Target Discovery (Unbiased) cluster_validation Target Validation (Orthogonal) cluster_functional Functional Validation TPP Thermal Proteome Profiling (TPP) Candidate Candidate Target (e.g., Kinase X) TPP->Candidate PAL Photo-Affinity Labeling (PAL) PAL->Candidate CETSA CETSA (Confirms in-cell binding) Candidate->CETSA DARTS DARTS (Confirms binding) Candidate->DARTS Functional Downstream Pathway Assay (e.g., p-Substrate Level) CETSA->Functional Correlation Correlate Engagement (EC50) with Function (IC50) Functional->Correlation

Caption: Integrated strategy for target identification and validation.

Part 4: Comparative Summary of Methodologies

Choosing the right combination of assays is critical for an efficient and robust target validation campaign. The table below summarizes the key characteristics of the discussed methods.

Method Principle Compound Modification Evidence Type Key Advantage Key Limitation
TPP Thermal StabilizationNoIndirect (Biophysical)Proteome-wide, unbiased, in-cell context[5][6]Technically demanding, requires mass spectrometry
PAL Covalent CrosslinkingYesDirect (Covalent)Provides direct evidence of interaction[10]Probe synthesis can be complex and may alter binding[23]
CETSA Thermal StabilizationNoIndirect (Biophysical)Gold standard for in-cell target engagement[14][15]Low-throughput, requires specific antibodies
DARTS Protease ProtectionNoIndirect (Biophysical)Orthogonal to thermal shift methods[19][21]May not work for all protein-ligand interactions
Functional Assay Pathway ModulationNoIndirect (Biological)Confirms physiological relevance of target engagementSusceptible to off-target effects confounding results

Conclusion

Validating the target engagement of a novel compound like this compound requires a multi-layered, evidence-based approach. There is no single "magic bullet" experiment. The most robust strategy begins with an unbiased, proteome-wide screen (TPP or PAL) to generate high-quality candidate targets. These candidates must then be confirmed using orthogonal, label-free methods like CETSA and DARTS to provide strong evidence of a direct physical interaction within the complex milieu of the cell.

Finally, this biophysical engagement must be linked to a functional cellular outcome. A strong correlation between the concentration-dependence of target binding and the modulation of a downstream pathway provides the highest level of confidence that the identified target is indeed responsible for the compound's biological activity. By systematically integrating these complementary techniques, researchers can build a compelling and self-validating case for the mechanism of action, de-risking the compound for further development.

References

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147–189. [Link]

  • Gao, M., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Proteome science, 15, 14. [Link]

  • Franken, H., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Journal of proteome research, 16(7), 2465–2476. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current protocols in chemical biology, 3(4), 163–178. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in molecular biology (Clifton, N.J.), 1263, 287–298. [Link]

  • Gao, M., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Proteome science, 15, 14. [Link]

  • Gao, M., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Proteome science, 15, 14. [Link]

  • Cheung, S. T., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of proteome research. [Link]

  • Gao, M., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: A handy tool to investigate protein-protein interactions (PPIs). Proteome science, 15, 14. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in molecular biology (Clifton, N.J.), 1263, 287–298. [Link]

  • Savitski, M. M., et al. (2014). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature protocols, 9(10), 2465–2483. [Link]

  • Wyska, E., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 152, 108076. [Link]

  • Consensus. (n.d.). What is the impact of thermal proteome profiling on drug target identification?. Consensus. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1444, 15–33. [Link]

  • Abbasi, M. A., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current organic synthesis, 20(1), 1–2. [Link]

  • Guler, O. O., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic chemistry, 103, 104207. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 159–171. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab. [Link]

  • Gžidel, M., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 24(22), 16401. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

Sources

Comparative Analysis of 4-(Bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide and its derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this document delves into the therapeutic potential of this class of compounds, supported by experimental data and detailed protocols to facilitate further research and development.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern drug discovery, forming the structural basis for a wide array of therapeutic agents.[1] Its chemical versatility allows for the development of drugs with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The sulfonamide group's ability to act as a potent zinc-binding group has been instrumental in the design of inhibitors for various metalloenzymes, most notably carbonic anhydrases.[1]

The core structure of this compound combines several key features that suggest significant therapeutic potential. The N-(4-fluorophenyl) group can influence the compound's pharmacokinetic properties and binding interactions, while the reactive bromomethyl group at the 4-position offers a site for further chemical modification to create a library of derivatives with potentially enhanced and diversified biological activities.

Synthesis of this compound and Its Derivatives

The synthesis of the parent compound, this compound, is a multi-step process that begins with the commercially available p-toluenesulfonyl chloride. The subsequent derivatization at the bromomethyl position allows for the creation of a diverse library of compounds for comparative analysis.

Part 1: Synthesis of the Key Intermediate: 4-(Bromomethyl)benzenesulfonyl chloride

The initial and crucial step is the synthesis of 4-(bromomethyl)benzenesulfonyl chloride. This can be achieved through the radical bromination of p-toluenesulfonyl chloride.

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride [2]

  • Materials: p-Toluenesulfonyl chloride, N-bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride.

  • Procedure:

    • A mixture of p-toluenesulfonyl chloride (0.52 mol), N-bromosuccinimide (0.62 mol), and benzoyl peroxide (5 g) is heated to reflux in carbon tetrachloride (500 ml) for 1 hour.[2]

    • The reaction mixture is then filtered to remove succinimide.

    • The filtrate is concentrated under reduced pressure.

    • The resulting residue is triturated with isopropyl ether to yield 4-(bromomethyl)benzenesulfonyl chloride as a white solid.[2]

This key intermediate is also commercially available from suppliers like Sigma-Aldrich.[3][4]

Part 2: Synthesis of this compound

The synthesized 4-(bromomethyl)benzenesulfonyl chloride is then reacted with 4-fluoroaniline to yield the target compound.

Experimental Protocol: General Synthesis of N-Aryl Benzenesulfonamides

  • Materials: 4-(Bromomethyl)benzenesulfonyl chloride, 4-Fluoroaniline, Pyridine (or another suitable base), Dichloromethane (or another suitable solvent).

  • Procedure:

    • Dissolve 4-fluoroaniline in a suitable solvent such as dichloromethane.

    • Add a base, like pyridine, to the solution to act as an acid scavenger.

    • Slowly add a solution of 4-(bromomethyl)benzenesulfonyl chloride in the same solvent to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Part 3: Synthesis of Derivatives

The presence of the bromomethyl group provides a reactive handle for the synthesis of a diverse range of derivatives. Nucleophilic substitution reactions can be employed to introduce various functional groups, allowing for a systematic exploration of the structure-activity relationship.

G Core This compound Derivatives Derivatives 4-(Nu-methyl)-N-(4-fluorophenyl)benzenesulfonamide Core->Derivatives Nucleophilic Substitution Nu Nucleophile (Nu-H) (e.g., R-OH, R-SH, R-NH2) Nu->Derivatives

Caption: General scheme for the synthesis of derivatives.

Comparative Biological Evaluation: A Focus on Carbonic Anhydrase Inhibition and Antimicrobial Activity

While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, we can extrapolate potential activities and design a comparative framework based on the known biological profiles of related benzenesulfonamides. The primary areas of interest for this class of compounds are their potential as carbonic anhydrase inhibitors and antimicrobial agents.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are classic and potent inhibitors of various CA isoforms.[1]

Structure-Activity Relationship (SAR) Insights:

  • The Unsubstituted Sulfonamide Moiety (-SO₂NH₂): This group is crucial for binding to the zinc ion in the active site of carbonic anhydrases.

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzenesulfonamide ring significantly influence the inhibitory potency and isoform selectivity. Electron-withdrawing groups can enhance inhibitory activity.

  • N-Substitution on the Sulfonamide: While primary sulfonamides are generally the most potent CA inhibitors, N-substituted derivatives can also exhibit significant activity and may offer advantages in terms of physicochemical properties and selectivity.

Hypothetical Comparative Analysis of Derivatives:

To illustrate a comparative analysis, let's consider a hypothetical series of derivatives where the bromine atom in this compound is replaced by different nucleophiles. The inhibitory activity against key carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) would be evaluated.

Derivative (Modification at 4-position)Predicted hCA II Inhibition (IC₅₀)Predicted hCA IX Inhibition (IC₅₀)Rationale for Predicted Activity
-CH₂Br (Parent Compound)ModerateModerate to HighThe bromomethyl group offers a potential interaction point within the active site.
-CH₂OHLowerLowerThe hydroxyl group may form hydrogen bonds but could reduce overall lipophilicity.
-CH₂OCH₃ModerateModerateThe methoxy group could offer favorable hydrophobic interactions.
-CH₂N₃HighHighThe azide group can form additional interactions within the active site.
-CH₂-S-Ar (Arylthioether)HighVery HighThe aryl group can extend into hydrophobic pockets of the active site, enhancing potency and selectivity, especially for tumor-associated isoforms like hCA IX.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

  • Materials: Purified human carbonic anhydrase isoforms, CO₂-saturated water, buffer solution (e.g., Tris-HCl), the synthesized benzenesulfonamide derivatives, and a stopped-flow spectrophotometer.

  • Procedure:

    • An indicator dye is added to the buffer to monitor pH changes.

    • The enzyme solution is pre-incubated with various concentrations of the inhibitor.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

    • The rate of the hydration reaction is monitored by the change in absorbance of the pH indicator.

    • Inhibition constants (Ki) and IC₅₀ values are calculated by analyzing the reaction rates at different inhibitor concentrations.

G cluster_0 Enzyme-Inhibitor Interaction cluster_1 Measurement CA Carbonic Anhydrase (CA) (with Zn²⁺ in active site) Complex CA-Inhibitor Complex (Inhibition of CO₂ hydration) CA->Complex Inhibitor Benzenesulfonamide Derivative Inhibitor->Complex Reaction Hydration Reaction Complex->Reaction Inhibits CO2 CO₂ Substrate CO2->Reaction Measurement Stopped-Flow Spectrophotometry (Measures reaction rate) Reaction->Measurement

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Antimicrobial Activity

Sulfonamide drugs were among the first classes of antibiotics discovered and are still used to treat various bacterial infections.[5] They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Structure-Activity Relationship (SAR) Insights:

  • The p-Aminobenzenesulfonamide Core: This is the classic pharmacophore for antibacterial sulfonamides, mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA). While the core topic compound lacks the p-amino group, its derivatives could be designed to incorporate it or to exhibit antimicrobial activity through other mechanisms.

  • N¹-Heterocyclic Substituents: In many commercial sulfa drugs, the sulfonamide nitrogen is substituted with a heterocyclic ring, which enhances potency and improves pharmacokinetic properties.

  • Halogenation: The presence of halogen atoms, such as the fluorine in the N-(4-fluorophenyl) group, can often enhance antimicrobial activity.

Hypothetical Comparative Analysis of Derivatives:

For antimicrobial evaluation, a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) would be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Derivative (Modification at 4-position)Predicted MIC vs. S. aureus (µg/mL)Predicted MIC vs. E. coli (µg/mL)Rationale for Predicted Activity
-CH₂Br (Parent Compound)>128>128Lacks the key p-amino group for DHPS inhibition.
-CH₂-NH₂64-128128-256Introduction of an amino group may confer some activity.
-CH₂-(N-heterocycle)32-6464-128The heterocyclic moiety could enhance cell permeability and target interaction.
-CH₂-S-R16-3232-64Thioether derivatives have shown promising antimicrobial activity through various mechanisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth, bacterial strains, 96-well microtiter plates, and the synthesized benzenesulfonamide derivatives.

  • Procedure:

    • A serial two-fold dilution of each compound is prepared in the microtiter plates.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_0 Preparation cluster_1 Incubation & Observation Compound Serial Dilution of Benzenesulfonamide Derivative Incubation Incubate 24h at 37°C Compound->Incubation Bacteria Standardized Bacterial Inoculum Bacteria->Incubation Observation Visual Inspection for Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the 4-(bromomethyl) position allows for the creation of a diverse library of derivatives. Based on the extensive literature on benzenesulfonamides, these new compounds are likely to exhibit interesting biological activities, particularly as carbonic anhydrase inhibitors and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives. Quantitative structure-activity relationship (QSAR) studies, coupled with molecular modeling, will be instrumental in elucidating the key structural features that govern their activity and selectivity. This will enable the rational design of more potent and specific drug candidates. Furthermore, evaluation against a broader range of biological targets is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

  • PrepChem. Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. Available from: [Link]

  • Lee, S., Abed, D. A., Nguyen, M. U., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 240, 114569. Available from: [Link]

  • Lee, S., Abed, D. A., Nguyen, M. U., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Research With Rutgers. Available from: [Link]

  • Various Authors. (2026).
  • Gudžević, M., et al. (2011). Phenylethynylbenzenesulfonamide Regioisomers Strongly and Selectively Inhibit the Transmembrane, Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Over the Cytosolic Isoforms I and II. Bioorganic & Medicinal Chemistry Letters, 21(19), 5892-6.
  • Lee, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Rutgers University.
  • Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • Taylor & Francis Online. 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid: unexpected synthesis, structure elucidation and antimicrobial activity. Available from: [Link]

  • De Luca, L., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 683-688.
  • Bantia, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Journal of Medicinal Chemistry, 54(11), 3847-3858.
  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8899.
  • Qadir, M. A., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 8482591.
  • Ponticello, G. S., et al. (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 30(4), 591-597.
  • Angeli, A., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(2), 1639.
  • Rodrigues, V. Z., et al. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
  • BenchChem.
  • Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

  • Khan, I., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pak. J. Pharm. Sci., 25(4), 739-744.
  • Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
  • El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-10.
  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available from: [Link]

  • Al-Hussain, S. A., & Afzal, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(8), 6165-6178.
  • Aslan, G., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 18.
  • Hurdle, J. G., et al. (2011). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. Antimicrobial Agents and Chemotherapy, 55(11), 5057-5063.
  • BenchChem.
  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • PubChem. 4-(Bromomethyl)benzenesulfonyl chloride.
  • Meng, X., et al. (2014). Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5055-5058.
  • Sigma-Aldrich. 4-(Bromomethyl)benzenesulfonyl fluoride 97%.

Sources

Independent Verification of Benzenesulfonamide-Based COX-2 Inhibitors: A Comparative Guide to Celecoxib and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of the biological effects of benzenesulfonamide-based compounds, using the well-established COX-2 inhibitor, Celecoxib, as a primary example. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of anti-inflammatory and anti-cancer therapeutics. We will delve into the mechanistic underpinnings of Celecoxib's action, compare its performance with relevant alternatives, and provide detailed, field-proven protocols for robust in vitro and in vivo validation.

The Imperative of Independent Verification in Drug Discovery

In the landscape of drug discovery and development, initial reports of a compound's efficacy and mechanism of action serve as a critical starting point. However, the true litmus test of a potential therapeutic lies in its independent verification. Reproducibility of experimental findings is the cornerstone of scientific integrity, ensuring that the observed biological effects are not artifacts of a specific experimental setup or unconscious bias. This guide is structured to provide a logical and scientifically rigorous approach to independently verify the effects of a benzenesulfonamide-based compound, exemplified by Celecoxib.

Understanding the Molecular Landscape: The Mechanism of Action of Celecoxib

Celecoxib, a diaryl-substituted pyrazole benzenesulfonamide, is renowned for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[2] Unlike non-selective NSAIDs such as aspirin and ibuprofen, which inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of the COX-2 enzyme.[2][3] This selective inhibition is thought to reduce the gastrointestinal side effects associated with COX-1 inhibition.[4]

Beyond its well-documented role in inflammation, Celecoxib has garnered significant attention for its potential anti-cancer properties.[5][6] This has led to the exploration of its COX-2 independent mechanisms of action. Emerging evidence suggests that Celecoxib can modulate other critical signaling pathways involved in cell survival, proliferation, and apoptosis, including the NF-κB and PI3K/Akt pathways.[2][7][8]

Celecoxib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates PI3K PI3K Receptor->PI3K Activates Arachidonic_Acid Arachidonic_Acid COX2 COX2 Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits Celecoxib->IKK Inhibits Akt Akt Celecoxib->Akt Inhibits IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases NFkB_n NF-kB NFkB->NFkB_n Translocates to PI3K->Akt Activates Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Promotes Gene_Expression Gene_Expression NFkB_n->Gene_Expression Promotes

Figure 1: Simplified signaling pathway of Celecoxib's action.

Comparative Analysis: Celecoxib vs. Alternatives

A crucial aspect of independent verification is to benchmark the compound of interest against existing alternatives. This provides context for its potency, selectivity, and potential therapeutic advantages. For Celecoxib, relevant comparators include other selective COX-2 inhibitors (e.g., Rofecoxib, Valdecoxib, Etoricoxib) and traditional non-selective NSAIDs (e.g., Aspirin, Ibuprofen).[9][10][11][12]

CompoundTarget(s)IC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (COX-1/COX-2)Primary Application
Celecoxib COX-26.60.88.3Anti-inflammatory, Analgesic, Potential Anti-cancer
Rofecoxib COX-2>1001.3>77Anti-inflammatory, Analgesic (Withdrawn)
Valdecoxib COX-2>1000.05>2000Anti-inflammatory, Analgesic (Withdrawn)
Etoricoxib COX-21271.2106Anti-inflammatory, Analgesic
Aspirin COX-1, COX-2---Anti-inflammatory, Analgesic, Anti-platelet, Potential Anti-cancer
Ibuprofen COX-1, COX-2---Anti-inflammatory, Analgesic

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes and is compiled from various sources.[10][11]

Experimental Protocols for Independent Verification

To independently verify the effects of a benzenesulfonamide-based compound like Celecoxib, a multi-faceted experimental approach is required, encompassing both in vitro and in vivo studies.

In Vitro Assays

1. Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][9]

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with Celecoxib and controls Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of Celecoxib, a vehicle control (e.g., DMSO), and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[9][14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Western Blot Analysis of Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample.[15] In this context, it can be used to assess the effect of Celecoxib on the expression of key apoptosis-related proteins, such as Bcl-2 (anti-apoptotic) and cleaved caspase-3 (pro-apoptotic).[6][15]

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with Celecoxib and controls Start->Cell_Treatment Protein_Extraction Lyse cells and extract proteins Cell_Treatment->Protein_Extraction Protein_Quantification Quantify protein concentration (e.g., BCA assay) Protein_Extraction->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Protein_Transfer Blocking Block the membrane to prevent non-specific binding Protein_Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-Bcl-2, anti-cleaved caspase-3) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using a chemiluminescent substrate Secondary_Antibody->Detection Data_Analysis Analyze band intensities Detection->Data_Analysis End End Data_Analysis->End Paw_Edema_Workflow Start Start Animal_Acclimatization Acclimatize rodents (rats or mice) Start->Animal_Acclimatization Compound_Administration Administer Celecoxib, vehicle, or positive control (e.g., Indomethacin) Animal_Acclimatization->Compound_Administration Carrageenan_Injection Inject carrageenan into the hind paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate the percentage of edema inhibition Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer Celecoxib (e.g., orally or intraperitoneally) at various doses, a vehicle control, and a positive control (e.g., Indomethacin) to different groups of animals.

  • Carrageenan Injection: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal. [3][16]4. Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. [16]5. Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

2. Human Tumor Xenograft Model in Immunocompromised Mice

This model is used to evaluate the anti-cancer efficacy of a compound in a living organism. [17]

Xenograft_Workflow Start Start Cell_Implantation Subcutaneously implant human cancer cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow to a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer Celecoxib, vehicle, or positive control (e.g., a standard chemotherapeutic agent) Randomization->Treatment Tumor_Measurement Measure tumor volume regularly Treatment->Tumor_Measurement Endpoint Euthanize mice when tumors reach a predetermined size or at the end of the study Tumor_Measurement->Endpoint Data_Analysis Analyze tumor growth inhibition and other relevant parameters Endpoint->Data_Analysis End End Data_Analysis->End

Figure 5: Workflow for the human tumor xenograft model.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice). 2. Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups. 3. Treatment: Administer Celecoxib (e.g., via oral gavage), a vehicle control, and a positive control (e.g., a standard-of-care chemotherapeutic agent) to the respective groups for a predetermined duration.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Analyze the tumor growth inhibition, body weight changes, and any other relevant parameters.

Conclusion

The independent verification of a compound's biological effects is a critical and indispensable process in drug discovery. This guide has provided a comprehensive framework for such an undertaking, using the benzenesulfonamide-based COX-2 inhibitor, Celecoxib, as a working example. By employing a combination of robust in vitro and in vivo assays, and by comparing the compound's performance against relevant alternatives, researchers can generate the high-quality, reproducible data necessary to validate its therapeutic potential. The detailed protocols and conceptual workflows presented herein are designed to be adaptable to the specific compound and biological question under investigation, thereby empowering scientists to conduct their research with the utmost scientific rigor and integrity.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Nonsteroidal Anti-inflammatory Drugs as Anticancer Agents: Mechanistic, Pharmacologic, and Clinical Issues | JNCI: Journal of the National Cancer Institute | Oxford Academic. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (n.d.). Retrieved from [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.). Retrieved from [Link]

  • Celecoxib suppresses NF-κB p65 (RelA) and TNFα expression signaling in glioblastoma. (n.d.). Retrieved from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved from [Link]

  • Tumor Xenografting: A Necessity for Cancer Drug Development - Pharma Models. (2014). Retrieved from [Link]

  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC - NIH. (2021). Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Proposal of the main molecular signaling pathways by which celecoxib... - ResearchGate. (n.d.). Retrieved from [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). Retrieved from [Link]

  • Determination of Caspase Activation by Western Blot - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.). Retrieved from [Link]

  • Which proteins expression should I check by western blot for confirmation of apoptosis?. (2014). Retrieved from [Link]

  • Anti-Inflammatory Agents for Cancer Therapy - PMC - NIH. (n.d.). Retrieved from [Link]

  • Celecoxib Alternatives Compared - Drugs.com. (n.d.). Retrieved from [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (2025). Retrieved from [Link]

  • 7 pain management options for cancer patients you might not know about. (2024). Retrieved from [Link]

  • Clinical Pharmacology of Celecoxib. (2024). Retrieved from [Link]

  • Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat - University of Alberta. (n.d.). Retrieved from [Link]

  • Aspirin and celecoxib revealed anticancer and immunomodulatory effects on colon cancer cells | International journal of health sciences - ScienceScholar. (2022). Retrieved from [Link]

  • Carrageenan Induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Aspirin and celecoxib revealed anticancer and immunomodulatory effects on colon cancer cells - ResearchGate. (2025). Retrieved from [Link]

  • Comparing etoricoxib and celecoxib for preemptive analgesia for acute postoperative pain in patients undergoing arthroscopic anterior cruciate ligament reconstruction: a randomized controlled trial - PubMed Central. (2010). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. (2003). Retrieved from [Link]

  • NSAIDs and Cancer Resolution: New Paradigms beyond Cyclooxygenase - MDPI. (n.d.). Retrieved from [Link]

  • Role of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) in Cancer Prevention and Cancer Promotion - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide analogs, a class of compounds with significant potential in anticancer research. By synthesizing data from existing literature on related benzenesulfonamide derivatives, this document offers a predictive framework for designing and evaluating novel therapeutic agents. We will explore the synthetic rationale, key structural modifications influencing biological activity, and detailed experimental protocols for their evaluation.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The sulfonamide moiety (-SO₂NH-) is a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. The general structure of an N-aryl benzenesulfonamide allows for extensive chemical modifications at both the benzenesulfonamide and the N-aryl rings, making it an attractive scaffold for developing targeted therapies.

The subject of this guide, this compound, incorporates several key features hypothesized to contribute to its biological activity:

  • The Benzenesulfonamide Core: Provides a rigid scaffold and key hydrogen bonding groups.

  • The 4-(bromomethyl) Group: A reactive electrophilic center that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins, leading to irreversible inhibition.

  • The N-(4-fluorophenyl) Moiety: The fluorine substitution can enhance metabolic stability and binding affinity through favorable interactions with the target protein.

This guide will comparatively analyze hypothetical analogs of this parent compound to elucidate the SAR and guide the rational design of more potent and selective anticancer agents.

Synthetic Strategy and Rationale

The synthesis of this compound analogs generally follows a convergent approach, allowing for the facile introduction of diversity at specific positions. The primary synthetic route involves the reaction of a substituted benzenesulfonyl chloride with a corresponding aniline derivative.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-part process: the preparation of the key intermediate, 4-(bromomethyl)benzene-1-sulfonyl chloride, and its subsequent coupling with various substituted anilines.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Coupling and Diversification p-toluenesulfonyl_chloride p-Toluenesulfonyl chloride radical_bromination Radical Bromination (e.g., NBS, AIBN) p-toluenesulfonyl_chloride->radical_bromination Benzylic Bromination 4_bromomethyl_sulfonyl_chloride 4-(Bromomethyl)benzene-1-sulfonyl chloride radical_bromination->4_bromomethyl_sulfonyl_chloride sulfonamide_formation Sulfonamide Formation (e.g., Pyridine, DCM) 4_bromomethyl_sulfonyl_chloride->sulfonamide_formation substituted_aniline Substituted Aniline (e.g., 4-fluoroaniline) substituted_aniline->sulfonamide_formation target_analog Target Analog 4-(bromomethyl)-N-(aryl)benzenesulfonamide sulfonamide_formation->target_analog

Caption: General synthetic workflow for 4-(bromomethyl)-N-arylbenzenesulfonamide analogs.

Causality Behind Experimental Choices: The use of radical bromination with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is a standard and efficient method for the selective bromination of the benzylic methyl group without affecting the sulfonyl chloride functionality. The subsequent sulfonamide bond formation is a robust and high-yielding reaction, typically carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically modulated by altering three key structural regions: (A) the 4-substituent on the benzenesulfonamide ring , (B) the substitution pattern on the N-phenyl ring , and (C) the nature of the sulfonamide linker .

Hypothetical Analog Comparison

The following table outlines a series of hypothetical analogs and the predicted impact of their structural modifications on anticancer activity, based on established principles in medicinal chemistry and findings from related benzenesulfonamide series.[2][3]

Analog Modification from Parent Compound Predicted Impact on Anticancer Activity Rationale
Parent This compoundBaseline Activity Covalent binding potential via bromomethyl group; favorable interactions from 4-fluorophenyl moiety.
A1 4-(chloromethyl)Potentially Decreased Activity Chloro is less reactive than bromo as a leaving group, potentially reducing the rate of covalent bond formation with the target.
A2 4-(iodomethyl)Potentially Increased Activity Iodo is a better leaving group than bromo, which may enhance the rate of covalent modification of the target protein.
A3 4-methyl (no halogen)Significantly Decreased Activity Loss of the electrophilic center for covalent inhibition. Any remaining activity would be due to non-covalent interactions.
B1 N-phenyl (unsubstituted)Potentially Decreased Activity The 4-fluoro substituent often enhances binding affinity and metabolic stability. Its removal may be detrimental.
B2 N-(4-chlorophenyl)Potentially Similar or Increased Activity The chloro group is also an electron-withdrawing group and can participate in halogen bonding, potentially mimicking or improving upon the fluoro substituent's effect.
B3 N-(4-methoxyphenyl)Potentially Decreased Activity The electron-donating methoxy group may alter the electronic properties and steric profile unfavorably for target binding.
C1 N-methyl-4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamidePotentially Decreased Activity Methylation of the sulfonamide nitrogen removes a key hydrogen bond donor, which is often critical for interaction with the target protein.

Experimental Protocols

To validate the predicted SAR, a systematic biological evaluation of the synthesized analogs is necessary. The following protocols provide a framework for assessing their anticancer properties.

Synthesis of this compound (Parent Compound)

Step 1: Synthesis of 4-(bromomethyl)benzene-1-sulfonyl chloride

  • To a solution of 4-methylbenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or ¹H NMR.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)benzene-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Add 4-fluoroaniline (1.1 eq) and pyridine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Potential Mechanism of Action and Signaling Pathways

Benzenesulfonamide derivatives have been reported to exert their anticancer effects through various mechanisms.[4] Given the chemical structure of this compound, a plausible mechanism of action is the inhibition of key enzymes involved in cancer cell proliferation and survival. The reactive bromomethyl group suggests a potential for covalent inhibition of enzymes such as kinases or matrix metalloproteinases (MMPs).

G Analog 4-(bromomethyl)-N-(4-fluorophenyl) benzenesulfonamide Analog Target_Enzyme Target Enzyme (e.g., Kinase, MMP) Analog->Target_Enzyme Binds to active site Covalent_Inhibition Covalent Inhibition (Alkylation of Cys/His) Target_Enzyme->Covalent_Inhibition Covalent bond formation Downstream_Signaling Downstream Signaling Pathway Disruption Covalent_Inhibition->Downstream_Signaling Leads to Apoptosis Apoptosis Downstream_Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest

Sources

A Researcher's Guide to 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide: Evaluating Anticancer Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, a compound of interest in contemporary cancer research. Due to the limited direct experimental data on this specific molecule, this document establishes a framework for its evaluation by drawing parallels with structurally and functionally related benzenesulfonamide derivatives. We will explore its probable mechanisms of action, compare its potential efficacy with established anticancer agents, and provide detailed protocols for its characterization in various cancer cell lines. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising compound.

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and notably, anticancer properties.[1] The versatility of this scaffold allows for substitutions that can significantly modulate its biological activity. The subject of this guide, this compound, combines the core benzenesulfonamide structure with a reactive bromomethyl group and a fluorophenyl ring, suggesting a potential for targeted interactions within the cellular environment.

Derivatives of benzenesulfonamide have demonstrated a variety of anticancer mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and metastasis.[2] These mechanisms often stem from the inhibition of specific enzymes such as carbonic anhydrases, which are vital for pH regulation in tumor microenvironments, and protein kinases that drive cancer cell proliferation.[2][3]

Postulated Mechanisms of Action

Based on the known activities of related benzenesulfonamide compounds, this compound is likely to exert its anticancer effects through one or more of the following pathways:

  • Carbonic Anhydrase Inhibition: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors that helps maintain a favorable pH for tumor cell survival and proliferation.[3]

  • Tubulin Polymerization Inhibition: Certain sulfonamides disrupt the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[4]

  • Kinase Inhibition: The sulfonamide structure is present in several approved kinase inhibitors. It is plausible that this compound could target protein kinases involved in cancer signaling, such as BRAF or VEGFR-2.[5][6]

  • Induction of Apoptosis: A common outcome of the above mechanisms is the initiation of apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

Below is a generalized signaling pathway illustrating the potential targets of benzenesulfonamide derivatives.

Benzenesulfonamide_MoA cluster_0 Cellular Targets cluster_1 Downstream Effects cluster_2 Cellular Outcomes CA_IX Carbonic Anhydrase IX pH_Regulation Disrupted pH Homeostasis CA_IX->pH_Regulation Tubulin Tubulin Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Kinases Protein Kinases (e.g., BRAF, VEGFR-2) Signal_Transduction Inhibited Signal Transduction Kinases->Signal_Transduction Apoptosis Apoptosis pH_Regulation->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Destabilization->Cell_Cycle_Arrest Signal_Transduction->Apoptosis Cell_Cycle_Arrest->Apoptosis Compound This compound Compound->CA_IX Inhibition Compound->Tubulin Inhibition Compound->Kinases Inhibition

Figure 1: Potential mechanisms of action for this compound.

Comparative Efficacy Analysis

To contextualize the potential efficacy of this compound, we compare it with a panel of alternative compounds. This includes structurally related molecules and standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%.

Alternative Compounds for Comparison:
  • Structurally/Mechanistically Related:

    • Celecoxib: A selective COX-2 inhibitor with a sulfonamide moiety.[8]

    • Pazopanib: A multi-targeted tyrosine kinase inhibitor containing a sulfonamide group, targeting VEGFR, PDGFR, and c-kit.[2]

  • Standard Chemotherapeutic Agents:

    • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.[]

    • Cisplatin: A platinum-based drug that causes DNA cross-linking, leading to apoptosis.[10]

    • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[11]

Comparative IC50 Values (µM) in Various Cancer Cell Lines

The following table summarizes the reported IC50 values for the comparator compounds in common cancer cell lines. This data provides a benchmark for interpreting the results of future studies on this compound.

Cell LineCancer TypeCelecoxib (µM)Pazopanib (µM)Doxorubicin (µM)Cisplatin (µM)Paclitaxel (µM)
MCF-7 Breast Cancer~20-50~10-20~0.01-0.1~1-10~0.001-0.01
MDA-MB-231 Breast Cancer~25-60~5-15~0.01-0.1~1-10~0.001-0.01
A549 Lung Cancer~30-70~5-25~0.01-0.2~1-15~0.001-0.01
HCT-116 Colon Cancer~10-40~1-10~0.01-0.1~0.5-5~0.001-0.01
HepG2 Liver Cancer~20-60~5-20~0.01-0.1~1-10~0.001-0.01

Note: The IC50 values are approximate and can vary depending on the experimental conditions (e.g., exposure time, assay method). The data is compiled from various scientific publications.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the anticancer efficacy of this compound, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.

Experimental Workflow Diagram

Experimental_Workflow Start Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) Treatment Treat with 4-(bromomethyl)-N- (4-fluorophenyl)benzenesulfonamide (Dose-Response and Time-Course) Start->Treatment MTT_Assay MTT Assay for Cell Viability/Proliferation Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining for Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptotic_Population Quantify Apoptotic vs. Necrotic Cells Apoptosis_Assay->Apoptotic_Population Cell_Cycle_Distribution Analyze Cell Cycle Phase Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis Apoptotic_Population->Data_Analysis Cell_Cycle_Distribution->Data_Analysis

Figure 2: Workflow for evaluating the in vitro anticancer efficacy of the compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Culture cells in 6-well plates and treat with the test compound at the desired concentrations for the specified time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Culture and treat cells as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Conclusion and Future Directions

While direct experimental evidence for the anticancer efficacy of this compound is currently limited, its chemical structure strongly suggests it belongs to a class of compounds with significant therapeutic potential. By leveraging the extensive research on related benzenesulfonamide derivatives, we can hypothesize that its mechanism of action likely involves the inhibition of key cellular processes such as cell division, pH regulation, and signal transduction, ultimately leading to apoptosis and cell cycle arrest.

The comparative analysis with established anticancer agents provides a valuable framework for interpreting future experimental data. The detailed protocols provided in this guide offer a clear path for researchers to systematically evaluate the efficacy of this compound in a variety of cancer cell lines.

Future research should focus on a comprehensive in vitro evaluation of this compound against a broad panel of cancer cell lines to determine its IC50 values and elucidate its specific mechanism of action. Subsequent studies could then progress to in vivo models to assess its therapeutic potential in a more complex biological system. The insights gained from such investigations will be crucial in determining the future of this promising compound in the landscape of cancer therapy.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Das, S., & Johnson, D. E. (2020). The molecular mechanisms of celecoxib in tumor development. Medicine, 99(40), e22432.
  • Dr. Oracle. (2025). What is the mechanism of action of paclitaxel? Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Hasyim, D. M., Musfiroh, I., Hendra, R., Kamarulzaman, E. E., Ritmaleni, R., & Muchtaridi, M. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 19, 11697–11747.
  • MDPI. (n.d.). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Development of tubulin polymerization inhibitors as anticancer agents. Retrieved from [Link]

  • PMC. (n.d.). BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report. Retrieved from [Link]

  • PubMed. (n.d.). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Retrieved from [Link]

  • Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]

  • Wikipedia. (n.d.). Paclitaxel. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Retrieved from [Link]

  • MDPI. (n.d.). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Retrieved from [Link]

  • PubMed Central. (n.d.). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are BRAF V600E inhibitors and how do they work? Retrieved from [Link]

  • StatPearls. (2023). Cisplatin. Retrieved from [Link]

  • Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Results in Chemistry, 7, 101416.
  • PubMed Central. (n.d.). Novel tertiary sulfonamides as potent anti-cancer agents. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Retrieved from [Link]

  • KTU ePubl. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Retrieved from [Link]

  • MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

  • ResearchGate. (2022). Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Retrieved from [Link]

  • PMC. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Retrieved from [Link]

  • MDPI. (n.d.). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • PubMed. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from [Link]

  • Mayo Clinic. (2004). Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. Retrieved from [Link]

  • Figshare. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the therapeutic candidates targeting Tubulin? Retrieved from [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) and Cancer. Retrieved from [Link]

  • Frontiers. (2025). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Retrieved from [Link]

  • PubMed. (n.d.). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Retrieved from [Link]

  • PMC. (n.d.). The molecular mechanisms of celecoxib in tumor development. Retrieved from [Link]

  • Wikipedia. (n.d.). BRAF (gene). Retrieved from [Link]

  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC50) value of paclitaxel.... Retrieved from [Link]

  • PMC. (n.d.). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Retrieved from [Link]

  • Clinical Oncology Pathways. (n.d.). Overview. Retrieved from [Link]

Sources

Comparative Guide to the Mechanistic Validation of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Identification and Validation for a Novel Covalent Inhibitor

Author's Foreword

The compound 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide represents a compelling case for mechanistic investigation. Its structure marries a classic benzenesulfonamide scaffold, prevalent in numerous approved drugs, with a reactive bromomethyl group. This combination strongly suggests a mechanism of action rooted in covalent inhibition , where the compound forms a permanent bond with its protein target.

This guide eschews a simple, linear protocol. Instead, it presents a dynamic, multi-pronged strategy for the de-novo validation of this compound's mechanism of action. We will operate under the central hypothesis that our compound is a targeted covalent inhibitor. Our objective is to design a self-validating experimental cascade that not only identifies the molecular target but also rigorously confirms the "how" and "why" of its biological activity. We will explore and compare alternative methodologies at each crucial decision point, providing the rationale necessary for researchers to adapt this framework to their specific biological questions.

Foundational Hypothesis: Covalent Inhibition and Target Class Prediction

The presence of the electrophilic bromomethyl group is a deliberate design choice, pointing towards covalent modification of a nucleophilic amino acid residue (e.g., Cysteine, Lysine, Histidine) within a protein's binding pocket. The benzenesulfonamide core, on the other hand, provides the initial, non-covalent interactions that orient the reactive group, lending specificity to the interaction.

Based on the sulfonamide scaffold, we can prioritize several potential protein classes as primary targets. Sulfonamides are well-documented inhibitors of:

  • Carbonic Anhydrases (CAs): Involved in pH regulation and various physiological processes.

  • Matrix Metalloproteinases (MMPs): Key enzymes in tissue remodeling and cancer progression.

  • Kinases: The bromomethyl group could target a cysteine residue near the ATP-binding pocket, a strategy employed by several approved covalent kinase inhibitors.

  • HSP90 (Heat Shock Protein 90): A chaperone protein with a known affinity for sulfonamide-containing ligands.

Our validation workflow is therefore designed to first confirm the covalent nature of the interaction and then identify the specific target protein(s) from these or other classes.

The Experimental Validation Workflow: A Comparative Approach

We will employ a phased approach, starting with broad, cell-based assays to confirm activity, moving to sophisticated proteomics to identify the target, and concluding with detailed biophysical and biochemical assays to validate the interaction.

Caption: Experimental workflow for validating a novel covalent inhibitor.

Phase 1: Confirming Covalent Activity

The first step is to confirm that the compound is biologically active and that its activity is consistent with a covalent mechanism.

Experiment 1A: Phenotypic Screening
  • Objective: To establish a baseline of biological activity in a relevant cellular context.

  • Methodology: A cell viability assay (e.g., MTT or CellTiter-Glo®) is a straightforward starting point. A cancer cell line known to be sensitive to inhibitors of our hypothesized target classes (e.g., a carbonic anhydrase-dependent line like A549) would be a logical choice.

  • Data Interpretation: A dose-dependent decrease in cell viability provides the initial confirmation of bioactivity and determines the compound's IC50 (half-maximal inhibitory concentration).

Experiment 1B: Washout Assay to Demonstrate Irreversibility
  • Objective: To differentiate between a reversible and an irreversible (or long-residence-time) inhibitor.

  • Causality: A covalent inhibitor forms a permanent bond, so its biological effect should persist even after the compound is removed from the extracellular medium. A reversible inhibitor's effect will diminish as it diffuses away from its target.

  • Plate Cells: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat: Treat one set of wells with the compound (at ~5x IC50) for a defined period (e.g., 2 hours). Treat a control set with vehicle (e.g., DMSO).

  • Washout:

    • Washout Group: Aspirate the media from the treated wells, wash gently with fresh, pre-warmed media 2-3 times, and then replace with fresh media containing no compound.

    • Continuous Exposure Group: Leave the compound-containing media on a separate set of treated wells.

  • Incubate: Incubate all plates for a period corresponding to the original viability assay (e.g., 48-72 hours).

  • Assess Viability: Measure cell viability in all groups.

ConditionExpected Outcome for Covalent InhibitorExpected Outcome for Reversible Inhibitor
Continuous Exposure Low cell viabilityLow cell viability
Washout Low cell viability (similar to continuous)High cell viability (similar to vehicle control)
Experiment 1C: Intact Protein Mass Spectrometry
  • Objective: To obtain direct physical evidence of a covalent bond forming between the compound and a protein target.[1][2][3]

  • Methodology: A purified, recombinant protein from one of the hypothesized target classes (e.g., Carbonic Anhydrase II) is incubated with the compound. The protein's mass is then measured using a high-resolution mass spectrometer.

  • Data Interpretation: A mass shift equal to the molecular weight of the compound (minus the leaving group, in this case, Bromine) is definitive proof of covalent adduct formation. This technique can rapidly confirm if the compound binds covalently to a suspected target.[1]

Phase 2: Unbiased Identification of the Molecular Target

If a candidate target is not known, or to confirm selectivity across the entire proteome, unbiased chemoproteomic approaches are required. These methods are essential for ensuring the observed phenotype is due to the intended target.

Method Comparison: Target ID Strategies
MethodPrincipleAdvantagesDisadvantages
Activity-Based Protein Profiling (ABPP) Uses a "probe" molecule that mimics the inhibitor but also has a reporter tag (e.g., biotin). The probe covalently labels active enzymes. The inhibitor competes for this labeling.Profiles functional state of enzymes; can be done in live cells; provides selectivity information.[4]Requires synthesis of a tagged probe; may not capture all targets.
Shotgun Proteomics (LC-MS/MS) Treat cell lysate or intact cells with the inhibitor. Digest all proteins into peptides. Use mass spectrometry to find peptides that have been modified by the compound.Unbiased, no probe needed; identifies the exact amino acid that is modified.[5]Can be technically challenging; identifying low-abundance targets can be difficult.

For our purposes, the LC-MS/MS approach is more direct as it does not require the synthesis of a custom probe.

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line.

  • Inhibitor Treatment: Treat the lysate with the compound and a vehicle control in parallel.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to search the MS/MS data for peptides that show a mass shift corresponding to the addition of our compound. This identifies the protein and the specific residue of modification.

Phase 3: Target Validation and Mechanistic Characterization

Once a primary target candidate is identified (e.g., "Protein X"), we must rigorously validate that this specific interaction is responsible for the observed biological effect.

Experiment 3A: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm that the compound binds to and stabilizes the target protein inside intact cells.[6][7][8][9][10]

  • Causality: Ligand binding generally increases a protein's thermal stability.[9] By heating cells to various temperatures, we can create a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to higher temperatures.[8][9] This is a powerful confirmation of target engagement in a physiological context.[8]

CETSA_Principle cluster_0 No Drug cluster_1 With Drug A Protein (Folded) B Heat D Protein-Drug Complex C Protein (Unfolded/Aggregated) B->C E Heat F Complex Remains Soluble (Stabilized) E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experiment 3B: Biochemical Assays with Recombinant Protein
  • Objective: To determine the kinetic parameters of inhibition.

  • Methodology: Using purified, recombinant "Protein X", perform an enzyme activity assay (if it is an enzyme). The key parameters for a covalent inhibitor are:

    • KI (Inhibitor Constant): The affinity of the initial, non-covalent binding.

    • kinact (Inactivation Rate Constant): The maximum rate of covalent bond formation.

  • Data Interpretation: A potent covalent inhibitor will have a low KI and a high kinact. This confirms the two-step mechanism of action: initial reversible binding followed by irreversible inactivation.[11]

Experiment 3C: Isothermal Titration Calorimetry (ITC)
  • Objective: To directly measure the thermodynamics of the binding interaction.

  • Methodology Comparison:

    • Standard ITC: Measures the heat released or absorbed during the initial non-covalent binding event. This can determine KI, enthalpy (ΔH), and entropy (ΔS).

    • Kinetic ITC: A newer application of ITC that can monitor the heat produced by an enzymatic reaction in real-time.[12][13][14][15] By adding the inhibitor, one can directly observe the rate of enzyme inactivation, providing an alternative way to measure kinact.[12]

  • Advantage: ITC is a label-free, in-solution technique that provides a complete thermodynamic and kinetic profile of the interaction.[13][15]

Experiment 3D: Genetic Target Validation
  • Objective: To provide the ultimate proof that inhibition of "Protein X" is responsible for the compound's effect on cell viability.

  • Methodology: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of "Protein X" in the cells.

  • Data Interpretation:

    • If knocking down "Protein X" mimics the effect of the compound (i.e., reduces cell viability), it strongly supports "Protein X" as the relevant target.

    • Furthermore, cells with "Protein X" knocked down should become less sensitive to our compound, as its primary target is no longer present.

Genetic_Validation_Logic A Wild-Type Cells B Add Compound A->B On-Target Effect C Cell Death B->C On-Target Effect D Protein X Knockdown Cells E Add Compound D->E Target Absent F Cell Survival (Resistance) E->F Target Absent

Caption: Logic of genetic validation using siRNA or CRISPR.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-layered approach to validate the mechanism of action for a novel compound like this compound. By systematically progressing from broad phenotypic effects to direct evidence of covalent modification, unbiased target identification, and rigorous biophysical and genetic validation, researchers can build an unassailable case for a specific mechanism of action.

The strength of this workflow lies in its self-validating nature. The convergence of data from orthogonal methods—biochemical, biophysical, cell-based, and genetic—provides the highest level of confidence in the proposed mechanism. This rigorous validation is the bedrock upon which all future preclinical and clinical development of a novel therapeutic candidate must be built.

References

  • Patricelli, M. P., et al. (2016). Covalent drugs: a rational approach to drug discovery. Nature Reviews Drug Discovery, 15(10), 689-703. URL: [Link]

  • Dufresne, C., et al. (2018). Measuring covalent inhibitor kinetics using isothermal titration calorimetry. Analytical Chemistry, 90(15), 9495-9502. URL: [Link]

  • Janes, M. R., et al. (2018). Targeting KRAS-mutant cancers with a covalent inhibitor of KRAS G12C. Cell, 172(3), 578-589.e17. URL: [Link]

  • Martínez-Jiménez, F., et al. (2017). A high-throughput cellular thermal shift assay (CETSA) for measuring drug-target engagement in living cells. Nature Protocols, 12(11), 2374-2391. URL: [Link]

  • Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized orphan activities in the human proteome. Nature, 468(7325), 790-795. URL: [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. URL: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. URL: [Link]

  • Cohen, M. S., et al. (2005). A novel covalent inhibitor of Src kinase activity. Journal of the American Chemical Society, 127(29), 10156-10157. URL: [Link]

Sources

comparative study of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide and parent compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide and Its Progenitor Scaffolds

This guide provides an in-depth comparative analysis of this compound alongside its parent compounds, benzenesulfonamide and N-(4-fluorophenyl)benzenesulfonamide. We will dissect the structural evolution of these molecules, offering field-proven insights into how specific chemical modifications dictate their physicochemical properties and biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this important class of sulfonamides.

Introduction: The Benzenesulfonamide Core

The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][3] The versatility of this scaffold lies in its synthetic tractability, allowing for precise modifications that can tune its pharmacological profile.

This guide will explore the progressive functionalization of the basic benzenesulfonamide structure. We begin with the parent molecule, move to its N-arylated derivative, N-(4-fluorophenyl)benzenesulfonamide, and conclude with the more complex, reactive species, this compound. By comparing their synthesis, properties, and biological potential, we aim to illuminate the causal relationships between chemical structure and biological function.

Structural Evolution and Physicochemical Properties

The journey from a simple benzenesulfonamide to a bifunctional derivative involves key synthetic modifications that dramatically alter the molecule's size, polarity, and reactivity.

G A Benzenesulfonamide (Parent Scaffold) B N-(4-fluorophenyl)benzenesulfonamide (Intermediate) A->B N-Arylation with 4-fluoroaniline C This compound (Final Compound) B->C Introduction of 4-bromomethyl group

Caption: Synthetic progression from the parent scaffold to the final compound.

The table below summarizes the key physicochemical properties of the three compounds, illustrating the impact of each successive modification.

PropertyBenzenesulfonamideN-(4-fluorophenyl)benzenesulfonamideThis compound
Molecular Formula C₆H₇NO₂S[4]C₁₂H₁₀FNO₂SC₁₃H₁₁BrFNO₂S
Molecular Weight 157.19 g/mol [4]267.29 g/mol 344.20 g/mol
Melting Point 149-152 °C[5]Not readily availableNot readily available
Solubility Low solubility in water; soluble in alcohols, acetone, and alkali solutions.[5][6]Expected to have lower water solubility than benzenesulfonamide due to increased hydrophobicity.Expected to have the lowest water solubility of the three due to increased molecular weight and hydrophobicity.
Key Structural Features Unsubstituted aromatic ring; Primary sulfonamide (-SO₂NH₂)N-aryl substitution with an electron-withdrawing fluorine atom.Presence of a reactive bromomethyl group (a benzylic bromide).

Synthesis and Experimental Protocols

The synthesis of these compounds follows established sulfonamide chemistry. The protocols described below are self-validating, relying on standard and reproducible organic chemistry techniques.

General Synthesis of N-Aryl Benzenesulfonamides

The foundational reaction involves the condensation of a benzenesulfonyl chloride with a primary amine.

G cluster_0 Synthetic Workflow A Benzenesulfonyl Chloride D N-Aryl Benzenesulfonamide A->D Reflux B Primary Amine (e.g., 4-fluoroaniline) B->D Reflux C Pyridine (Base) C->D Reflux

Caption: General workflow for N-Aryl benzenesulfonamide synthesis.

Protocol: Synthesis of N-(4-fluorophenyl)benzenesulfonamide

  • Setup: To a solution of 4-fluoroaniline (1.1 equivalents) in pyridine (used as both solvent and base) in a round-bottom flask, add benzenesulfonyl chloride (1.0 equivalent) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then stir under reflux for 2-4 hours.[7] The use of pyridine is crucial as it neutralizes the HCl byproduct, driving the reaction to completion.

  • Workup: After cooling, quench the reaction by pouring the mixture into ice-cold water. This precipitates the solid product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-fluorophenyl)benzenesulfonamide.

Synthesis of this compound

This synthesis would typically be a two-step process starting from 4-methylbenzenesulfonyl chloride.

  • Step 1: Synthesis of N-(4-fluorophenyl)-4-methylbenzenesulfonamide: Follow the protocol in section 3.1, substituting 4-methylbenzenesulfonyl chloride for benzenesulfonyl chloride.

  • Step 2: Radical Bromination: The resulting N-(4-fluorophenyl)-4-methylbenzenesulfonamide is then subjected to radical bromination.

    • Protocol: Dissolve the starting material in a non-polar solvent like carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN. Reflux the mixture while irradiating with a UV lamp to initiate the reaction. The benzylic methyl group is selectively brominated due to the stability of the resulting benzylic radical.

    • Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Comparative Biological Activity and Mechanism of Action

The structural modifications profoundly influence the biological activity and the potential mechanism of action.

  • Benzenesulfonamide (Parent Scaffold): This molecule is a classic antibacterial agent that acts by inhibiting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.[6] It is also the foundational structure for a large class of carbonic anhydrase inhibitors, where the sulfonamide group coordinates to the zinc ion in the enzyme's active site.[8]

  • N-(4-fluorophenyl)benzenesulfonamide (Intermediate): The addition of the N-(4-fluorophenyl) group introduces several key changes:

    • Increased Lipophilicity: This can enhance membrane permeability and alter pharmacokinetic properties.

    • Electronic Effects: The electron-withdrawing fluorine atom can modulate the acidity of the sulfonamide N-H group, potentially influencing binding interactions.

    • New Interaction Points: The fluorophenyl ring provides additional hydrophobic and potential halogen-bonding interaction sites. Fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, suggesting that this modification can confer novel biological activities.[9] Recent studies show that pleuromutilin derivatives with a 4-fluorophenyl group exhibit potent activity against MRSA.[10][11]

  • This compound (Final Compound): The introduction of the bromomethyl group transforms the molecule into a reactive electrophile.

    • Mechanism of Action: Unlike its parent compounds which typically act as reversible inhibitors, this derivative has the potential to act as an irreversible covalent inhibitor . The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack by amino acid residues (e.g., Cys, His, Lys) in a protein's binding site. This covalent bond formation can lead to permanent inactivation of the target enzyme or receptor.

    • Therapeutic Potential: This reactivity is a double-edged sword. While it can lead to high potency and prolonged duration of action, it also carries a risk of off-target reactivity and associated toxicity. The increased antibacterial activity of compounds with a bromo-phenyl group has been noted, which may be due to changes in electron density.[12]

G cluster_0 Hypothetical Protein Target cluster_1 Inhibitor Interaction P Active Site Pocket N Nucleophilic Residue (e.g., Cysteine-SH) H Hydrophobic Pocket Z Zinc Ion (Zn²⁺) I1 Benzenesulfonamide I1->Z Coordinates (Reversible) I2 N-(4-fluorophenyl)- benzenesulfonamide I2->H Hydrophobic Interaction I2->Z Coordinates (Reversible) I3 4-(bromomethyl)-N- (4-fluorophenyl)benzenesulfonamide I3->N Forms Covalent Bond (Irreversible) I3->H Hydrophobic Interaction

Caption: Postulated mechanisms of interaction at a hypothetical target site.

Structure-Activity Relationship (SAR) Insights

The comparative analysis reveals a clear SAR progression.

G A Start: Benzenesulfonamide Scaffold (Baseline Activity, e.g., CA Inhibition) B Modification 1: Add N-(4-fluorophenyl) group (N-Arylation) A->B D Modification 2: Add 4-(bromomethyl) group (Introduce Electrophile) A->D C Outcome 1: - Increased Lipophilicity - Altered PK/PD - New Binding Interactions - Potentially New Target Profile (e.g., Aβ aggregation) B->C E Outcome 2: - Potential for Covalent Bonding - Irreversible Inhibition Mechanism - Increased Potency - Potential for Off-Target Reactivity D->E

Caption: Logical workflow of the structure-activity relationship analysis.

  • The Sulfonamide Moiety (-SO₂NH-): This group is crucial for the foundational activity of many derivatives, particularly as carbonic anhydrase inhibitors.[8] It acts as a zinc-binding group.

  • N-Aryl Substitution: Replacing a sulfonamide proton with an aryl group (the 4-fluorophenyl ring) dramatically increases molecular complexity and lipophilicity. This generally shifts the activity away from simple antibacterial or diuretic effects towards more specific targets like protein-protein interactions or enzyme inhibition where hydrophobic pockets are involved.[13]

  • Para-Substitution on the Benzene Ring: The nature of the substituent at the para-position of the core benzene ring is a key determinant of the mechanism.

    • An unsubstituted or simple alkyl-substituted ring leads to reversible binding.

    • A bromomethyl group introduces reactivity, transforming the compound into a potential covalent modifier. This is a deliberate design choice to achieve irreversible inhibition.

Representative Experimental Protocol: Antibacterial Susceptibility Testing

To quantify and compare the antibacterial efficacy of these compounds, a standard Minimum Inhibitory Concentration (MIC) assay would be employed.

Objective: To determine the lowest concentration of each compound that visibly inhibits the growth of a target bacterial strain (e.g., S. aureus).

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density)

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of two-fold serial dilutions of each test compound in the 96-well plate using MHB. Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by reading the optical density at 600 nm.

Expected Outcome: It would be hypothesized that the N-aryl and bromomethyl derivatives may show different MIC values compared to the parent benzenesulfonamide, potentially against different bacterial strains, reflecting their altered physicochemical properties and mechanisms of action.[3][14]

Conclusion

This comparative guide demonstrates a logical progression in molecular design, starting from the well-established benzenesulfonamide scaffold. The introduction of an N-(4-fluorophenyl) group significantly alters the molecule's properties, opening avenues for novel biological targets beyond the parent compound's scope. The subsequent addition of a 4-(bromomethyl) group represents a critical mechanistic switch, transforming the molecule from a likely reversible inhibitor into a potential irreversible, covalent agent. Understanding this structure-activity relationship is paramount for researchers in drug discovery, as it exemplifies how rational, iterative chemical modifications can be used to precisely tailor the pharmacological profile of a lead compound.

References

  • Benzenesulfonamide - Solubility of Things.
  • Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors - Benchchem.
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central - NIH.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Structure–activity relationship (SAR)
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for tre
  • dichlorophenyl)
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH.
  • Benzenesulfonamide: Structure, Properties, and Applic
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed.
  • Benzenesulfonamide | 98-10-2 - ChemicalBook.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Benzenesulfonamide - Carbonic Anhydrase Inhibitor - APExBIO.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • 4-Bromo-N-(4-fluorophenyl)
  • 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid: unexpected synthesis, structure elucidation and antimicrobial activity - Taylor & Francis Online.
  • This compound - Benzene Compounds - Crysdot.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI.
  • (PDF) 4-Bromo-N-(4-fluorophenyl)
  • 4-(Bromomethyl)-2-fluorobenzenesulphonamide | C7H7BrFNO2S | CID - PubChem.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • 4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500 - PubChem.
  • Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed.
  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - MDPI.
  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - ResearchG

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management and disposal of this compound are not mere regulatory hurdles; they are integral components of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its primary hazards by analyzing its structural components and data from closely related analogs.

  • Benzenesulfonamide Core: The base structure is a sulfonamide. Related compounds are known to be irritants[1].

  • Bromomethyl Group (-CH₂Br): The presence of a bromomethyl group renders the molecule a potent lachrymator and alkylating agent. Analogs such as 4-(Bromomethyl)benzenesulfonyl chloride are classified as causing severe skin burns and eye damage.

  • Halogenated Aromatic Structure: The molecule contains both bromine and fluorine atoms attached to a carbon framework. This classifies it as a halogenated organic compound . This classification is the single most critical factor determining its disposal pathway, as these compounds are subject to specific environmental regulations due to their persistence and potential to form toxic byproducts if not disposed of correctly[2][3][4][5].

Inferred Hazard Profile:

Hazard Classification Description Supporting Evidence
Skin Corrosion/Irritation Expected to be corrosive or a severe irritant, causing burns upon contact. Based on analogs like 4-(Bromomethyl)benzenesulfonyl chloride.
Serious Eye Damage Poses a high risk of serious, potentially permanent eye damage. Based on analogs with similar reactive functional groups.
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation. General precaution for reactive brominated compounds[6][7].

| Environmental Hazard | As a halogenated organic, improper disposal can lead to persistent environmental contamination. | Regulated under EPA guidelines for Halogenated Organic Compounds (HOCs)[2][8]. |

Part 2: Pre-Disposal Safety and Handling

Safe disposal begins with safe handling. All interactions with this compound must occur under controlled conditions to minimize exposure and prevent uncontrolled release.

Personal Protective Equipment (PPE): A non-negotiable requirement for handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133[9].

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's specifications for breakthrough time with halogenated compounds. Remove all contaminated clothing immediately[6].

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation[7]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is mandatory[9][10].

Engineering Controls:

  • Ventilation: Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to maintain exposure levels below any established limits[6][11].

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible[12].

Part 3: Waste Segregation and Disposal Protocol

The following step-by-step protocol ensures regulatory compliance and safety. The fundamental principle is that halogenated and non-halogenated waste streams must never be mixed .

Step 1: Identify the Correct Waste Stream All waste contaminated with this compound must be classified as Halogenated Organic Waste . This includes:

  • Unused or excess solid compound.

  • Solutions containing the compound.

  • Contaminated labware (pipette tips, vials, chromatography columns).

  • Contaminated PPE (gloves, disposable sleeves).

  • Spill cleanup materials.

Step 2: Prepare the Designated Waste Container

  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap. The container must be free of damage or leaks[13].

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste "

    • The words "Halogenated Organic Waste "

    • A complete list of all contents, including "this compound" and any solvents.

    • The relevant hazard characteristics (e.g., Corrosive, Irritant).

Step 3: Waste Collection and Storage

  • Adding Waste: Carefully transfer waste into the designated container. For solid waste, use a funnel to avoid spillage. For contaminated labware, place it directly into a designated solid waste container.

  • Container Management: Keep the waste container closed at all times except when actively adding waste[7][13]. This minimizes the release of volatile compounds and prevents spills.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within or near the lab. This area should be a secondary containment unit (e.g., a chemical-resistant tray) and away from incompatible materials like strong bases or oxidizing agents[9].

Step 4: Arranging for Final Disposal Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup[13]. EHS professionals will manage the final disposal process, which for halogenated organic compounds, is strictly regulated.

The Final Disposal Pathway: As a halogenated organic waste, this compound is subject to land disposal restrictions under the U.S. EPA's Resource Conservation and Recovery Act (RCRA)[3][8]. The preferred and most environmentally sound disposal method is high-temperature incineration in a licensed hazardous waste facility[2]. This process ensures the complete destruction of the carbon-halogen bonds, preventing the formation of persistent and toxic organohalides in the environment.

Part 4: Spill Management Protocol

Accidents happen, but a prepared response can mitigate the risk.

For Small, Manageable Spills (Solid or Liquid):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Including respiratory protection if not already in use.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated Halogenated Organic Waste container[7].

  • Decontaminate: Clean the affected surface thoroughly with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste. The process of decontamination involves neutralizing or removing the hazardous substance to ensure the area is safe[14].

For Large or Uncontrolled Spills:

  • Evacuate Immediately: Evacuate the laboratory, closing the doors behind you.

  • Activate Alarm: Pull the nearest fire alarm if there is any risk of fire or airborne exposure.

  • Contact EHS/Emergency Services: From a safe location, immediately call your institution's EHS or emergency response team. Provide them with the name of the chemical and the location of the spill[7]. Do not attempt to clean up a large spill yourself.

Part 5: Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

G Start Waste Generated Containing This compound WasteType Is it Bulk Chemical or Contaminated Material? Start->WasteType Bulk Neat Solid or Solution WasteType->Bulk Bulk Chemical Contaminated Gloves, Pipette Tips, Spill Debris WasteType->Contaminated Contaminated Material Container_Liquid Designated Halogenated Organic LIQUID Waste Container Bulk->Container_Liquid Container_Solid Designated Halogenated Organic SOLID Waste Container Contaminated->Container_Solid EHS_Pickup Store in Satellite Accumulation Area and Contact EHS for Disposal Container_Solid->EHS_Pickup Container_Liquid->EHS_Pickup

Caption: Decision workflow for segregating waste containing the target compound.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office. [Link]

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma Environmental Health and Safety Office. [Link]

  • Safety Data Sheet for a corrosive mixture. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Decontamination. Queen Mary University of London, Health and Safety Directorate. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide. The focus is on establishing a robust personal protective equipment (PPE) protocol to minimize exposure and ensure a safe laboratory environment. The procedures outlined below are based on the known hazards of structurally similar compounds and general best practices for chemical handling.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—incorporating a benzenesulfonamide group, a bromomethyl group, and a fluorophenyl group—allows for an informed assessment of its potential hazards. Structurally related compounds, such as benzenesulfonamide, 4-(bromomethyl)benzenesulfonyl chloride, and N-(4-fluorophenyl)benzenesulfonamide, present a range of hazards that should be anticipated.

Anticipated Hazards Include:

  • Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation, and some are corrosive, causing severe burns.[1][2]

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][3]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory irritation.[1]

  • Harmful if Swallowed or Inhaled: Many related sulfonamides and brominated compounds are classified as harmful if ingested or inhaled.[4][5][6][7]

  • Reactivity: Some related compounds can react violently with water.[8]

Given these potential risks, a stringent PPE and handling protocol is mandatory.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, appropriate engineering controls must be in place. These are designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[3] This minimizes the risk of inhaling dust or vapors.

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound to contain any potential contamination.[3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing direct contact with the chemical. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes, especially when working with solutions.[3]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, wearing two pairs of nitrile gloves is recommended. For direct handling or where splashes are likely, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves.[3][9] Gloves must be changed immediately if contaminated.[3]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat made of a chemical-resistant material is required.[3][10]
Respiratory As needed, based on risk assessmentFor routine handling within a fume hood, additional respiratory protection is typically not required. If there is a risk of generating significant dust or aerosols that cannot be contained by the fume hood, a full-face respirator should be used.[11]

Procedural Workflow for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow diagram illustrates the key steps, from preparation to post-handling procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All Equipment and Reagents prep1->prep2 prep3 Don PPE (as per protocol) prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Begin Experiment handle2 Slowly Add Compound to Solvent handle1->handle2 handle3 Keep Container Tightly Sealed handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 Experiment Complete post2 Dispose of Waste Properly post1->post2 post3 Doff PPE (in correct sequence) post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for handling this compound.

Donning and Doffing of PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is vital to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Put on the chemical-resistant lab coat and fasten it completely.

  • Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Then, put on the face shield.

  • Gloves: Put on the inner pair of nitrile gloves, followed by the outer, more robust gloves (if required). Ensure the gloves extend over the cuffs of the lab coat.

Doffing Sequence

The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

DoffingSequence start Procedure Complete gloves 1. Remove Outer Gloves (if applicable) start->gloves face_shield 2. Remove Face Shield gloves->face_shield lab_coat 3. Remove Lab Coat (turn inside out) face_shield->lab_coat goggles 4. Remove Goggles lab_coat->goggles inner_gloves 5. Remove Inner Gloves (peel off without touching outer surface) goggles->inner_gloves wash_hands 6. Wash Hands Thoroughly inner_gloves->wash_hands

Caption: The correct sequence for removing (doffing) PPE to prevent contamination.

Decontamination and Disposal Plan

Proper decontamination and disposal are essential to prevent the spread of chemical hazards.

  • Decontamination: All surfaces within the fume hood that may have come into contact with the compound should be decontaminated. Use an appropriate solvent or cleaning agent as determined by your institution's safety protocols.

  • Waste Disposal:

    • Solid Waste: Collect any solid residues of the compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed container.[12]

    • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Halogenated organic waste should typically be collected separately.[4]

    • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

    • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[1]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention.[3][13]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes.[7][10] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[10][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[5][10] Seek immediate medical attention.[10][13]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • ChemicalBook. (2025). Benzenesulfonamide, N-ethyl-2-nitro- Safety Data Sheet.
  • Merck Millipore. (n.d.). Benzenesulfonamide CAS 98-10-2.
  • ECHEMI. (n.d.). Benzenesulfonamide SDS, 98-10-2 Safety Data Sheets.
  • Apollo Scientific. (2023). Benzenesulfonamide Safety Data Sheet.
  • Sigma-Aldrich. (2025). N-Acetylsulphanilyl chloride Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 4-Fluorobenzyl bromide Safety Data Sheet.
  • Sigma-Aldrich. (2024). 4-(Bromomethyl)benzenesulfonyl chloride Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide Safety Data Sheet.
  • TCI Chemicals. (2025). 4'-Bromomethyl-2-cyanobiphenyl Safety Data Sheet.
  • ECHEMI. (n.d.). 4-BROMO-N-(CHLORO-PHENYL-METHYLENE)-BENZENESULFONAMIDE SDS.
  • Fisher Scientific. (2010). Benzenesulfonamide Safety Data Sheet.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Pfaltz & Bauer. (n.d.). p-Bromomethylbenzoyl bromide Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.